molecular formula C20H22N2O5 B1623812 ER-27319 CAS No. 201010-95-9

ER-27319

Número de catálogo: B1623812
Número CAS: 201010-95-9
Peso molecular: 370.4 g/mol
Clave InChI: IIELZHYJYZBSGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ER-27319, also known as this compound, is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound 9(10H)-Acridinone, 10-(3-aminopropyl)-3,4-dimethyl-, ethanedioate (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.C2H2O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;3-1(4)2(5)6/h3-4,6-9H,5,10-11,19H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIELZHYJYZBSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201010-95-9
Record name ER-27319
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201010959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-(3-Aminopropyl)-3,4-dimethyl-9-acridone oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ER-27319
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/218W96J218
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ER-27319: A Deep Dive into its Mechanism of Action as a Selective Syk Inhibitor in Mast Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-27319 is a synthetic, acridone-related compound that has demonstrated potent and selective inhibitory effects on the activation of mast cells, key players in allergic and inflammatory responses. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role as a selective inhibitor of Spleen tyrosine kinase (Syk). We will detail the specific molecular interactions, delineate the affected signaling pathways, present quantitative data on its efficacy, and provide comprehensive experimental protocols for key assays used to elucidate its function. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Core Mechanism of Action: Selective Inhibition of Syk Activation

This compound functions as a highly selective inhibitor of the Spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction downstream of the high-affinity IgE receptor (FcεRI) in mast cells.[1][2][3][4] Engagement of FcεRI by antigen-IgE complexes leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor's γ subunit.[5] This event serves as a docking site for the tandem SH2 domains of Syk, leading to Syk's recruitment to the receptor complex, its subsequent phosphorylation, and activation.[5]

The primary mechanism of this compound is the specific inhibition of the tyrosine phosphorylation and subsequent activation of Syk that is mediated by the FcεRI receptor in mast cells.[1][5] It is crucial to note that this compound does not directly inhibit the catalytic activity of already activated Syk.[1] Instead, its inhibitory action appears to be at the level of Syk activation, specifically interfering with the process initiated by the phosphorylated ITAM of the FcεRI γ subunit.[1][6]

This selectivity is a key feature of this compound. It does not inhibit the activity of Lyn kinase, an upstream kinase responsible for phosphorylating the FcεRI ITAMs, nor does it affect the phosphorylation of the IgE receptor β and γ subunits themselves.[1][5] Furthermore, this compound's inhibitory effect is specific to the FcεRI signaling pathway in mast cells. It does not inhibit Syk activation induced by the Igβ ITAM in B cells, highlighting its cell-type and receptor-specific action.[1][5]

By preventing the activation of Syk, this compound effectively blocks the entire downstream signaling cascade that leads to mast cell degranulation and the release of pro-inflammatory mediators. This includes the inhibition of phospholipase C-γ1 (PLC-γ1) phosphorylation, a direct substrate of Syk, which in turn prevents the generation of inositol phosphates and the subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC).[5] Consequently, the release of histamine, arachidonic acid, and tumor necrosis factor-alpha (TNF-α) is significantly attenuated.[1][3][5]

Signaling Pathway

The following diagram illustrates the FcεRI signaling pathway in mast cells and the specific point of inhibition by this compound.

ER27319_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE IgE_Antigen IgE->IgE_Antigen Antigen Antigen Antigen->IgE_Antigen FcεRI FcεRI Receptor (αβγ2) Lyn Lyn Kinase FcεRI->Lyn activates ITAM ITAMs (γ-subunit) FcεRI->ITAM IgE_Antigen->FcεRI Cross-linking Lyn->ITAM phosphorylates pITAM Phosphorylated ITAMs Syk Syk pITAM->Syk recruits and activates pSyk Activated Syk (p-Syk) Syk->pSyk PLCg1 PLC-γ1 pSyk->PLCg1 phosphorylates Cytokine Cytokine Production (TNF-α) pSyk->Cytokine pPLCg1 Activated PLC-γ1 PLCg1->pPLCg1 PIP2 PIP2 pPLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine, etc.) Ca2->Degranulation PKC->Degranulation ER27319 This compound ER27319->Syk inhibits phosphorylation

Caption: FcεRI signaling cascade in mast cells and the inhibitory action of this compound on Syk activation.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cellular assays. The following tables summarize the key findings.

Table 1: Inhibitory Effects of this compound on RBL-2H3 Mast Cell Responses [5]

Response MeasuredIC₅₀ (μM)
5-Hydroxytryptamine Secretion10
Inositol Phosphate Generation10
Arachidonic Acid Release10
TNF-α Production10

Table 2: Inhibition of Mediator Release in Human and Rat Mast Cells by this compound [5]

Cell TypeMediatorInhibition at 30 μM
Cultured Human Mast CellsHistamine Release>80%
Cultured Human Mast CellsArachidonic Acid Release>80%
Rat Peritoneal Mast CellsHistamine ReleaseDose-dependent
Rat Peritoneal Mast CellsPeptide Leukotrienes (pLTs)Dose-dependent
Rat Peritoneal Mast CellsProstaglandin D₂Dose-dependent

Table 3: Selective Inhibition of Syk Tyrosine Phosphorylation by this compound [5]

ConditionThis compound Concentration (μM)Inhibition of Syk Phosphorylation
Phospho-γ ITAM-induced (in vitro)1068% ± 9.9%
Phospho-γ ITAM-induced (in vitro)3093% ± 3.3%
Phospho-Igβ ITAM-induced (in vitro)up to 100No effect
Anti-IgM stimulated B cells30No inhibition
Anti-IgM stimulated B cellsup to 100No inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

Cell Culture and Stimulation
  • RBL-2H3 Cells:

    • RBL-2H3 cells are cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

    • For stimulation, cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE (0.5 µg/mL).[7]

    • Prior to the experiment, cells are washed twice with buffer and then stimulated with DNP-human serum albumin (HSA) at an appropriate concentration.[8]

  • Rat Peritoneal Mast Cells:

    • Mast cells are obtained from the peritoneal cavity of Sprague-Dawley rats.[7]

    • Cells are purified and maintained in an appropriate buffer prior to stimulation.

  • Human Cultured Mast Cells:

    • Human mast cells are differentiated from progenitor cells obtained from human cord blood or bone marrow, cultured in the presence of stem cell factor (SCF) and interleukin-6 (IL-6).

    • For experiments, cultured human mast cells are incubated overnight with human IgE (10 µg/mL).[7]

Mast Cell Degranulation Assay (β-hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of degranulation.

  • Cell Plating and Sensitization:

    • Plate sensitized RBL-2H3 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate.

  • Inhibitor Treatment:

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation:

    • Induce degranulation by adding the antigen (e.g., DNP-HSA) and incubate for 30 minutes at 37°C.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Enzyme Assay:

    • To determine the total β-hexosaminidase content, lyse the cells in the pellet with a buffer containing 0.1% Triton X-100.

    • In a separate 96-well plate, mix aliquots of the supernatant and the cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer.

    • Incubate at 37°C for 1-2 hours.

  • Measurement:

    • Stop the reaction by adding a high pH buffer (e.g., glycine buffer).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of β-hexosaminidase release as: (Supernatant OD / (Supernatant OD + Lysate OD)) * 100.

Immunoprecipitation and Western Blotting for Syk Phosphorylation

This protocol is used to assess the phosphorylation state of Syk following cell stimulation.

  • Cell Lysis:

    • After stimulation and treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Clarify the cell lysates by centrifugation.

    • Incubate the supernatant with an anti-Syk antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G-agarose beads and incubate for an additional 1-2 hours to capture the antibody-Syk complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • SDS-PAGE and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin or non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphotyrosine (e.g., 4G10) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.

    • To confirm equal loading, the membrane can be stripped and re-probed with an anti-Syk antibody.

In Vitro Syk Kinase Assay

This assay assesses the direct effect of this compound on Syk kinase activity.

  • Immunoprecipitation of Syk:

    • Immunoprecipitate Syk from activated mast cell lysates as described above.

  • Kinase Reaction:

    • Wash the immunoprecipitated Syk beads with kinase assay buffer.

    • Resuspend the beads in kinase buffer containing a Syk substrate (e.g., a synthetic peptide or a recombinant protein like GST-HS1).[5]

    • Add various concentrations of this compound or vehicle control.

    • Initiate the kinase reaction by adding ATP (and often [γ-³²P]ATP for radioactive detection or using non-radioactive methods like ADP-Glo).

    • Incubate at 30°C for a specified time (e.g., 15-30 minutes).

  • Detection of Substrate Phosphorylation:

    • Radioactive Method: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to autoradiography film to detect the radiolabeled, phosphorylated substrate.

    • Non-Radioactive Method (e.g., ADP-Glo): This commercial assay measures the amount of ADP produced, which is proportional to the kinase activity. The reaction is stopped, and a series of reagents are added to convert the generated ADP into a luminescent signal.[5][9]

  • Analysis:

    • Quantify the level of substrate phosphorylation to determine the effect of this compound on Syk's catalytic activity.

Conclusion

This compound is a potent and selective inhibitor of FcεRI-mediated mast cell activation. Its mechanism of action is centered on the specific inhibition of Syk tyrosine phosphorylation and activation, a critical upstream event in the signaling cascade. The selectivity of this compound for the FcεRI pathway in mast cells, without affecting Syk activation in B cells or the activity of upstream kinases like Lyn, underscores its potential as a targeted therapeutic agent for allergic and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for further investigation and development of Syk inhibitors based on the foundational understanding of this compound's molecular interactions.

References

ER-27319: A Technical Guide to a Selective Syk Inhibitor for Allergic and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization. This compound specifically targets the FcεRI-mediated activation of Syk in mast cells, preventing the downstream signaling cascade that leads to the release of allergic and inflammatory mediators.[3][4] This selectivity makes this compound a valuable research tool and a potential therapeutic candidate for the treatment of allergic diseases.[3]

Introduction

Allergic and inflammatory responses are often initiated by the activation of mast cells and basophils through the high-affinity IgE receptor, FcεRI.[2][5] Engagement of FcεRI by allergen-IgE complexes triggers a signaling cascade heavily dependent on the activation of Spleen Tyrosine Kinase (Syk). Activated Syk propagates downstream signals, leading to the degranulation of mast cells and the release of pro-inflammatory mediators such as histamine, arachidonic acid metabolites, and cytokines like tumor necrosis factor-alpha (TNF-α).[3][5]

This compound, an acridone derivative, has emerged as a potent and selective inhibitor of this pathway.[1][2] It effectively abrogates the release of allergic mediators from mast cells by specifically inhibiting the tyrosine phosphorylation and subsequent activation of Syk that is dependent on the FcεRI gamma subunit's immunoreceptor tyrosine-based activation motif (ITAM).[3]

Mechanism of Action

This compound exerts its inhibitory effects at a critical juncture in the FcεRI signaling pathway. Upon antigen-mediated crosslinking of IgE bound to FcεRI on mast cells, the Src family kinase Lyn phosphorylates the ITAMs of the receptor's β and γ subunits. This phosphorylation creates docking sites for the tandem SH2 domains of Syk. The binding of Syk to the phosphorylated ITAMs of the γ-chain leads to its own tyrosine phosphorylation and activation.

This compound selectively interferes with the activation of Syk by the phosphorylated FcεRI γ-chain ITAM.[3] It has been shown to inhibit the tyrosine phosphorylation of Syk without affecting the activity of the upstream kinase, Lyn, or the phosphorylation of the FcεRI receptor itself.[3][4] This targeted inhibition of Syk activation prevents the subsequent phosphorylation and activation of downstream effector molecules, including Phospholipase C-γ1 (PLC-γ1).[3] The inhibition of PLC-γ1 activation, in turn, blocks the generation of inositol phosphates and the release of intracellular calcium, ultimately preventing mast cell degranulation and the secretion of inflammatory mediators.[3]

Signaling Pathway Diagram

ER27319_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI binds Lyn Lyn FceRI->Lyn activates Syk Syk FceRI->Syk recruits & activates Lyn->FceRI phosphorylates ITAMs PLCg1 PLC-γ1 Syk->PLCg1 phosphorylates & activates IP3 Inositol Phosphates PLCg1->IP3 generates Ca_release Ca²⁺ Release IP3->Ca_release induces Degranulation Degranulation (Histamine, TNF-α) Ca_release->Degranulation triggers ER27319 This compound ER27319->Syk inhibits activation

Caption: FcεRI signaling pathway in mast cells and the inhibitory action of this compound on Syk activation.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Parameter Value Cell Type Assay Reference
IC₅₀ (TNF-α production)10 μMRat and Human Mast CellsTNF-α release assay[1]
IC₅₀ (Allergic mediator release)10 μMHuman and Rat Mast CellsHistamine and arachidonic acid release[1]
This compound Concentration % Inhibition of Syk Phosphorylation Cell Type Stimulus Reference
10 μM68% ± 9.9%RBL-2H3 cells (cytosolic lysates)Phospho-ITAM of FcεRI γ[6]
30 μM93% ± 3.3%RBL-2H3 cells (cytosolic lysates)Phospho-ITAM of FcεRI γ[6]
30 μMNo inhibitionHuman peripheral B cellsAnti-IgM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Syk Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on Syk kinase activity.

Materials:

  • Recombinant active Syk enzyme

  • Syk-specific peptide substrate (e.g., a peptide containing the Syk phosphorylation motif)

  • ³²P-γ-ATP or unlabeled ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)

  • This compound dissolved in DMSO

  • Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, the Syk-specific peptide substrate, and the desired concentration of this compound (or DMSO for control).

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding ³²P-γ-ATP (or unlabeled ATP for non-radioactive assays).

  • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ³²P-γ-ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the activity in the presence of this compound to the control.

Experimental Workflow: In Vitro Syk Kinase Assay

Kinase_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, Substrate, this compound/DMSO) start->prep_mix pre_incubate Pre-incubate at 30°C for 10 min prep_mix->pre_incubate add_atp Initiate with ³²P-γ-ATP pre_incubate->add_atp incubate Incubate at 30°C (15-30 min) add_atp->incubate stop_reaction Stop Reaction (Phosphoric Acid) incubate->stop_reaction spot_paper Spot on Phosphocellulose Paper stop_reaction->spot_paper wash_paper Wash Paper spot_paper->wash_paper quantify Quantify Radioactivity (Scintillation Counter) wash_paper->quantify calculate Calculate % Inhibition quantify->calculate end End calculate->end

Caption: Workflow for a radioactive in vitro Syk kinase inhibition assay.

Analysis of Syk Phosphorylation in Mast Cells

This protocol describes the use of immunoprecipitation and Western blotting to assess the effect of this compound on Syk tyrosine phosphorylation in cultured mast cells (e.g., RBL-2H3).

Materials:

  • RBL-2H3 cells

  • Cell culture medium and supplements

  • DNP-specific IgE

  • DNP-HSA (antigen)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-Syk antibody

  • Protein A/G agarose beads

  • Anti-phosphotyrosine antibody (e.g., 4G10)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Chemiluminescent substrate

Procedure:

  • Cell Sensitization and Treatment:

    • Sensitize RBL-2H3 cells with DNP-specific IgE overnight.

    • Pre-incubate the sensitized cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

    • Stimulate the cells with DNP-HSA for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Immunoprecipitation:

    • Incubate the cleared cell lysates with an anti-Syk antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-Syk complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Probe the membrane with an anti-phosphotyrosine antibody overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To confirm equal loading, the membrane can be stripped and re-probed with an anti-Syk antibody.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • Sensitized mast cells (as in 4.2)

  • Tyrode's buffer or similar physiological buffer

  • This compound

  • Antigen (e.g., DNP-HSA)

  • Triton X-100 (for cell lysis to measure total β-hexosaminidase)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • 96-well plate and plate reader

Procedure:

  • Wash sensitized mast cells and resuspend them in Tyrode's buffer.

  • Aliquot the cells into a 96-well plate.

  • Add various concentrations of this compound or DMSO (vehicle control) and incubate for a specified time.

  • Induce degranulation by adding the antigen. Include control wells for spontaneous release (buffer only) and total release (cells lysed with Triton X-100).

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by placing the plate on ice.

  • Centrifuge the plate to pellet the cells.

  • Transfer an aliquot of the supernatant from each well to a new 96-well plate.

  • Add the pNAG substrate solution to each well and incubate at 37°C until a yellow color develops.

  • Stop the enzymatic reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a plate reader.

  • Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.

Selectivity Profile

A key feature of this compound is its selectivity. Studies have shown that this compound effectively inhibits Syk activation downstream of the FcεRI receptor in mast cells. However, it does not inhibit the tyrosine phosphorylation of Syk that is induced by the engagement of the B-cell receptor (BCR) in human peripheral B cells, even at concentrations that are highly effective in mast cells.[3] This indicates that this compound's mechanism of action is specific to the context of FcεRI signaling, highlighting its potential for targeted therapy in allergic disorders with minimal off-target effects on other immune cells.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Syk kinase. Its specific action on the FcεRI signaling pathway in mast cells makes it an invaluable tool for researchers studying allergic and inflammatory mechanisms. The data and protocols presented in this guide provide a solid foundation for utilizing this compound in preclinical research and drug development efforts aimed at treating allergic diseases. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial in advancing its potential as a therapeutic agent.

References

ER-27319: A Technical Guide to a Selective Syk Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of various immune receptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI) on mast cells.[2] Upon antigen-mediated cross-linking of IgE bound to FcεRI, Syk is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor's γ-chains, leading to its activation.[2] Activated Syk then phosphorylates a cascade of downstream signaling molecules, culminating in mast cell degranulation and the release of pro-inflammatory mediators.[3] Given its critical role in the allergic response, Syk has been a key target for the development of anti-inflammatory and anti-allergic therapeutics.

ER-27319, with the chemical name [3,4-dimethyl-10(-3-aminopropyl)-9-acridone oxalate], emerged as a selective inhibitor of this pathway, demonstrating a unique mechanism of action that differentiates it from other kinase inhibitors.[4]

Mechanism of Action

This compound exerts its inhibitory effects through a highly specific mechanism targeting the FcεRI-mediated activation of Syk in mast cells.[3][5] Unlike many kinase inhibitors that compete with ATP for binding to the kinase's active site, this compound appears to interfere with the initial activation of Syk.[6]

Key features of its mechanism include:

  • Selective Inhibition of FcεRIγ-ITAM-Mediated Syk Activation: this compound specifically inhibits the tyrosine phosphorylation of Syk that is induced by the phosphorylated ITAM of the FcεRI γ subunit.[3][5]

  • No Effect on Lyn Kinase or FcεRI Phosphorylation: The compound does not inhibit the activity of Lyn kinase, the Src family kinase responsible for the initial phosphorylation of the FcεRI ITAMs, nor does it affect the phosphorylation of the receptor itself.[3]

  • Specificity for Mast Cell Syk Activation: this compound does not inhibit the phosphorylation of Syk induced by the phospho-Igβ ITAM in B cells, nor does it affect the anti-CD3-induced phosphorylation of the related kinase ZAP-70 in Jurkat T-cells.[3][5] This highlights its selectivity for the FcεRI signaling pathway in mast cells.

  • Downstream Signaling Blockade: By preventing the activation of Syk, this compound consequently inhibits the phosphorylation of downstream effector molecules such as phospholipase C-γ1 (PLC-γ1).[3] This leads to the suppression of inositol phosphate generation, intracellular calcium mobilization, and the release of arachidonic acid and pro-inflammatory cytokines like TNF-α.[3][5]

The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.

ER27319_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE Cross-linking FceRI FcεRI IgE->FceRI Binding Lyn Lyn FceRI->Lyn Activation Syk Syk FceRI->Syk Recruitment & Activation Lyn->FceRI Phosphorylates ITAMs PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylation Mediators Mediator Release (Histamine, TNF-α, etc.) PLCg1->Mediators Downstream Signaling ER27319 This compound ER27319->Syk Inhibits Activation Western_Blot_Workflow A Sensitized Mast Cells B Pre-incubation with This compound or Vehicle A->B C Antigen Stimulation B->C D Cell Lysis C->D E Immunoprecipitation (Anti-Syk Antibody) D->E F SDS-PAGE & Western Blot E->F G Probe with Anti-Phosphotyrosine Ab F->G H Probe with Anti-Syk Ab (Loading Control) G->H I Data Analysis H->I

References

ER-27319 in immunology research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ER-27319 in Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic, acridone-related compound identified as a potent and selective inhibitor of spleen tyrosine kinase (Syk) activation mediated by the high-affinity IgE receptor (FcεRI) in mast cells.[1][2][3] Its chemical name is 3,4-dimethyl-10(-3-aminopropyl)-9-acridone oxalate.[1] In the context of immunology research, this compound has been instrumental in elucidating the critical role of Syk in the signaling cascade that leads to the release of allergic and inflammatory mediators from mast cells.[2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant biological pathways.

Mechanism of Action

This compound selectively inhibits the tyrosine phosphorylation and subsequent activation of Syk following the engagement of the FcεRI receptor on mast cells.[1][3] The signaling cascade is initiated when an allergen cross-links IgE antibodies bound to the FcεRI receptor. This leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of the receptor by the Src family kinase, Lyn.[1] The phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of Syk, leading to its activation.

This compound specifically interferes with the activation of Syk by the phosphorylated ITAM of the FcεRI γ subunit.[1][3] It is important to note that this compound does not inhibit the kinase activity of already activated Syk, nor does it affect the upstream activity of Lyn kinase or the phosphorylation of the FcεRI receptor itself.[1][4] Furthermore, its inhibitory effect is selective for the FcεRI pathway in mast cells, as it does not inhibit Syk activation in human peripheral B cells, which is mediated by the Igβ ITAM.[1][3] This selectivity highlights its potential as a targeted therapeutic agent for allergic diseases.

The inhibition of Syk activation by this compound abrogates the downstream signaling events, including the phosphorylation of phospholipase C-γ1 (PLC-γ1), generation of inositol phosphates, release of arachidonic acid, and the secretion of histamine and tumor necrosis factor-alpha (TNF-α).[1][3][5]

Quantitative Data

The inhibitory effects of this compound have been quantified in various experimental models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibition of Mediator Release by this compound

Cell TypeMediatorStimulusThis compound Concentration (μM)% InhibitionReference
RBL-2H3 cellsTNF-αAntigen1050 (IC50)[2][6]
RBL-2H3 cellsHistamineAntigen10~50[2]
RBL-2H3 cellsArachidonic AcidAntigen10~50[2]
RBL-2H3 cellsInositol PhosphatesAntigen10~50[2]
Human Cultured Mast CellsHistamineanti-human IgE30>80[1]
Human Cultured Mast CellsArachidonic Acidanti-human IgE30>80[1]

Table 2: Inhibition of Syk Phosphorylation by this compound

Experimental SystemMethod of Syk ActivationThis compound Concentration (μM)% Inhibition of Syk PhosphorylationReference
In vitro kinase assayPhosphorylated γ ITAM of FcεRI1068 ± 9.9
In vitro kinase assayPhosphorylated γ ITAM of FcεRI3091 ± 3.4

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published literature.

Protocol 1: Mast Cell Degranulation Assay (Histamine Release)

Objective: To measure the inhibitory effect of this compound on antigen-induced histamine release from mast cells.

Materials:

  • RBL-2H3 cells or cultured human mast cells

  • Cell culture medium (e.g., MEM with 20% fetal bovine serum)

  • Anti-dinitrophenyl (DNP) IgE

  • DNP-human serum albumin (HSA) (antigen)

  • This compound stock solution (in DMSO)

  • Tyrode's buffer

  • Triton X-100

  • o-Phthalaldehyde

  • Reagents for fluorometric histamine assay

Procedure:

  • Cell Sensitization: Seed RBL-2H3 cells in 24-well plates and culture overnight. Sensitize the cells by incubating with anti-DNP IgE (0.5 μg/ml) for 2 hours at 37°C. For human mast cells, sensitize with human IgE.

  • Pre-incubation with this compound: Wash the sensitized cells twice with Tyrode's buffer. Add Tyrode's buffer containing various concentrations of this compound (e.g., 0.1 to 30 μM) or vehicle (DMSO) to the wells. Incubate for 15 minutes at 37°C.

  • Antigen Stimulation: Add DNP-HSA (10 ng/ml) to stimulate degranulation. For human mast cells, use anti-human IgE. Incubate for 30 minutes at 37°C.

  • Sample Collection: Centrifuge the plates to pellet the cells. Collect the supernatant for histamine measurement.

  • Total Histamine Measurement: Lyse the cells in the wells with Triton X-100 to release the total cellular histamine.

  • Histamine Assay: Measure the histamine content in the supernatants and cell lysates using a fluorometric assay with o-phthalaldehyde.

  • Calculation: Express histamine release as a percentage of the total cellular histamine. Calculate the percent inhibition by this compound relative to the vehicle control.

Protocol 2: In Vitro Syk Phosphorylation Assay

Objective: To determine the effect of this compound on the phosphorylation of Syk induced by the phosphorylated ITAM of the FcεRI γ subunit.

Materials:

  • Recombinant Syk protein

  • Synthesized phosphorylated ITAM of the FcεRI γ subunit (DGVpYTGLSTRNQETpYETLK)

  • This compound stock solution (in DMSO)

  • Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP

  • SDS-PAGE gels and buffers

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant Syk, and the phosphorylated ITAM peptide.

  • Inhibitor Addition: Add various concentrations of this compound or vehicle (DMSO) to the reaction tubes. Pre-incubate for 10 minutes at room temperature.

  • Kinase Reaction: Initiate the kinase reaction by adding [γ-32P]ATP. Incubate for 20 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Electrophoresis and Visualization: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated Syk.

  • Quantification: Quantify the band intensity to determine the extent of Syk phosphorylation and the inhibitory effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving this compound and a typical experimental workflow.

FceRI_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE cross-links FceRI FcεRI IgE->FceRI binds to Lyn Lyn FceRI->Lyn activates ITAM ITAM (phosphorylated) Lyn->ITAM phosphorylates Syk Syk (inactive) ITAM->Syk recruits and activates Syk_active Syk (active) PLCg1 PLC-γ1 Syk_active->PLCg1 phosphorylates PLCg1_active PLC-γ1 (active) Downstream Downstream Signaling (Ca2+ mobilization, PKC activation) PLCg1_active->Downstream Mediators Mediator Release (Histamine, TNF-α) Downstream->Mediators ER27319 This compound ER27319->Syk inhibits activation

Caption: FcεRI signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Start: Mast Cell Culture (e.g., RBL-2H3) sensitization Sensitize with IgE start->sensitization preincubation Pre-incubate with This compound or Vehicle sensitization->preincubation stimulation Stimulate with Antigen preincubation->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysis Lyse Cells stimulation->cell_lysis measurement Measure Mediator Release (e.g., Histamine Assay) supernatant->measurement cell_lysis->measurement data_analysis Data Analysis and Calculation of Inhibition measurement->data_analysis

Caption: Workflow for assessing this compound's effect on mast cell degranulation.

Clinical Development Status

A search for publicly available information on clinical trials for this compound did not yield any specific results. This suggests that this compound may primarily be a research compound and has not progressed into human clinical trials, or that any such trials are not publicly disclosed.

Conclusion

This compound is a valuable tool in immunology research for studying the FcεRI signaling pathway in mast cells. Its selective inhibition of Syk activation has provided significant insights into the molecular mechanisms underlying allergic and inflammatory responses. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in this area and for drug development professionals exploring novel therapeutic strategies for allergic diseases. While its clinical development status is unclear, the foundational research on this compound continues to inform the development of other Syk inhibitors for various immunological disorders.

References

ER-27319: A Selective Modulator of Mast Cell Activation Through Syk Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mast cells are pivotal players in the inflammatory cascade, particularly in allergic reactions, through the release of a host of potent chemical mediators. The activation of these cells is tightly regulated by a complex network of signaling pathways, with the spleen tyrosine kinase (Syk) serving as a critical node downstream of the high-affinity IgE receptor (FcεRI). This technical guide provides a comprehensive overview of the acridone-related compound, ER-27319, a selective inhibitor of mast cell activation. This compound specifically targets the activation of Syk, thereby abrogating the downstream signaling events that lead to degranulation and cytokine release. This document details the mechanism of action of this compound, presents its inhibitory effects in quantitative terms, provides detailed protocols for key experimental assays, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Mast Cell Activation and the Role of Syk

Mast cell activation is a hallmark of type I hypersensitivity reactions. The process is initiated by the cross-linking of IgE antibodies bound to the FcεRI receptors on the mast cell surface by a multivalent antigen or allergen[1][2]. This receptor aggregation triggers a signaling cascade that leads to the release of pre-formed mediators stored in granules, such as histamine and proteases, and the de novo synthesis of lipid mediators and cytokines[2][3].

A crucial event in this signaling cascade is the activation of Syk, a non-receptor tyrosine kinase[4][5]. Following FcεRI clustering, the Src family kinase Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of FcεRI[3][6]. Syk is then recruited to the phosphorylated ITAMs of the γ subunit, leading to its own phosphorylation and activation[3][4][7]. Activated Syk then phosphorylates a range of downstream substrates, including phospholipase C-γ1 (PLC-γ1), which ultimately results in increased intracellular calcium levels, protein kinase C (PKC) activation, and the subsequent degranulation and release of inflammatory mediators[4][6][7]. Given its central role, Syk has emerged as a key therapeutic target for allergic and inflammatory diseases[3][7].

This compound: A Potent and Selective Inhibitor of Syk Activation

This compound is a synthetic, acridone-related compound identified as a potent and selective inhibitor of mast cell activation[4][5]. Its mechanism of action is centered on the selective inhibition of the FcεRI-mediated activation of Syk[4][5][8].

Mechanism of Action

This compound exerts its inhibitory effects by specifically interfering with the tyrosine phosphorylation and subsequent activation of Syk in mast cells[4][5][9]. Notably, this compound does not inhibit the kinase activity of already activated Syk, suggesting its specificity for the activation process itself[4][5]. Furthermore, it does not affect the upstream kinase Lyn or the phosphorylation of the FcεRI receptor subunits[4][5]. This selective action on Syk activation makes this compound a valuable tool for dissecting mast cell signaling and a potential therapeutic candidate. The inhibition of Syk activation by this compound leads to the abrogation of downstream signaling events, including the phosphorylation of PLC-γ1, generation of inositol phosphates, release of arachidonic acid, and the secretion of histamine and tumor necrosis factor-alpha (TNF-α)[4][5].

Quantitative Effects of this compound

The inhibitory effects of this compound on mast cell responses have been quantified in various in vitro models. The following tables summarize the key quantitative data.

Table 1: Inhibitory Effects of this compound on RBL-2H3 Mast Cell Responses

Response MeasuredIC50 Value (µM)Maximum Inhibition (%) at 30 µM
5-Hydroxytryptamine Secretion~10>80
Inositol Phosphate Generation~10>80
Arachidonic Acid Release~10>80
TNF-α Production~10>80
Data sourced from Moriya et al., 1997[4].

Table 2: Inhibition of Mediator Release in Human Mast Cells by this compound

Mediator ReleasedInhibition (%) at 30 µM
Histamine>80
Arachidonic Acid>80
Data sourced from Moriya et al., 1997[4].

Signaling Pathways and Experimental Workflows

FcεRI Signaling Pathway and the Point of Intervention by this compound

The following diagram illustrates the simplified FcεRI signaling cascade in mast cells and highlights the specific inhibitory action of this compound.

FceRI_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE Cross-linking FceRI FcεRI IgE->FceRI Binds Lyn Lyn FceRI->Lyn Syk Syk FceRI->Syk Recruits Lyn->FceRI PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylates & Activates IP3_DAG IP3 & DAG Production PLCg1->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Degranulation Degranulation & Mediator Release Ca_PKC->Degranulation ER27319 This compound ER27319->Syk Inhibits Activation

Caption: FcεRI signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

The diagram below outlines a typical experimental workflow to evaluate the efficacy of this compound in inhibiting mast cell activation.

Experimental_Workflow cluster_assays Downstream Assays start Start culture Culture Mast Cells (e.g., RBL-2H3) start->culture sensitize Sensitize with IgE culture->sensitize preincubate Pre-incubate with This compound or Vehicle sensitize->preincubate stimulate Stimulate with Antigen preincubate->stimulate collect Collect Supernatant and Cell Lysate stimulate->collect degranulation Degranulation Assay (β-hexosaminidase) collect->degranulation cytokine Cytokine ELISA (TNF-α) collect->cytokine signaling Signaling Analysis (Syk Immunoprecipitation & Western Blot) collect->signaling analyze Data Analysis (IC50 determination) degranulation->analyze cytokine->analyze signaling->analyze end End analyze->end

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on mast cell activation.

Mast Cell Degranulation (β-Hexosaminidase) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

Materials:

  • RBL-2H3 cells

  • Complete culture medium (e.g., MEM with 15% FBS)

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound

  • Tyrode's buffer (or similar physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

  • Stop solution (e.g., 0.4 M Glycine, pH 10.7)

  • Triton X-100 (for cell lysis)

  • 96-well plates

  • Microplate reader (405 nm)

Protocol:

  • Cell Seeding and Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Add anti-DNP IgE (e.g., 0.5 µg/mL) to the culture medium and incubate overnight at 37°C to sensitize the cells.

  • Compound Treatment:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add 50 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control) to the wells.

    • Incubate for 10-30 minutes at 37°C.

  • Antigen Stimulation:

    • Add 50 µL of DNP-BSA (e.g., 10 ng/mL) in Tyrode's buffer to stimulate degranulation.

    • For total release control, add 50 µL of 0.2% Triton X-100 to unstimulated, sensitized cells.

    • For spontaneous release control, add 50 µL of Tyrode's buffer without antigen.

    • Incubate for 30-60 minutes at 37°C.

  • Enzyme Assay:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of PNAG substrate solution to each well containing the supernatant.

    • Incubate for 60-90 minutes at 37°C.

  • Data Acquisition:

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of β-hexosaminidase release using the formula: % Release = [(Sample OD - Spontaneous OD) / (Total OD - Spontaneous OD)] x 100

Immunoprecipitation of Syk and Western Blot Analysis

This protocol is for isolating Syk from cell lysates to analyze its tyrosine phosphorylation state.

Materials:

  • Sensitized RBL-2H3 cells treated with this compound and stimulated with antigen

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Syk antibody

  • Anti-phosphotyrosine antibody (e.g., 4G10)

  • Protein A/G agarose beads

  • SDS-PAGE gels and buffers

  • Western blot transfer system and membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Secondary HRP-conjugated antibodies

  • ECL detection reagents

Protocol:

  • Cell Lysis:

    • After stimulation, place the cell culture plates on ice and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysates.

    • To equal amounts of protein from each sample, add the anti-Syk antibody.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add Protein A/G agarose beads and continue to incubate for another 1-2 hours at 4°C.

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).

    • Wash the beads 3-5 times with cold lysis buffer.

  • Western Blotting:

    • After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phosphotyrosine antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the secondary HRP-conjugated antibody for 1 hour at room temperature.

    • Wash again and develop the blot using ECL reagents.

    • To confirm equal loading of Syk, the membrane can be stripped and re-probed with an anti-Syk antibody.

In Vitro Lyn Kinase Assay

This assay measures the kinase activity of Lyn isolated from treated cells.

Materials:

  • Cell lysates from this compound-treated and stimulated cells

  • Anti-Lyn antibody

  • Protein A/G agarose beads

  • Kinase assay buffer

  • Exogenous substrate (e.g., enolase or a specific peptide substrate for Lyn)

  • [γ-³²P]ATP

  • SDS-PAGE gels and autoradiography equipment

Protocol:

  • Immunoprecipitation of Lyn:

    • Follow the immunoprecipitation protocol as described for Syk (section 4.2), using an anti-Lyn antibody.

  • Kinase Reaction:

    • After the final wash of the immunoprecipitated Lyn-bead complex, resuspend the beads in kinase assay buffer.

    • Add the exogenous substrate and [γ-³²P]ATP.

    • Incubate at 30°C for 15-30 minutes.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to X-ray film to visualize the phosphorylated substrate.

    • Quantify the radioactive signal to determine Lyn kinase activity.

TNF-α ELISA

This protocol quantifies the amount of TNF-α secreted into the cell culture supernatant.

Materials:

  • Supernatants from this compound-treated and stimulated mast cells

  • Mouse or rat TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Wash buffer

  • Assay diluent

  • 96-well ELISA plate

  • Microplate reader (450 nm)

Protocol:

  • Plate Preparation:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C, or use a pre-coated plate from a kit.

    • Wash the plate with wash buffer.

    • Block the plate with assay diluent for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Add standards and samples (cell culture supernatants) to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

  • Development and Reading:

    • Wash the plate.

    • Add TMB substrate and incubate until a color change is observed (typically 15-30 minutes).

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm.

  • Calculation:

    • Generate a standard curve from the absorbance values of the known standards.

    • Determine the concentration of TNF-α in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound represents a significant tool for the study of mast cell biology due to its potent and selective inhibition of Syk activation. By specifically targeting a key control point in the FcεRI signaling pathway, it allows for the detailed investigation of the downstream consequences of Syk activity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the Syk-mediated signaling axis in allergic and inflammatory disorders. The specificity of this compound for the process of Syk activation, rather than the activated enzyme itself, presents a nuanced mechanism of inhibition that warrants further investigation for the development of next-generation mast cell stabilizers.

References

ER-27319: A Selective Syk Inhibitor for Attenuating Allergic Response

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The escalating prevalence of allergic diseases necessitates the development of novel therapeutic agents that can effectively modulate the underlying inflammatory cascades. ER-27319, a synthetic acridone-related compound, has emerged as a potent and selective inhibitor of Spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase in the signaling pathway of the high-affinity IgE receptor (FcεRI) on mast cells. By specifically targeting the activation of Syk, this compound effectively abrogates the release of histamine, arachidonic acid, and pro-inflammatory cytokines, such as TNF-α, which are central to the pathophysiology of allergic reactions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: Selective Inhibition of FcεRI-Mediated Syk Activation

Allergen-induced cross-linking of IgE bound to FcεRI on the surface of mast cells initiates a signaling cascade that leads to degranulation and the release of allergic mediators. A pivotal event in this cascade is the phosphorylation and activation of Syk. This compound exerts its inhibitory effect at this crucial juncture.

This compound selectively inhibits the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][2][3] This inhibition is highly specific, as this compound does not affect the upstream activity of Lyn kinase or the phosphorylation of the FcεRI receptor itself.[2][3] Furthermore, its selectivity is underscored by the observation that it does not inhibit Syk phosphorylation induced by the Igβ ITAM in B cells, nor the anti-IgM-induced phosphorylation of Syk in human peripheral B cells.[1][3] Consequently, the downstream signaling events, including the phosphorylation of phospholipase C-γ1 (PLC-γ1), generation of inositol phosphates, and mobilization of intracellular calcium, are all attenuated, leading to the inhibition of mast cell degranulation and cytokine production.[1][2][3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro cellular assays. The following tables summarize the key findings from studies on rat and human mast cells.

Cell Type Mediator Release Stimulus IC50 (µM) Reference
RBL-2H3 CellsHistamineAntigen~10[4]
RBL-2H3 CellsArachidonic AcidAntigen~10[4]
RBL-2H3 CellsTNF-αAntigen10[5][6][7]
Rat Peritoneal Mast CellsHistamineAntigen~10[4]
Human Cultured Mast CellsHistamineanti-IgE>80% inhibition at 30 µM[1]
Human Cultured Mast CellsArachidonic Acidanti-IgE>80% inhibition at 30 µM[1]

Table 1: Inhibition of Allergic Mediator Release by this compound

Cell Type Target Effect Concentration Reference
RBL-2H3 CellsSyk Tyrosine PhosphorylationInhibition10-30 µM[4]
Human Peripheral B CellsSyk Tyrosine PhosphorylationNo Inhibitionup to 100 µM[1][3]
Jurkat T CellsZAP-70 Tyrosine PhosphorylationNo Inhibitionup to 100 µM[8]
Jurkat T CellsPLC-γ1 Tyrosine PhosphorylationNo InhibitionNot specified[2][3]

Table 2: Selectivity of this compound

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action of this compound and the experimental approaches used to characterize it, the following diagrams are provided.

ER27319_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits Lyn->FceRI Phosphorylates ITAMs pSyk p-Syk (Active) Syk->pSyk Autophosphorylation PLCg1 PLC-γ1 pSyk->PLCg1 Phosphorylates pPLCg1 p-PLC-γ1 (Active) PLCg1->pPLCg1 IP3_DAG IP3 + DAG pPLCg1->IP3_DAG Generates Ca2_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca2_PKC Leads to Mediators Mediator Release (Histamine, TNF-α) Ca2_PKC->Mediators Triggers ER27319 This compound ER27319->Syk Inhibits Phosphorylation

Caption: FcεRI signaling pathway in mast cells and the inhibitory action of this compound on Syk phosphorylation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_western_blot_detail Western Blot Analysis start Mast Cells (e.g., RBL-2H3) sensitization Sensitize with IgE start->sensitization treatment Incubate with This compound or Vehicle sensitization->treatment stimulation Stimulate with Antigen treatment->stimulation degranulation Measure Mediator Release (Histamine, TNF-α, etc.) stimulation->degranulation Supernatant lysis Cell Lysis stimulation->lysis Cell Pellet western_blot Analyze Protein Phosphorylation ip Immunoprecipitation (e.g., anti-Syk) lysis->ip sds_page SDS-PAGE ip->sds_page transfer Transfer to Membrane sds_page->transfer probing Probe with Antibodies (anti-phosphotyrosine, anti-Syk) transfer->probing detection Detection probing->detection

Caption: General experimental workflow for evaluating the effect of this compound on mast cell activation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Mast Cell Degranulation Assay (Histamine Release)
  • Cell Lines: RBL-2H3 cells, rat peritoneal mast cells, or cultured human mast cells.

  • Sensitization: Cells are sensitized overnight with an optimal concentration of antigen-specific IgE.

  • Drug Treatment: Sensitized cells are washed and pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 10 minutes) at 37°C.

  • Stimulation: Degranulation is initiated by adding the specific antigen.

  • Quantification: The reaction is stopped, and the supernatant is collected. Histamine content in the supernatant and the cell pellet is determined using a fluorometric assay or an ELISA kit. The percentage of histamine release is calculated as (supernatant histamine / (supernatant + pellet histamine)) x 100.

Cytokine Release Assay (TNF-α)
  • Protocol: This assay follows a similar procedure to the degranulation assay.

  • Quantification: After stimulation, the concentration of TNF-α in the cell culture supernatant is measured using a commercially available ELISA kit.

Analysis of Syk Tyrosine Phosphorylation
  • Cell Treatment: IgE-sensitized mast cells are pre-incubated with this compound or vehicle, followed by stimulation with antigen for a short period (e.g., 1-5 minutes).

  • Cell Lysis: The reaction is stopped by placing the cells on ice and lysing them in a buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysates are clarified by centrifugation, and Syk is immunoprecipitated from the supernatant using an anti-Syk antibody conjugated to protein A/G beads.

  • Western Blotting: The immunoprecipitated proteins are resolved by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane is then probed with an anti-phosphotyrosine antibody to detect phosphorylated Syk. Subsequently, the membrane is stripped and reprobed with an anti-Syk antibody to confirm equal protein loading.

In Vitro Kinase Assay
  • Preparation of Components: Cytosolic fractions of RBL-2H3 cell homogenates (as a source of Syk), a phosphorylated ITAM peptide (e.g., from the FcεRI γ subunit), and ATP are prepared in a kinase buffer.

  • Reaction: The components are incubated with varying concentrations of this compound.

  • Analysis: The reaction mixture is subjected to SDS-PAGE and Western blotting. The phosphorylation of Syk is detected using an anti-phosphotyrosine antibody.[9]

Conclusion

References

The Acridone-Related Compound ER-27319: A Technical Guide to its Structure and Syk-Inhibitory Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a thorough examination of its mechanism of action in mast cell signaling. Quantitative data are summarized in structured tables for clarity, and key pathways and workflows are visualized using diagrams.

Chemical Structure and Physicochemical Properties

PropertyValueReference
Chemical Name 10-(3-aminopropyl)-3,4-dimethylacridin-9-one[2]
Synonyms ER 27319[1]
Molecular Formula C₁₈H₂₀N₂O[3]
Molecular Weight 280.36 g/mol (free base)[3]
CAS Number 1204480-26-1 (maleate salt)[2]
Appearance Powder[2]
Solubility Soluble to 75 mM in water and to 100 mM in DMSO (maleate salt)[2][3]
Purity >98%[2]

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available in the primary literature. However, based on general methods for the synthesis of N-alkylated acridones, a plausible two-step synthetic route is proposed. The first step involves the synthesis of the 3,4-dimethylacridin-9-one core, followed by N-alkylation with a protected aminopropyl halide and subsequent deprotection.

Proposed Synthesis of 3,4-dimethylacridin-9-one (Acridone Core)

The acridone core can be synthesized via a cyclization reaction of a substituted N-phenylanthranilic acid.

Experimental Protocol:

  • Ullmann Condensation: A mixture of 2-chlorobenzoic acid and 3,4-dimethylaniline is heated in the presence of a copper catalyst (e.g., copper(I) oxide) and a base (e.g., potassium carbonate) in a high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically refluxed for several hours.

  • Purification: After cooling, the reaction mixture is poured into water and acidified to precipitate the N-(3,4-dimethylphenyl)anthranilic acid. The crude product is collected by filtration and can be purified by recrystallization.

  • Cyclization: The purified N-(3,4-dimethylphenyl)anthranilic acid is then cyclized by heating in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA). The mixture is heated at a high temperature (e.g., 100-150 °C) for a few hours.

  • Work-up and Purification: The reaction mixture is cooled and carefully poured onto ice. The precipitated 3,4-dimethylacridin-9-one is collected by filtration, washed with water and a dilute base solution (e.g., sodium bicarbonate) to remove any remaining acid. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Proposed N-Alkylation and Deprotection

The final step involves the alkylation of the acridone nitrogen with a 3-aminopropyl group. To avoid side reactions, a protected form of the aminopropyl halide is typically used.

Experimental Protocol:

  • N-Alkylation: 3,4-dimethylacridin-9-one is dissolved in a polar aprotic solvent like DMF. A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the acridone nitrogen. A protected 3-halopropylamine, such as N-(3-bromopropyl)phthalimide, is then added, and the reaction mixture is heated (e.g., 80-100 °C) for several hours.

  • Purification of the Intermediate: After the reaction is complete, the mixture is cooled and poured into water. The precipitated N-alkylated intermediate is collected by filtration and can be purified by column chromatography.

  • Deprotection: The phthalimide protecting group is removed by treating the intermediate with hydrazine hydrate in a solvent like ethanol under reflux.

  • Final Purification: After removal of the phthalimide byproduct, the crude this compound is purified by column chromatography or recrystallization to yield the final product.

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of Syk kinase, a critical enzyme in the signaling cascade of the high-affinity IgE receptor (FcεRI) in mast cells.[1] Activation of FcεRI by antigen-IgE complexes leads to the release of allergic mediators, such as histamine and cytokines, which are responsible for allergic reactions.[1]

Inhibition of Mast Cell Degranulation

This compound effectively inhibits the antigen-induced degranulation of mast cells.[1] In rat basophilic leukemia (RBL-2H3) cells, this compound inhibits the secretion of 5-hydroxytryptamine, generation of inositol phosphates, release of arachidonic acid, and production of tumor necrosis factor-α (TNF-α) in a concentration-dependent manner.[1] Similar inhibitory effects are observed in rat peritoneal mast cells and cultured human mast cells.[1]

Cell TypeMediator/ResponseIC₅₀ (µM)Reference
RBL-2H3 Cells5-Hydroxytryptamine Secretion10[1]
RBL-2H3 CellsInositol Phosphate Generation10[1]
RBL-2H3 CellsArachidonic Acid Release10[1]
RBL-2H3 CellsTNF-α Production10[1]
Rat Peritoneal Mast CellsHistamine Release~10[1]
Rat Peritoneal Mast CellsProstaglandin D₂ Release~10[1]
Human Cultured Mast CellsHistamine Release>80% inhibition at 30 µM[1]
Human Cultured Mast CellsArachidonic Acid Release>80% inhibition at 30 µM[1]
Selective Inhibition of Syk Kinase

The inhibitory effect of this compound on mast cell degranulation is a direct consequence of its selective inhibition of Syk kinase.[1] this compound inhibits the tyrosine phosphorylation of Syk that is induced by FcεRI engagement.[1] Importantly, it does not inhibit the activity of the upstream kinase Lyn, nor does it affect the phosphorylation of the FcεRI β and γ subunits.[1] This indicates that this compound acts specifically on the activation of Syk.

Furthermore, this compound's inhibitory action is specific to the FcεRI signaling pathway in mast cells. It does not inhibit the anti-IgM-induced phosphorylation of Syk in B cells or the anti-CD3-induced phosphorylation of phospholipase C-γ1 (PLC-γ1) in Jurkat T cells.[1]

ParameterEffect of this compoundReference
Syk Tyrosine Phosphorylation (Mast Cells)Inhibited[1]
Lyn Kinase ActivityNo effect[1]
FcεRI β and γ Subunit PhosphorylationNo effect[1]
Syk Phosphorylation (B Cells, anti-IgM)No effect[1]
PLC-γ1 Phosphorylation (Jurkat T Cells, anti-CD3)No effect[1]

dot

ER27319_Signaling_Pathway Antigen_IgE Antigen-IgE Complex FceRI FcεRI Antigen_IgE->FceRI Binds Lyn Lyn FceRI->Lyn Activates ITAM ITAM Phosphorylation Lyn->ITAM Phosphorylates Syk Syk ITAM->Syk Recruits & Activates PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylates & Activates ER27319 This compound ER27319->Syk Inhibits Activation Downstream Downstream Signaling (IP₃, DAG, Ca²⁺) PLCg1->Downstream Degranulation Degranulation (Histamine, TNF-α release) Downstream->Degranulation Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Assays Ullmann Ullmann Condensation Cyclization Cyclization Ullmann->Cyclization This compound Alkylation N-Alkylation Cyclization->Alkylation This compound Deprotection Deprotection Alkylation->Deprotection This compound ER27319_final ER27319_final Deprotection->ER27319_final This compound Degranulation_Assay Mast Cell Degranulation Assay ER27319_final->Degranulation_Assay Kinase_Assay In Vitro Kinase Assay ER27319_final->Kinase_Assay Western_Blot Western Blot for Syk-P ER27319_final->Western_Blot

References

ER-27319: A Deep Dive into its Mechanism as a Selective Syk Inhibitor in Mast Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 is a synthetic, acridone-related compound that has demonstrated significant potential as a selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in allergic and inflammatory responses.[1][2][3][4] This technical guide provides a comprehensive overview of the target pathway of this compound, focusing on its mechanism of action in mast cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascade.

Core Mechanism of Action

This compound selectively inhibits the activation of Syk in mast cells following the engagement of the high-affinity IgE receptor (FcεRI).[1][3] This targeted inhibition prevents the subsequent signaling cascade that leads to the degranulation of mast cells and the release of pro-inflammatory mediators such as histamine, arachidonic acid metabolites, and tumor necrosis factor-alpha (TNF-α).[1][5][6]

The compound specifically interferes with the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][3] Notably, this compound does not inhibit the activity of Lyn kinase, an upstream kinase responsible for phosphorylating the FcεRI receptor itself.[1][5] This highlights the selectivity of this compound for the Syk activation step within the FcεRI signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cellular assays. The following tables summarize the key findings.

Cell Type Assay Inhibitor IC50 Value
Human and Rat Mast CellsAntigen-induced allergic mediator releaseThis compound10 μM[2][4]
RBL-2H3 CellsAntigen-induced TNF-α productionThis compound10 μM[6]
Cell Type Stimulus Target Protein This compound Concentration Effect
Canine Cutaneous Mastocytoma CellsAnti-IgG38 kD and 70 kD proteins100 μMInhibition of tyrosine phosphorylation[2][4]
Canine Cutaneous Mastocytoma CellsAnti-IgG62 kD and 80 kD proteins100 μMDecreased tyrosine phosphorylation[2][4]
Human Peripheral B CellsAnti-IgMSykUp to 100 μMNo inhibition of tyrosine phosphorylation[1]

Signaling Pathway Diagrams

The following diagrams illustrate the FcεRI signaling pathway in mast cells and the specific point of intervention by this compound.

FceRI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI IgE->FceRI Binding Lyn Lyn FceRI->Lyn Recruitment & Activation Syk Syk FceRI->Syk Recruitment Antigen Antigen Antigen->IgE Cross-linking Lyn->FceRI ITAM Phosphorylation pSyk p-Syk (Active) Syk->pSyk Phosphorylation (Activation) pPLCg1 p-PLC-γ1 (Active) pSyk->pPLCg1 Phosphorylation PLCg1 PLC-γ1 PKC PKC pPLCg1->PKC Ca_release Ca²⁺ Release pPLCg1->Ca_release Degranulation Degranulation (Histamine, TNF-α release) PKC->Degranulation Ca_release->Degranulation ER27319 This compound ER27319->Syk Inhibits Phosphorylation

FcεRI signaling cascade in mast cells and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Mast Cell Degranulation Assay

Objective: To determine the effect of this compound on the antigen-induced release of allergic mediators (e.g., histamine, arachidonic acid) from mast cells.

Methodology:

  • Cell Culture: Human or rat mast cells are cultured in appropriate media. For studies with human mast cells, they are typically cultured for 8-10 weeks to reach a mature phenotype.

  • Sensitization: Cells are sensitized overnight with human IgE.

  • Inhibitor Treatment: The sensitized cells are pre-incubated with varying concentrations of this compound (e.g., up to 30 μM) for a specified period.

  • Stimulation: Degranulation is induced by challenging the cells with an anti-human IgE antibody.

  • Quantification of Mediator Release:

    • Histamine Release: The supernatant is collected, and histamine levels are quantified using a competitive enzyme immunoassay or a similar method.

    • Arachidonic Acid Release: Cells are pre-labeled with [³H]arachidonic acid. After stimulation, the radioactivity released into the supernatant is measured by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition of mediator release is calculated for each concentration of this compound to determine the IC50 value.

Degranulation_Assay_Workflow A Culture Mast Cells B Sensitize with IgE A->B C Pre-incubate with this compound B->C D Stimulate with Anti-IgE C->D E Collect Supernatant D->E F Quantify Histamine and Arachidonic Acid Release E->F G Calculate IC50 F->G

Workflow for the mast cell degranulation assay.
In Vitro Syk Phosphorylation Assay

Objective: To assess the direct effect of this compound on the tyrosine phosphorylation of Syk.

Methodology:

  • Cell Lysis: Rat basophilic leukemia (RBL-2H3) cells are lysed to prepare a cytosolic fraction containing Syk.

  • Immunoprecipitation: Syk is immunoprecipitated from the cell lysate using an anti-Syk antibody.

  • Kinase Reaction: The immunoprecipitated Syk is incubated in a kinase buffer containing:

    • ATP

    • A peptide corresponding to the phosphorylated ITAM of the FcεRI γ subunit (to activate Syk).

    • Varying concentrations of this compound.

  • SDS-PAGE and Western Blotting:

    • The reaction mixture is resolved by SDS-PAGE.

    • Proteins are transferred to a nitrocellulose membrane.

    • The membrane is probed with an anti-phosphotyrosine antibody to detect phosphorylated Syk.

    • The membrane is subsequently stripped and re-probed with an anti-Syk antibody to confirm equal protein loading.

  • Densitometry: The intensity of the phosphotyrosine bands is quantified to determine the extent of Syk phosphorylation inhibition by this compound.

Syk_Phosphorylation_Assay_Workflow A Lyse RBL-2H3 Cells B Immunoprecipitate Syk A->B C In vitro Kinase Reaction (with ATP, p-ITAM, this compound) B->C D SDS-PAGE C->D E Western Blot with Anti-Phosphotyrosine Ab D->E F Western Blot with Anti-Syk Ab D->F G Densitometric Analysis E->G F->G

Workflow for the in vitro Syk phosphorylation assay.

Selectivity of this compound

A key feature of this compound is its selectivity for Syk in mast cells. Studies have shown that at concentrations effective in inhibiting mast cell degranulation (e.g., 30 μM), this compound does not inhibit the anti-IgM-induced tyrosine phosphorylation of Syk in human peripheral B cells.[1] This selectivity suggests a lower potential for off-target effects and underscores its therapeutic potential in allergic diseases.[1][3]

Conclusion

This compound is a potent and selective inhibitor of FcεRI-mediated Syk activation in mast cells. Its mechanism of action, characterized by the specific inhibition of Syk tyrosine phosphorylation, effectively abrogates the downstream signaling events leading to the release of allergic and inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapies for allergic diseases. The high selectivity of this compound for mast cell Syk signaling pathways makes it a promising candidate for further investigation.

References

ER-27319: A Deep Dive into its Downstream Signaling Effects in Mast Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase in the signaling cascade of the high-affinity IgE receptor, FcεRI.[1][2] By specifically targeting the activation of Syk in mast cells, this compound effectively abrogates the downstream signaling events that lead to the release of allergic and inflammatory mediators.[3][4] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including detailed experimental protocols, quantitative data on its inhibitory activities, and a visual representation of the affected signaling pathway. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for allergic and inflammatory diseases.

Introduction

Mast cell activation via the FcεRI receptor is a pivotal event in the initiation of Type I hypersensitivity reactions, characteristic of allergic diseases.[2] The binding of allergens to IgE antibodies bound to FcεRI triggers a complex intracellular signaling cascade, culminating in degranulation and the release of a plethora of pro-inflammatory mediators, including histamine, arachidonic acid metabolites, and cytokines.[2][3] A key orchestrator of this signaling pathway is Spleen Tyrosine Kinase (Syk). Following receptor aggregation, Syk is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI γ-chain, leading to its own phosphorylation and activation.[2][3] Activated Syk then propagates the signal downstream, making it a prime target for therapeutic intervention in allergic disorders.

This compound has emerged as a selective inhibitor of this pathway, demonstrating a unique mechanism of action that distinguishes it from broader spectrum kinase inhibitors. This guide will elucidate the specific molecular interactions and downstream consequences of this compound treatment in mast cells.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by selectively interfering with the FcεRI γ phospho-ITAM-mediated activation of Syk.[1][2] It is crucial to note that this compound does not inhibit the intrinsic kinase activity of already activated Syk.[4] Furthermore, it does not affect the upstream kinase Lyn or the phosphorylation of the FcεRI receptor itself.[1][4] Its selectivity is further highlighted by its inability to inhibit Syk phosphorylation induced by the Igβ ITAM in B cells or the anti-CD3-induced phosphorylation of downstream effectors in Jurkat T cells.[1][2]

The primary molecular effect of this compound is the inhibition of tyrosine phosphorylation of Syk.[3] This preventative action on Syk activation is the lynchpin of its anti-allergic and anti-inflammatory properties.

Downstream Signaling Effects of this compound

By blocking the activation of Syk, this compound effectively halts the propagation of the FcεRI-mediated signal. The key downstream consequences are:

  • Inhibition of Phospholipase C-γ1 (PLC-γ1) Phosphorylation: Activated Syk is responsible for the phosphorylation and subsequent activation of PLC-γ1. This compound, by preventing Syk activation, consequently inhibits the tyrosine phosphorylation of PLC-γ1.[1][4]

  • Reduction in Inositol Phosphate Generation: PLC-γ1 activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound treatment leads to a significant reduction in the generation of inositol phosphates.[1]

  • Suppression of Mediator Release: The downstream signaling cascade initiated by Syk activation is directly responsible for the release of various pro-inflammatory and allergic mediators from mast cells. This compound has been shown to potently inhibit the release of:

    • Histamine[1]

    • Arachidonic Acid[1]

    • Tumor Necrosis Factor-alpha (TNF-α)[1][5]

  • Abrogation of Mast Cell Degranulation: The culmination of the FcεRI signaling cascade is the degranulation of mast cells. This compound effectively blocks this process.[1]

Quantitative Data on the Inhibitory Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on various downstream signaling events in mast cells.

Table 1: Inhibition of Syk Phosphorylation by this compound

Concentration of this compoundPercent Inhibition of Syk Phosphorylation (mean ± SE)Cell System
10 μM68% ± 9.9%RBL-2H3 cell lysates with phospho-γ ITAM
30 μM93% ± 3.3%RBL-2H3 cell lysates with phospho-γ ITAM

Data from in vitro experiments with cytosolic lysates of RBL-2H3 cells.[3]

Table 2: IC50 Values of this compound for Inhibition of Mediator Release

MediatorIC50 ValueCell System
Histamine & TNF-α~10 μMRBL-2H3 cells, rat peritoneal mast cells, human cultured mast cells

IC50 value represents the concentration of this compound required to inhibit 50% of the antigen-induced mediator release.[3][5]

Table 3: Inhibition of Anti-IgE-Induced Mediator Release in Human Mast Cells by this compound

Concentration of this compoundPercent Inhibition of Histamine ReleasePercent Inhibition of Arachidonic Acid Release
30 μM>80%>80%

Data from experiments with cultured human mast cells.[3]

Signaling Pathway Visualization

The following diagram illustrates the FcεRI signaling pathway in mast cells and pinpoints the inhibitory action of this compound.

ER27319_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn FceRI->Lyn Activation Syk Syk FceRI->Syk Recruitment IgE IgE IgE->FceRI Allergen Allergen Allergen->IgE Lyn->FceRI ITAM Phosphorylation pSyk p-Syk (Active) Syk->pSyk Phosphorylation PLCg1 PLC-γ1 pSyk->PLCg1 Phosphorylation AA_release Arachidonic Acid Release pSyk->AA_release pPLCg1 p-PLC-γ1 (Active) PLCg1->pPLCg1 Activation IP3 Inositol Phosphates pPLCg1->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Degranulation Degranulation Ca_release->Degranulation Mediator_release Histamine & TNF-α Release AA_release->Mediator_release Degranulation->Mediator_release ER27319 This compound ER27319->Syk

Caption: FcεRI signaling cascade and the inhibitory point of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream signaling effects of this compound.

Syk Tyrosine Phosphorylation Assay (Western Blot)

This protocol describes the detection of Syk phosphorylation in RBL-2H3 cells following antigen stimulation and treatment with this compound.

Materials:

  • RBL-2H3 cells

  • DNP-specific IgE

  • DNP-BSA (antigen)

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-Syk

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Procedure:

  • Cell Culture and Sensitization: Culture RBL-2H3 cells to 80-90% confluency. Sensitize cells with DNP-specific IgE (e.g., 0.5 µg/mL) overnight.

  • This compound Treatment and Stimulation: Wash sensitized cells with Tyrode's buffer. Pre-incubate cells with desired concentrations of this compound or vehicle (DMSO) for 10 minutes at 37°C. Stimulate cells with DNP-BSA (e.g., 100 ng/mL) for 5 minutes at 37°C.

  • Cell Lysis: Immediately place the culture dish on ice and wash cells with ice-cold PBS. Lyse the cells with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare for SDS-PAGE.

    • Separate proteins on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-phospho-Syk antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for total Syk, the membrane can be stripped and re-probed with an anti-Syk antibody.

Histamine Release Assay

This protocol measures the amount of histamine released from mast cells upon stimulation.

Materials:

  • Sensitized mast cells (RBL-2H3 or primary cells)

  • This compound

  • Antigen (e.g., DNP-BSA)

  • Tyrode's buffer

  • Perchloric acid

  • o-phthalaldehyde (OPT)

  • NaOH

  • HCl

  • Fluorometer

Procedure:

  • Cell Preparation and Treatment: Resuspend sensitized mast cells in Tyrode's buffer. Pre-incubate cells with this compound or vehicle for 10 minutes at 37°C.

  • Stimulation: Add antigen to stimulate the cells for 30 minutes at 37°C. Include a control for spontaneous release (no antigen) and total histamine (cell lysis with perchloric acid).

  • Sample Collection: Centrifuge the cell suspensions to pellet the cells. Collect the supernatant.

  • Histamine Measurement:

    • To the supernatant, add NaOH and OPT solution.

    • Incubate for 4 minutes at room temperature.

    • Stop the reaction by adding HCl.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Calculation: Calculate the percentage of histamine release relative to the total histamine content after subtracting the spontaneous release.

Arachidonic Acid Release Assay

This protocol quantifies the release of arachidonic acid from mast cells.

Materials:

  • Mast cells

  • [³H]-Arachidonic acid

  • Sensitizing IgE

  • This compound

  • Antigen

  • Scintillation counter and fluid

Procedure:

  • Radiolabeling: Label mast cells with [³H]-arachidonic acid overnight.

  • Sensitization and Treatment: Wash the cells to remove unincorporated [³H]-arachidonic acid. Sensitize the cells with IgE. Pre-incubate with this compound or vehicle.

  • Stimulation: Stimulate the cells with antigen for 30 minutes at 37°C.

  • Measurement: Centrifuge the cells and collect the supernatant. Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculation: Express the released radioactivity as a percentage of the total radioactivity incorporated by the cells.

Inositol Phosphate Generation Assay

This assay measures the accumulation of inositol phosphates in response to cell stimulation.

Materials:

  • Mast cells

  • myo-[³H]-inositol

  • Sensitizing IgE

  • This compound

  • Antigen

  • Perchloric acid

  • Dowex resin (formate form)

  • Scintillation counter and fluid

Procedure:

  • Radiolabeling: Label mast cells with myo-[³H]-inositol for 24-48 hours.

  • Sensitization and Treatment: Wash the cells and resuspend in a buffer containing LiCl (to inhibit inositol monophosphatase). Sensitize with IgE and pre-treat with this compound or vehicle.

  • Stimulation: Stimulate with antigen for 30-60 minutes at 37°C.

  • Extraction: Stop the reaction by adding ice-cold perchloric acid.

  • Separation: Neutralize the extracts and apply to a Dowex anion-exchange column. Wash the column and elute the total inositol phosphates with ammonium formate/formic acid.

  • Measurement: Measure the radioactivity of the eluate using a scintillation counter.

Conclusion

This compound is a highly selective inhibitor of FcεRI-mediated Syk activation in mast cells. Its targeted mechanism of action effectively disrupts the downstream signaling cascade, leading to the potent inhibition of pro-inflammatory and allergic mediator release. The data and protocols presented in this guide provide a comprehensive resource for the further investigation and development of this compound and similar Syk inhibitors as promising therapeutic agents for the treatment of allergic diseases. The high specificity of this compound for the mast cell Syk activation pathway minimizes the potential for off-target effects, making it an attractive candidate for further preclinical and clinical evaluation.

References

ER-27319: A Deep Dive into its Selective Inhibition of the FcεRI Signaling Cascade

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the acridone-related compound, ER-27319, and its targeted inhibitory effects on the high-affinity IgE receptor (FcεRI) signaling cascade in mast cells. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, allergy, and inflammation.

Introduction

Allergic and inflammatory responses are primarily mediated by the activation of mast cells and basophils through the aggregation of the high-affinity IgE receptor, FcεRI. This event triggers a complex signaling cascade, leading to the release of a plethora of inflammatory mediators, including histamine, arachidonic acid metabolites, and cytokines. A key player in this pathway is the spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that is recruited to the activated receptor complex and is essential for the propagation of downstream signals.

This compound has been identified as a potent and selective inhibitor of this pathway, demonstrating significant potential for the therapeutic intervention of allergic diseases. This guide will delve into the mechanism of action of this compound, present quantitative data on its inhibitory activities, and provide detailed experimental protocols for the key assays used to characterize its function.

Mechanism of Action of this compound

This compound exerts its inhibitory effects by selectively targeting the activation of Syk within the FcεRI signaling cascade in mast cells. Upon antigen-mediated crosslinking of IgE-bound FcεRI, the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor's β and γ subunits are phosphorylated by the Src family kinase, Lyn. This phosphorylation event creates docking sites for the tandem SH2 domains of Syk.

This compound specifically interferes with the subsequent tyrosine phosphorylation and activation of Syk that is induced by the FcεRI γ subunit's phosphorylated ITAM (phospho-ITAM).[1][2] It is crucial to note that this compound does not inhibit the upstream activity of Lyn kinase, nor does it affect the phosphorylation of the FcεRI receptor subunits themselves.[1][2] Furthermore, this compound's inhibitory action is specific to the activation of Syk within the mast cell FcεRI pathway, as it does not inhibit Syk phosphorylation in B cells or the phosphorylation of ZAP-70 in T cells.[1]

By blocking the activation of Syk, this compound effectively abrogates all downstream signaling events, leading to a complete shutdown of the mast cell degranulation process. This includes the inhibition of phospholipase C-γ1 (PLC-γ1) phosphorylation, the generation of inositol phosphates, the release of arachidonic acid, and the secretion of histamine and tumor necrosis factor-alpha (TNF-α).[1][2]

Quantitative Data on the Inhibitory Effects of this compound

The inhibitory potency of this compound has been quantified across various downstream events in the FcεRI signaling cascade in the rat basophilic leukemia cell line, RBL-2H3.

Parameter InhibitedCell TypeIC50 Value
5-Hydroxytryptamine (Serotonin) SecretionRBL-2H3~10 µM[3]
Inositol Phosphate GenerationRBL-2H3~10 µM[3]
Arachidonic Acid ReleaseRBL-2H3~10 µM[3]
TNF-α ProductionRBL-2H3~10 µM[3]

Table 1: IC50 values for this compound inhibition of various degranulation markers in RBL-2H3 cells.

Parameter InhibitedCell TypeConcentration of this compoundPercent Inhibition
Syk Phosphorylation (induced by FcεRI γ phospho-ITAM)RBL-2H3 cell lysates10 µM68% ± 9.9%[2]
Syk Phosphorylation (induced by FcεRI γ phospho-ITAM)RBL-2H3 cell lysates30 µM93% ± 3.3%[2]
Histamine ReleaseHuman Cultured Mast Cells30 µM>80%[2]
Arachidonic Acid ReleaseHuman Cultured Mast Cells30 µM>80%[2]

Table 2: Percentage of inhibition by this compound on Syk phosphorylation and mediator release.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures used for its characterization, the following diagrams have been generated using the DOT language.

FcERI_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Events IgE IgE FcERI FcεRI IgE->FcERI Binding Lyn Lyn Kinase FcERI->Lyn Activation Syk Syk FcERI->Syk Recruitment Antigen Antigen Antigen->IgE Crosslinking Lyn->FcERI Phosphorylates ITAMs PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylation IP3 Inositol Phosphates PLCg1->IP3 Generation AA Arachidonic Acid PLCg1->AA Release Mediators Histamine, TNF-α (Degranulation) IP3->Mediators AA->Mediators ER27319 This compound ER27319->Syk Inhibits Phosphorylation

FcεRI Signaling Pathway and the Point of Inhibition by this compound.

IP_Western_Workflow cluster_cell_prep Cell Preparation & Lysis cluster_ip Immunoprecipitation cluster_wb Western Blotting start Mast Cells (e.g., RBL-2H3) stimulate Sensitize with IgE, Stimulate with Antigen (in presence/absence of this compound) start->stimulate lyse Lyse cells in buffer containing protease and phosphatase inhibitors stimulate->lyse ip Incubate lysate with anti-Syk antibody lyse->ip beads Add Protein A/G beads to capture antibody-Syk complex ip->beads wash Wash beads to remove non-specific proteins beads->wash elute Elute Syk from beads wash->elute sds_page Separate proteins by SDS-PAGE elute->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., with BSA) transfer->block probe_ptyr Probe with anti-phosphotyrosine antibody block->probe_ptyr probe_syk Probe with anti-Syk antibody (loading control) block->probe_syk detect Detect with HRP-conjugated secondary antibody and chemiluminescence probe_ptyr->detect probe_syk->detect

References

ER-27319: A Technical Guide for its Application as a Selective Syk Inhibitor in Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-27319 is a potent and selective, cell-permeable inhibitor of Spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction downstream of various immunoreceptors. This technical guide provides an in-depth overview of this compound as a tool compound for immunological research. It details its mechanism of action, summarizes its inhibitory activities in various cellular assays, provides detailed experimental protocols for its use, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers utilizing this compound to investigate Syk-dependent signaling pathways in allergy, inflammation, and other immunological contexts.

Introduction

Spleen tyrosine kinase (Syk) plays a pivotal role in initiating and amplifying signaling cascades downstream of immunoreceptors that possess Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Such receptors include the high-affinity IgE receptor (FcεRI) on mast cells and basophils, the B-cell receptor (BCR), and various Fc receptors on myeloid cells. Consequently, Syk has emerged as a key therapeutic target for allergic and inflammatory diseases.[1] this compound, an acridone-related compound, has been identified as a selective inhibitor of Syk activation, making it a valuable tool for dissecting the roles of Syk in cellular and disease processes.[2][3]

Mechanism of Action

This compound selectively inhibits the activation of Syk by interfering with its interaction with the phosphorylated ITAM of the FcεRI γ subunit.[2][3] It does not directly inhibit the catalytic activity of already activated Syk.[4] This specific mode of action prevents the subsequent tyrosine phosphorylation and activation of Syk, thereby blocking downstream signaling events.[2] Notably, this compound does not affect the upstream kinase Lyn or the phosphorylation of the FcεRI receptor itself.[2][4] Its selectivity is further highlighted by its lack of inhibition on Syk activation mediated by the Igβ ITAM in B cells or on ZAP-70, a closely related kinase in T cells.[2][5]

Data Presentation: Inhibitory Activities of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound in various cellular models.

Table 1: Inhibition of Mast Cell Responses by this compound

Cell TypeResponse MeasuredIC50 (μM)Reference
RBL-2H3 cells5-Hydroxytryptamine (Serotonin) Secretion10[2]
RBL-2H3 cellsInositol Phosphate Generation10[2]
RBL-2H3 cellsArachidonic Acid Release10[2]
RBL-2H3 cellsTNF-α Production10[6][7]
Rat Peritoneal Mast CellsHistamine Release~10[1]
Human Cultured Mast CellsHistamine Release>80% inhibition at 30 μM[2]
Human Cultured Mast CellsArachidonic Acid Release>80% inhibition at 30 μM[2]

Table 2: Inhibition of Syk Phosphorylation by this compound

Experimental SystemSyk Activation MethodInhibitionConcentrationReference
RBL-2H3 cell cytosolic fractionsPhosphorylated FcεRI γ ITAM68% ± 9.9%10 μM[2]
RBL-2H3 cell cytosolic fractionsPhosphorylated FcεRI γ ITAM93% ± 3.3%30 μM[2]
RBL-2H3 cell cytosolic fractionsPhosphorylated Igβ ITAMNo effectUp to 100 μM[2]
Human Peripheral B cellsAnti-IgM stimulationNo effect30 μM[8]

Experimental Protocols

RBL-2H3 Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted from established methods to measure antigen-induced degranulation in RBL-2H3 cells.[2][4]

Materials:

  • RBL-2H3 cells

  • DNP-specific IgE

  • DNP-BSA (antigen)

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 0.1 M citrate buffer, pH 4.5

  • 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and culture overnight. Sensitize the cells with DNP-specific IgE (0.5 μg/ml) for at least 4 hours at 37°C.

  • Inhibitor Treatment: Wash the sensitized cells twice with Tyrode's buffer. Pre-incubate the cells with various concentrations of this compound (or vehicle control) in Tyrode's buffer for 15-30 minutes at 37°C.

  • Antigen Stimulation: Induce degranulation by adding DNP-BSA (100 ng/ml) to the wells. Incubate for 30-60 minutes at 37°C.

  • Sample Collection: Centrifuge the plate at 200 x g for 5 minutes. Collect the supernatant for the measurement of released β-hexosaminidase.

  • Cell Lysis: Lyse the remaining cells in each well with 0.5% Triton X-100 to determine the total cellular β-hexosaminidase content.

  • Enzymatic Assay: In a separate 96-well plate, mix an aliquot of the supernatant or cell lysate with pNAG substrate solution in 0.1 M citrate buffer. Incubate at 37°C for 60 minutes.

  • Stop Reaction and Readout: Stop the reaction by adding the high pH buffer. Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Express the percentage of degranulation as (Absorbance of Supernatant / Absorbance of Cell Lysate) x 100.

In Vitro Syk Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of Syk induced by the phosphorylated ITAM of the FcεRI γ subunit.[2][8]

Materials:

  • RBL-2H3 cell cytosolic fraction (as a source of Syk)

  • Phosphorylated FcεRI γ subunit ITAM peptide

  • This compound

  • Kinase buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT)

  • [γ-32P]ATP or unlabeled ATP

  • SDS-PAGE gels and Western blotting reagents

  • Anti-phosphotyrosine antibody

  • Anti-Syk antibody

Procedure:

  • Preparation of Cytosolic Fraction: Homogenize RBL-2H3 cells and centrifuge at high speed to obtain the cytosolic fraction containing Syk.

  • Reaction Setup: In a microcentrifuge tube, combine the cytosolic fraction, phosphorylated ITAM peptide, and the desired concentration of this compound in kinase buffer. Pre-incubate for 10 minutes at 30°C.

  • Kinase Reaction: Initiate the reaction by adding ATP (and [γ-32P]ATP if performing a radioactive assay). Incubate for 15-30 minutes at 30°C.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis:

    • Radioactive Assay: Separate the reaction products by SDS-PAGE, transfer to a membrane, and expose to autoradiography film to visualize phosphorylated Syk.

    • Non-Radioactive Assay (Western Blot): Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with an anti-phosphotyrosine antibody to detect phosphorylated Syk. Subsequently, strip and re-probe the membrane with an anti-Syk antibody to confirm equal loading.

Immunoprecipitation and Western Blotting for Syk Phosphorylation in Intact Cells

This protocol is for assessing the effect of this compound on antigen-induced Syk phosphorylation in whole cells.[2]

Materials:

  • RBL-2H3 cells sensitized with IgE

  • This compound

  • Antigen (e.g., DNP-BSA)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Anti-Syk antibody

  • Protein A/G agarose beads

  • Western blotting reagents

  • Anti-phosphotyrosine antibody

Procedure:

  • Cell Treatment and Stimulation: Treat IgE-sensitized RBL-2H3 cells with this compound or vehicle for 15-30 minutes at 37°C. Stimulate the cells with antigen for 2-5 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-Syk antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the immune complexes.

    • Wash the beads several times with lysis buffer.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Syk.

    • Strip and re-probe with an anti-Syk antibody to confirm the amount of immunoprecipitated Syk.

Mandatory Visualizations

Signaling Pathway Diagram

ER27319_Mechanism Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Lyn Lyn FcεRI->Lyn Activation ITAM γ-chain ITAM Lyn->ITAM Phosphorylation pITAM Phosphorylated γ-chain ITAM Syk Syk pITAM->Syk Recruitment and Activation pSyk Activated Syk (Phosphorylated) ER27319 This compound ER27319->pITAM Inhibits Interaction Downstream_Signaling Downstream Signaling (PLC-γ, Ca²⁺ mobilization, PKC activation) pSyk->Downstream_Signaling Activation Degranulation Degranulation (Mediator Release) Downstream_Signaling->Degranulation

Caption: FcεRI signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Degranulation_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_analysis Analysis A Seed RBL-2H3 cells in 96-well plate B Sensitize cells with DNP-specific IgE A->B C Wash cells with Tyrode's buffer B->C D Pre-incubate with This compound or vehicle C->D E Stimulate with DNP-BSA antigen D->E F Collect supernatant and lyse remaining cells E->F G Perform β-hexosaminidase enzymatic assay F->G H Measure absorbance at 405 nm G->H I Calculate percentage of degranulation H->I

References

ER-27319 in Basophil Activation Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic compound ER-27319 and its application in the study of basophil activation. Basophils, though rare circulating leukocytes, are key players in the initiation and propagation of allergic and inflammatory responses.[1][2] Their activation, primarily through the high-affinity IgE receptor (FcεRI), leads to the release of potent inflammatory mediators such as histamine and cytokines.[3][4] Understanding the mechanisms of basophil activation and identifying potent inhibitors are crucial for the development of novel therapeutics for allergic diseases. This compound has emerged as a valuable tool in this field due to its selective inhibition of a critical signaling molecule, Spleen tyrosine kinase (Syk).

Core Mechanism of Action: Selective Syk Inhibition

This compound is an acridone-related compound that potently and selectively inhibits the antigen- or anti-IgE-mediated degranulation of mast cells and basophils.[5] Its primary mechanism of action is the selective inhibition of the tyrosine phosphorylation of Syk, a non-receptor tyrosine kinase pivotal for signal transduction downstream of the FcεRI receptor.[5][6]

Upon antigen crosslinking of IgE bound to FcεRI, a signaling cascade is initiated. While this compound does not affect the activity of the upstream kinase Lyn or the phosphorylation of the FcεRI receptor itself, it effectively blocks the phosphorylation and subsequent activation of Syk.[5] This targeted inhibition has profound downstream consequences, preventing the phosphorylation of phospholipase C-gamma1 (PLC-γ1), the generation of inositol phosphates, the release of arachidonic acid, and ultimately, the secretion of histamine and tumor necrosis factor-alpha (TNF-α).[5]

A key feature of this compound is its selectivity. It specifically interferes with the FcεRI gamma phospho-immunoreceptor tyrosine-based activation motif (ITAM) activation of Syk.[5] Notably, it does not inhibit Syk phosphorylation induced by the Igβ ITAM in B cells, highlighting its specificity for the signaling pathway active in mast cells and basophils.[5]

Quantitative Data Summary

The inhibitory effects of this compound on various aspects of basophil and mast cell activation have been quantified in several studies. The following table summarizes the key quantitative data available.

ParameterCell TypeInhibitor ConcentrationPercent InhibitionIC50Reference
TNF-α ProductionRBL-2H3 cells10 µM-10 µM[6]
Inositol Phosphate GenerationRBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells10 µM-10 µM[6]
Arachidonic Acid ReleaseRBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells10 µM-10 µM[6]
Histamine SecretionRBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells10 µM-10 µM[6]
Syk Phosphorylation (induced by phospho-γ ITAM)RBL-2H3 cell lysates10 µM68% ± 9.9%-
Syk Phosphorylation (induced by phospho-γ ITAM)RBL-2H3 cell lysates30 µM93% ± 3.3%-

Experimental Protocols

The study of this compound's effect on basophil activation involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Basophil Activation Test (BAT) by Flow Cytometry

This assay measures the upregulation of activation markers, such as CD63 or CD203c, on the surface of basophils following stimulation.[3][7][8]

Materials:

  • Whole blood collected in heparin tubes

  • HEPES-buffered saline (HBS)

  • Recombinant human IL-3 (optional, for basophil priming)

  • Allergen or anti-IgE antibody (stimulant)

  • This compound (or other inhibitors)

  • Fluorochrome-conjugated antibodies: anti-CD123, anti-HLA-DR, anti-CD63 (or anti-CD203c)

  • Fixation buffer (e.g., 1% paraformaldehyde)

  • Lysis buffer (e.g., FACS Lysing Solution)

  • Flow cytometer

Protocol:

  • Blood Collection and Storage: Collect peripheral blood into heparin-containing tubes. If not used immediately, store at 4°C for up to 24 hours.[9]

  • Basophil Priming (Optional): To enhance basophil reactivity, pre-incubate the whole blood with IL-3 (final concentration 1-10 ng/mL) for 10-15 minutes at 37°C.

  • Inhibitor Incubation: Add this compound at desired concentrations to the blood samples and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add the allergen or anti-IgE antibody to the samples and incubate for 15-30 minutes at 37°C. Include a negative control (buffer only) and a positive control (stimulant without inhibitor).

  • Staining: Following stimulation, place the tubes on ice to stop the reaction. Add a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD123-PE, anti-HLA-DR-PerCP, and anti-CD63-FITC) to each tube and incubate for 20-30 minutes in the dark at 4°C.

  • Lysis and Fixation: Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions. Wash the cells with buffer and then fix with a fixation buffer.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

    • Gating Strategy:

      • Gate on singlet cells using forward scatter area vs. height.

      • Identify basophils as CD123-positive and HLA-DR-negative cells.

      • Within the basophil gate, quantify the percentage of activated basophils based on the expression of CD63 or CD203c.[7]

  • Data Analysis: Calculate the percentage of activated basophils for each condition. Determine the inhibitory effect of this compound by comparing the percentage of activated basophils in the presence and absence of the inhibitor.

Histamine Release Assay

This assay quantifies the amount of histamine released from basophils or mast cells into the supernatant following stimulation.[10][11][12]

Materials:

  • Isolated basophils or mast cell line (e.g., RBL-2H3)

  • Tyrode's buffer or other suitable buffer

  • Allergen or anti-IgE antibody (stimulant)

  • This compound (or other inhibitors)

  • Histamine ELISA kit or fluorometric assay reagents

  • Microplate reader

Protocol:

  • Cell Preparation:

    • For primary basophils, isolate them from whole blood using density gradient centrifugation.

    • For cell lines like RBL-2H3, culture them to the desired density and then sensitize with IgE overnight.

  • Washing: Wash the cells with buffer to remove any unbound IgE or other factors.

  • Inhibitor Incubation: Resuspend the cells in buffer and add this compound at various concentrations. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add the stimulant (allergen or anti-IgE) to the cell suspension and incubate for 30-60 minutes at 37°C.

  • Supernatant Collection: Centrifuge the samples to pellet the cells and carefully collect the supernatant.

  • Histamine Quantification: Measure the histamine concentration in the supernatant using a commercial ELISA kit or a fluorometric assay according to the manufacturer's instructions.[13]

  • Total Histamine Control: To determine the total histamine content, lyse an aliquot of cells (e.g., by freeze-thawing or with a lysis buffer) and measure the histamine concentration.

  • Data Analysis: Express the histamine release as a percentage of the total histamine content. Calculate the percentage inhibition of histamine release by this compound.

In Vitro Syk Kinase Assay

This assay directly measures the enzymatic activity of Syk and its inhibition by this compound.

Materials:

  • Recombinant active Syk kinase

  • Syk substrate (e.g., a synthetic peptide)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • This compound

  • Kinase reaction buffer

  • Detection reagents (e.g., phosphospecific antibodies, scintillation counter)

Protocol:

  • Reaction Setup: In a microplate or reaction tube, combine the kinase reaction buffer, recombinant Syk kinase, and this compound at various concentrations.

  • Initiation of Reaction: Add the Syk substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for chelating Mg2+, or a denaturing buffer).

  • Detection of Phosphorylation: Quantify the phosphorylation of the substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • ELISA-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

    • Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

  • Data Analysis: Determine the kinase activity at each concentration of this compound and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is essential for a clear understanding of this compound's role in basophil activation studies.

FceRI_Signaling_Pathway cluster_membrane Cell Membrane Antigen Antigen IgE IgE Antigen->IgE Cross-links FceRI FcεRI IgE->FceRI Binds Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylates Arachidonic_Acid Arachidonic Acid Release Syk->Arachidonic_Acid ER27319 This compound ER27319->Syk Inhibits Phosphorylation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine, TNF-α) Ca_release->Degranulation PKC->Degranulation

Caption: FcεRI signaling pathway in basophils and the inhibitory action of this compound.

Basophil_Activation_Test_Workflow Start Whole Blood (Heparin) Inhibitor Incubate with This compound Start->Inhibitor Stimulation Stimulate with Allergen/anti-IgE Inhibitor->Stimulation Staining Stain with Fluorescent Abs Stimulation->Staining Lysis Lyse RBCs Staining->Lysis Analysis Flow Cytometry Analysis Lysis->Analysis Result Quantify % Activated Basophils (CD63+) Analysis->Result

Caption: Experimental workflow for the Basophil Activation Test (BAT).

Histamine_Release_Assay_Workflow Start Isolated Basophils or Mast Cells Inhibitor Incubate with This compound Start->Inhibitor Stimulation Stimulate with Allergen/anti-IgE Inhibitor->Stimulation Centrifugation Centrifuge & Collect Supernatant Stimulation->Centrifugation Quantification Quantify Histamine (ELISA) Centrifugation->Quantification Result Calculate % Histamine Release & Inhibition Quantification->Result

Caption: Experimental workflow for the Histamine Release Assay.

Conclusion

This compound serves as a powerful and selective pharmacological tool for dissecting the FcεRI-mediated signaling pathway in basophils and mast cells. Its specific inhibition of Syk phosphorylation allows for the detailed investigation of the downstream consequences of Syk activation, including mediator release and the expression of activation markers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies of allergic inflammation and to explore the therapeutic potential of Syk inhibition. The continued application of such precise molecular probes will undoubtedly advance our understanding of basophil biology and contribute to the development of more effective treatments for allergic diseases.

References

ER-27319: A Potent and Selective Inhibitor of Inflammatory Mediator Release from Mast Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ER-27319 is a synthetic, acridone-related compound that has demonstrated significant potential as a selective inhibitor of inflammatory mediator release from mast cells.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its inhibitory effects on the release of key inflammatory mediators, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the fields of immunology, pharmacology, and drug development for allergic and inflammatory diseases.

Introduction

Allergic and inflammatory reactions are often initiated by the activation of mast cells and basophils through the high-affinity receptor for IgE (FcεRI).[1][3] Engagement of FcεRI by allergen-IgE complexes triggers a complex signaling cascade, leading to the degranulation and release of a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine, arachidonic acid metabolites (prostaglandins and leukotrienes), and cytokines like tumor necrosis factor-alpha (TNF-α).[1][3] These mediators are central to the pathophysiology of various allergic diseases.

A critical early event in the FcεRI signaling pathway is the activation of the non-receptor spleen tyrosine kinase (Syk).[1][2][3] Upon receptor aggregation, Syk is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI γ-chain, leading to its own phosphorylation and activation.[1][3] Activated Syk then propagates downstream signaling, culminating in mediator release. Consequently, Syk represents a key therapeutic target for the inhibition of mast cell activation.

This compound has emerged as a potent and selective inhibitor of Syk kinase, specifically within the FcεRI signaling cascade in mast cells.[1][2] This guide details the current understanding of this compound's mechanism and its effects on inflammatory mediator release.

Mechanism of Action of this compound

This compound exerts its inhibitory effects by selectively targeting the activation of Syk kinase in mast cells. The compound effectively inhibits the tyrosine phosphorylation of Syk that is induced by the engagement of the FcεRI receptor.[1][2][4]

Signaling Pathway

The following diagram illustrates the FcεRI signaling pathway in mast cells and the specific point of inhibition by this compound.

FceRI_Signaling_Pathway cluster_receptor Cell Membrane Antigen_IgE Antigen-IgE Complex FceRI FcεRI Antigen_IgE->FceRI Cross-linking Lyn Lyn (Src Family Kinase) FceRI->Lyn ITAM ITAM Phosphorylation Lyn->ITAM Syk Syk ITAM->Syk pSyk Phosphorylated Syk (Active) Syk->pSyk Phosphorylation PLCg1 PLC-γ1 pSyk->PLCg1 pPLCg1 Phosphorylated PLC-γ1 PLCg1->pPLCg1 IP3_DAG Generation of Inositol Phosphates (IP3) & Diacylglycerol (DAG) pPLCg1->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Mediator_Release Inflammatory Mediator Release (Histamine, Arachidonic Acid, TNF-α) Ca_PKC->Mediator_Release ER27319 This compound ER27319->Syk Inhibits Phosphorylation

FcεRI Signaling Pathway and this compound Inhibition.

Importantly, this compound's inhibitory action is highly selective. It does not affect the activity of the upstream kinase Lyn, nor does it prevent the antigen-induced phosphorylation of the FcεRI receptor itself.[1][2] Furthermore, this compound does not inhibit the tyrosine phosphorylation of Syk induced by the B-cell receptor (BCR) associated Igβ ITAM, highlighting its specificity for the FcεRI γ phospho-ITAM activation of Syk.[1]

By inhibiting Syk phosphorylation and its subsequent activation, this compound effectively blocks the downstream signaling cascade, including the phosphorylation of phospholipase C-gamma1 (PLC-γ1), the generation of inositol phosphates, the release of arachidonic acid, and ultimately, the secretion of histamine and TNF-α.[1][2]

Quantitative Data on Inhibitory Effects

The inhibitory effects of this compound on the release of various inflammatory mediators have been quantified in several mast cell models. The data is summarized in the tables below.

Table 1: Inhibition of Mediator Release in RBL-2H3 Cells
MediatorIC₅₀ (μM)Maximum Inhibition (%) at 30 μM
5-Hydroxytryptamine (Serotonin)10>80
Inositol Phosphates10>80
Arachidonic Acid10>80
TNF-α10>80
Data sourced from Moriya K, et al. (1997).[1]
Table 2: Inhibition of Mediator Release in Rat Peritoneal and Human Cultured Mast Cells
Cell TypeMediatorIC₅₀ (μM)Maximum Inhibition (%) at 30 μM
Rat Peritoneal Mast CellsHistamine~10>80
Prostaglandin D₂~10>80
Peptide-Leukotrienes~10>80
Human Cultured Mast CellsHistamineNot explicitly stated, but >80% inhibition at 30 μM>80
Arachidonic AcidNot explicitly stated, but >80% inhibition at 30 μM>80
Data sourced from Moriya K, et al. (1997).[1]
Table 3: Inhibition of Syk Tyrosine Phosphorylation
ConditionThis compound Concentration (μM)Inhibition of Syk Phosphorylation (%)
In vitro (phospho-γ ITAM induced)1068 ± 9.9
3093 ± 3.3
Data sourced from Moriya K, et al. (1997).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

General Experimental Workflow

The following diagram outlines a general workflow for investigating the inhibitory effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis Cell_Culture Mast Cell Culture (e.g., RBL-2H3) Sensitization Sensitization with IgE Cell_Culture->Sensitization ER27319_Incubation Pre-incubation with This compound (or vehicle) Sensitization->ER27319_Incubation Antigen_Stimulation Stimulation with Antigen (e.g., DNP-HSA) ER27319_Incubation->Antigen_Stimulation Degranulation_Assay Degranulation Assay (β-hexosaminidase release) Antigen_Stimulation->Degranulation_Assay Histamine_Assay Histamine Release Assay Antigen_Stimulation->Histamine_Assay AA_Assay Arachidonic Acid Release Assay Antigen_Stimulation->AA_Assay TNFa_Assay TNF-α Production Assay Antigen_Stimulation->TNFa_Assay Syk_Phospho_Assay Syk Phosphorylation Assay Antigen_Stimulation->Syk_Phospho_Assay Data_Analysis Data Analysis (IC₅₀ determination) Degranulation_Assay->Data_Analysis Histamine_Assay->Data_Analysis AA_Assay->Data_Analysis TNFa_Assay->Data_Analysis Syk_Phospho_Assay->Data_Analysis

General workflow for studying this compound.
Mast Cell Culture and Sensitization

  • Cell Lines: Rat basophilic leukemia (RBL-2H3) cells are commonly used. Rat peritoneal mast cells and human cultured mast cells can also be utilized.

  • Culture Conditions: Culture RBL-2H3 cells in Eagle's minimum essential medium (MEM) supplemented with 15% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Sensitization: For antigen-induced activation, sensitize the cells by incubating with anti-dinitrophenyl (DNP) IgE (e.g., 0.5 µg/ml) for 18-24 hours prior to the experiment.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)
  • Principle: β-hexosaminidase is a granule-associated enzyme that is co-released with histamine upon degranulation. Its activity in the supernatant is a measure of degranulation.

  • Protocol:

    • Wash sensitized cells with a buffer (e.g., Tyrode's buffer).

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

    • Stimulate degranulation by adding an antigen (e.g., DNP-human serum albumin, DNP-HSA) for 30-60 minutes at 37°C.

    • Centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant and a cell lysate (prepared by adding a detergent like Triton X-100) to measure total β-hexosaminidase content.

    • Measure β-hexosaminidase activity by incubating the supernatant and lysate with a substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).

    • Stop the reaction with a stop buffer (e.g., sodium carbonate/bicarbonate buffer) and measure the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release.

Histamine Release Assay
  • Principle: Histamine released into the supernatant is quantified, typically using an immunoassay.

  • Protocol:

    • Follow steps 1-4 of the degranulation assay.

    • Collect the supernatant.

    • Measure the histamine concentration in the supernatant using a commercially available Histamine ELISA kit according to the manufacturer's instructions.

    • Total histamine content can be determined by lysing the cells.

    • Calculate the percentage of histamine release.

Arachidonic Acid Release Assay
  • Principle: Cells are pre-labeled with radioactive arachidonic acid. The amount of radioactivity released into the medium upon stimulation is measured.

  • Protocol:

    • Label the cells by incubating with [³H]arachidonic acid for several hours (e.g., 18 hours).

    • Wash the cells to remove unincorporated [³H]arachidonic acid.

    • Pre-incubate with this compound or vehicle.

    • Stimulate with antigen.

    • Collect the supernatant and measure the radioactivity using a scintillation counter.

    • Determine the total incorporated radioactivity from the cell lysate.

    • Calculate the percentage of arachidonic acid release.

TNF-α Production Assay
  • Principle: The concentration of TNF-α secreted into the culture medium is measured by ELISA.

  • Protocol:

    • Pre-incubate sensitized mast cells with this compound or vehicle.

    • Stimulate with antigen for a longer duration (e.g., 4-24 hours) to allow for cytokine synthesis and secretion.

    • Collect the cell-free supernatant.

    • Quantify the amount of TNF-α in the supernatant using a commercially available TNF-α ELISA kit following the manufacturer's protocol.

Syk Tyrosine Phosphorylation Assay
  • Principle: The level of tyrosine-phosphorylated Syk is assessed by immunoprecipitation and Western blotting.

  • Protocol:

    • Pre-incubate sensitized mast cells with this compound or vehicle.

    • Stimulate with antigen for a short period (e.g., 1-5 minutes).

    • Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

    • Immunoprecipitate Syk from the cell lysates using an anti-Syk antibody.

    • Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Syk.

    • Strip and re-probe the membrane with an anti-Syk antibody to determine the total amount of immunoprecipitated Syk for normalization.

    • Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence).

Conclusion

This compound is a valuable research tool for investigating the role of Syk in mast cell activation and a promising lead compound for the development of novel therapeutics for allergic and inflammatory diseases. Its high potency and selectivity for the FcεRI-mediated Syk activation in mast cells make it a superior candidate for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the intricate mechanisms of mast cell biology and to evaluate the therapeutic potential of Syk inhibitors like this compound.

References

Methodological & Application

ER-27319 Experimental Protocol: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-27319 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction in hematopoietic cells.[1][2] By selectively targeting the activation of Syk mediated by the FcεRI gamma phospho-ITAM in mast cells, this compound effectively blocks the downstream signaling cascade that leads to the release of allergic and inflammatory mediators.[1] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro studies, focusing on its effects on mast cell degranulation and Syk kinase activity.

Mechanism of Action

This compound is an acridone-related synthetic compound that demonstrates high selectivity for inhibiting the phosphorylation and activation of Syk in mast cells.[1][3] Engagement of the high-affinity IgE receptor, FcεRI, on the surface of mast cells by an antigen triggers the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex.[2][3] This phosphorylation event recruits Syk to the receptor, leading to Syk's own phosphorylation and activation.[3] Activated Syk then initiates a cascade of downstream signaling events, including the activation of phospholipase C-γ1 (PLC-γ1) and protein kinase C (PKC), culminating in the degranulation of mast cells and the release of histamine, arachidonic acid, and pro-inflammatory cytokines like TNF-α.[2][3]

This compound specifically interferes with the FcεRI γ phospho-ITAM-mediated activation of Syk.[1] It is important to note that this compound does not inhibit the upstream Lyn kinase activity or the antigen-induced phosphorylation of the FcεRI itself.[1] Furthermore, its inhibitory effect is selective for mast cells, as it does not significantly inhibit Syk phosphorylation in B cells stimulated with anti-IgM.[3]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of this compound from in vitro studies.

Table 1: Inhibition of Mediator Release and Production

ParameterCell TypeStimulusThis compound Concentration% InhibitionReference
Histamine ReleaseHuman Cultured Mast Cellsanti-IgE30 µM>80%[3]
Arachidonic Acid ReleaseHuman Cultured Mast Cellsanti-IgE30 µM>80%[3]
TNF-α ProductionRat and Human Mast CellsAntigenIC50 = 10 µM50%

Table 2: Inhibition of Syk Phosphorylation

Cell TypeMethodThis compound Concentration% Inhibition of Syk PhosphorylationReference
RBL-2H3 cellsIn vitro (phospho-ITAM of FcεRI γ)10 µM68% ± 9.9%
RBL-2H3 cellsIn vitro (phospho-ITAM of FcεRI γ)30 µMNot specified, but effective[3]
Human Peripheral B cellsanti-IgM stimulationup to 100 µMNo inhibition[3]

Mandatory Visualization

ER27319_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE binds FceRI FcεRI IgE->FceRI cross-links Lyn Lyn FceRI->Lyn activates Syk Syk FceRI->Syk recruits Lyn->FceRI phosphorylates ITAMs pSyk p-Syk (Active) Syk->pSyk autophosphorylation PLCg1 PLC-γ1 pSyk->PLCg1 activates pPLCg1 p-PLC-γ1 (Active) PLCg1->pPLCg1 PKC PKC pPLCg1->PKC activates Ca_release Ca²⁺ Release pPLCg1->Ca_release Degranulation Degranulation (Histamine, TNF-α release) PKC->Degranulation Ca_release->Degranulation ER27319 This compound ER27319->Syk inhibits activation Kinase_Assay_Workflow A Prepare this compound dilutions B Add buffer, substrate, and this compound to 96-well plate A->B C Add recombinant Syk enzyme B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Terminate reaction and add detection reagent E->F G Measure luminescence F->G H Calculate % inhibition G->H Western_Blot_Workflow A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation (anti-phospho-Syk) E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H I Stripping and re-probing (anti-total-Syk) H->I J Densitometry analysis I->J

References

Application Notes and Protocols for ER-27319 in Mast Cell Degranulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the allergic and inflammatory response.[1][2] Upon activation, often through the cross-linking of the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a host of pro-inflammatory mediators including histamine, proteases (like β-hexosaminidase and tryptase), arachidonic acid metabolites (prostaglandins and leukotrienes), and cytokines.[1][3][4] This process is central to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[5][6]

A key signaling molecule in the FcεRI pathway is the spleen tyrosine kinase (Syk).[2][5] Following receptor aggregation, Syk is recruited and activated, initiating a cascade of downstream signaling events that are essential for mast cell degranulation and the synthesis of inflammatory mediators.[2][5][7] Consequently, inhibition of Syk represents a promising therapeutic strategy for allergic and inflammatory conditions.[2][6]

ER-27319 is an acridone-related compound that has been identified as a potent and selective inhibitor of Syk kinase.[3][4][8] It effectively blocks the tyrosine phosphorylation of Syk that is induced by FcεRI engagement in both rodent and human mast cells.[3][4] This inhibitory action abrogates mast cell degranulation and the release of allergic mediators, highlighting the therapeutic potential of this compound in the treatment of allergic diseases.[3][4]

These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on mast cell degranulation, along with a summary of its reported efficacy and a visualization of its mechanism of action.

Quantitative Data Summary

The inhibitory effects of this compound on the release of various inflammatory mediators from mast cells are summarized below. The data demonstrates a dose-dependent inhibition of mediator release with an approximate IC50 of 10 µM in rat peritoneal mast cells.[3]

Cell TypeMediatorStimulusThis compound Concentration (µM)% InhibitionIC50 (µM)
Rat Peritoneal Mast CellsHistamineAntigen30>80~10
Prostaglandin D2Antigen30>80~10
pLTs (Leukotrienes)Antigen30>80~10
Human Cultured Mast CellsHistamineanti-IgE30>80Not specified
Arachidonic Acidanti-IgE30>80Not specified
RBL-2H3 CellsTNF-αAntigenNot specifiedNot specified10

Signaling Pathway of IgE-Mediated Mast Cell Degranulation and Inhibition by this compound

The following diagram illustrates the key steps in the FcεRI signaling cascade leading to mast cell degranulation and highlights the point of inhibition by this compound.

MastCell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI Lyn Lyn FcεRI->Lyn Activates Syk Syk FcεRI->Syk Recruits & Activates Antigen Antigen IgE IgE Antigen->IgE Cross-linking IgE->FcεRI Binds Lyn->FcεRI Phosphorylates ITAMs PLCγ PLCγ Syk->PLCγ Phosphorylates & Activates IP3_DAG IP3 & DAG PLCγ->IP3_DAG Generates Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Degranulation Degranulation (Mediator Release) Ca_PKC->Degranulation ER27319 This compound ER27319->Syk Inhibits Phosphorylation Degranulation_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed 1. Seed Mast Cells (e.g., RBL-2H3) sensitize 2. Sensitize with IgE (Overnight) seed->sensitize wash 3. Wash to Remove Excess IgE sensitize->wash inhibitor 4. Pre-incubate with This compound wash->inhibitor stimulate 5. Stimulate with Antigen (e.g., DNP-BSA) inhibitor->stimulate collect 6. Collect Supernatant stimulate->collect enzyme_assay 7. β-Hexosaminidase Assay collect->enzyme_assay calculate 8. Calculate % Degranulation enzyme_assay->calculate ic50 9. Determine IC50 calculate->ic50

References

Application Notes and Protocols: ER-27319 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 is a potent and selective inhibitor of Spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction pathways that regulate a variety of cellular responses, including inflammation and allergic reactions.[1][2][3] Engagement of the high-affinity IgE receptor (FcεRI) on mast cells and basophils triggers a signaling cascade heavily dependent on Syk activation, leading to degranulation and the release of inflammatory mediators such as histamine, arachidonic acid metabolites, and cytokines.[2][4] this compound, an acridone-related compound, selectively inhibits the tyrosine phosphorylation and activation of Syk, thereby blocking these downstream effects.[1][4] This makes this compound a valuable tool for studying Syk-mediated signaling and a potential therapeutic agent for allergic and inflammatory diseases.[2][4]

These application notes provide detailed protocols and optimal concentration ranges for the use of this compound in cell culture experiments, focusing on its effects on mast cell activation and Syk signaling.

Mechanism of Action

This compound specifically interferes with the activation of Syk by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][5] Unlike broader kinase inhibitors, this compound does not inhibit the activity of Lyn kinase or the phosphorylation of the IgE receptor itself.[1][4] Its selective action on Syk prevents the subsequent phosphorylation of downstream targets like phospholipase C-γ1 (PLC-γ1), the generation of inositol phosphates, and the release of arachidonic acid, ultimately inhibiting mast cell degranulation and cytokine production.[1][4]

Signaling Pathway Diagram

ER27319_Signaling_Pathway cluster_cell Mast Cell Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Activates Lyn Lyn FceRI->Lyn Recruits & Activates Syk Syk FceRI->Syk Recruits Lyn->FceRI Phosphorylates ITAMs PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylates & Activates ER27319 This compound ER27319->Syk Inhibits Phosphorylation IP3 Inositol Phosphates PLCg1->IP3 Generates AA Arachidonic Acid PLCg1->AA Leads to Release Degranulation Degranulation (Histamine, TNF-α) IP3->Degranulation Triggers AA->Degranulation

Caption: FcεRI signaling pathway and the inhibitory action of this compound.

Data Presentation: Optimal Concentrations of this compound

The optimal concentration of this compound can vary depending on the cell type and the specific assay being performed. The following tables summarize effective concentrations from published studies.

Table 1: Inhibition of Cellular Responses
Cell TypeAssayEffective ConcentrationIC50Reference
RBL-2H3 CellsHistamine Release>80% inhibition at 30 µM~5 µM[4]
RBL-2H3 CellsArachidonic Acid Release>80% inhibition at 30 µM~5 µM[4]
RBL-2H3 CellsInositol Phosphate GenerationSignificant inhibition at 10-30 µM10 µM[2]
RBL-2H3 CellsTNF-α SecretionSignificant inhibition at 10-30 µM10 µM[2][3]
Rat Peritoneal Mast CellsHistamine Release>80% inhibition at 30 µM~7 µM[4]
Rat Peritoneal Mast CellsArachidonic Acid Release>80% inhibition at 30 µM~7 µM[4]
Human Cultured Mast CellsHistamine Release>80% inhibition at 30 µMNot specified[4]
Human Cultured Mast CellsArachidonic Acid Release>80% inhibition at 30 µMNot specified[4]
Table 2: Inhibition of Protein Phosphorylation
Cell TypeTarget ProteinEffective Concentration% InhibitionIncubation TimeReference
RBL-2H3 CellsSyk10 µM57%10 min[6]
RBL-2H3 CellsSyk30 µM87%10 min[6]
Canine Mastocytoma CellsMultiple Proteins (38, 70 kD)100 µMComplete Inhibition10 min[2]
Canine Mastocytoma CellsMultiple Proteins (62, 80 kD)100 µMDecreased Phosphorylation10 min[2]

Experimental Protocols

The following are detailed protocols for common experiments involving this compound.

Protocol 1: Mast Cell Degranulation Assay (Histamine Release)

This protocol is adapted for RBL-2H3 cells, a commonly used rat basophilic leukemia cell line that serves as a model for mast cells.

Materials:

  • RBL-2H3 cells

  • Complete culture medium (e.g., MEM with 20% FBS, 1% Penicillin-Streptomycin)

  • DNP-specific IgE antibody

  • DNP-HSA (Dinitrophenyl-Human Serum Albumin) antigen

  • This compound

  • Tyrode's buffer (or similar physiological salt solution)

  • Triton X-100 (for cell lysis)

  • Histamine ELISA kit or fluorometric assay components

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 24-well plate at a density of 2-5 x 10^5 cells/well and culture overnight.

  • Sensitization: Sensitize the cells by incubating with DNP-specific IgE (e.g., 0.5 µg/mL) in complete medium for 18-24 hours.

  • Washing: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1, 3, 10, 30 µM) or vehicle control (e.g., DMSO) in Tyrode's buffer for 10-30 minutes at 37°C.

  • Antigen Stimulation: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the wells. Include a negative control (no antigen) and a positive control for total histamine release (add 0.1% Triton X-100).

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well.

  • Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial ELISA kit or a fluorometric assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of histamine release relative to the total histamine content (Triton X-100 treated cells) and plot against the concentration of this compound to determine the IC50.

Protocol 2: Syk Phosphorylation Assay (Western Blot)

This protocol details the steps to assess the effect of this compound on the phosphorylation of Syk in mast cells.

Materials:

  • RBL-2H3 cells

  • DNP-specific IgE antibody

  • DNP-HSA antigen

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total-Syk

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Sensitization: Culture and sensitize RBL-2H3 cells with DNP-specific IgE as described in Protocol 1.

  • Inhibitor Treatment: Pre-treat the cells with desired concentrations of this compound or vehicle for 10 minutes at 37°C.[2][6]

  • Antigen Stimulation: Stimulate the cells with DNP-HSA for 5-10 minutes at 37°C.

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

  • Lysate Preparation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-total-Syk antibody as a loading control.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Syk signal to the total-Syk signal for each sample.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells (e.g., RBL-2H3) B Sensitize with IgE (18-24 hours) A->B C Wash Cells B->C D Pre-treat with this compound (10-30 min) C->D E Stimulate with Antigen (5-60 min) D->E F1 Collect Supernatant E->F1 F2 Lyse Cells E->F2 G1 Histamine Release Assay F1->G1 G2 Western Blot for p-Syk / Total Syk F2->G2

Caption: General experimental workflow for studying the effects of this compound.

Conclusion

This compound is a valuable research tool for investigating Syk-dependent signaling pathways, particularly in the context of mast cell-mediated allergic and inflammatory responses. The provided concentration guidelines and detailed protocols offer a starting point for researchers to effectively utilize this selective Syk inhibitor in their cell culture-based assays. It is recommended to perform dose-response experiments to determine the optimal concentration for specific cell lines and experimental conditions.

References

ER-27319: Application Notes and Protocols for a Selective Syk Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascade of the high-affinity IgE receptor, FcεRI, in mast cells.[1] Engagement of FcεRI by antigen-IgE complexes leads to the activation of Syk, initiating a series of downstream events that result in the degranulation of mast cells and the release of allergic and inflammatory mediators, such as histamine, cytokines (e.g., TNF-α), and arachidonic acid metabolites.[1][2] By selectively inhibiting the activation of Syk, this compound effectively blocks these downstream responses, making it a valuable tool for studying allergic diseases and a potential therapeutic candidate.[1]

This document provides detailed information on the solubility and preparation of this compound for experimental use, along with protocols for relevant in vitro assays.

Physicochemical Properties and Solubility

This compound is often supplied as a maleate salt. The following table summarizes its key properties and solubility.

PropertyValueReference
Chemical Name 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate[3]
Molecular Formula C₁₈H₂₀N₂O · C₄H₄O₄[4]
Molecular Weight 396.17 g/mol [4]
Appearance Powder
Purity ≥98% (HPLC)[3][4]
Storage Desiccate at +4°C[4]
Solubility in Water Soluble to 75 mM (29.71 mg/mL)[4]
Solubility in DMSO Soluble to 100 mM (39.62 mg/mL)[4]

Preparation of this compound Solutions

Note: The chemical synthesis protocol for this compound is not detailed in the primary scientific literature describing its biological activity. The original paper by Moriya et al. (1997) states that the compound was synthesized in their laboratory, suggesting a proprietary method.[5] The following protocols are for the preparation of solutions from commercially available this compound powder for use in biological experiments.

Preparation of Stock Solutions

For most in vitro applications, a concentrated stock solution of this compound is prepared in an organic solvent like DMSO, which can then be diluted to the final working concentration in aqueous buffers or cell culture media.

Materials:

  • This compound maleate powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM), calculate the required volume of DMSO to add to a known mass of this compound maleate powder using the molecular weight (396.17 g/mol ).

  • Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Vortex or sonicate the solution gently until the powder is completely dissolved. If necessary, warm the tube at 37°C to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

Protocol:

  • Thaw a single-use aliquot of the this compound stock solution.

  • Dilute the stock solution to the final desired concentration using the appropriate aqueous buffer or cell culture medium.

  • Ensure that the final concentration of DMSO in the working solution is low (typically <0.1% v/v) to minimize solvent-induced cellular toxicity.

  • Prepare fresh working solutions for each experiment.

Experimental Protocols

This compound's primary mechanism of action is the inhibition of Syk kinase in the FcεRI signaling pathway in mast cells. The following are representative protocols to assess its activity.

Protocol 1: In Vitro Syk Kinase Assay

This protocol is adapted from a generic ADP-Glo™ Kinase Assay and can be used to determine the direct inhibitory effect of this compound on Syk kinase activity.

Principle:

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal is generated in a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used by luciferase to generate light.

Materials:

  • Recombinant Syk kinase

  • Syk kinase substrate (e.g., a peptide containing a tyrosine phosphorylation site for Syk)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 96-well white, flat-bottom plates

  • Plate reader capable of measuring luminescence

Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare this compound dilutions D Add Syk kinase, substrate, and this compound to plate A->D B Prepare Syk kinase and substrate B->D C Prepare ATP solution E Initiate reaction with ATP C->E D->E F Incubate at 30°C E->F G Add ADP-Glo™ Reagent F->G H Incubate at RT G->H I Add Kinase Detection Reagent H->I J Incubate at RT I->J K Measure luminescence J->K

Caption: Workflow for the in vitro Syk kinase assay.

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in the kinase reaction buffer. Include a vehicle control (e.g., DMSO).

    • Dilute the Syk kinase and substrate in the kinase reaction buffer to the desired concentrations.

    • Prepare the ATP solution in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the Syk kinase, substrate, and the various concentrations of this compound or vehicle control.

    • Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.

Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, which is a marker of degranulation.

Principle:

Mast cells are sensitized with IgE and then challenged with an antigen to induce degranulation. The amount of β-hexosaminidase released into the supernatant is quantified by measuring its enzymatic activity using a colorimetric substrate.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Cell culture medium

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • This compound

  • Tyrode's buffer (or similar physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)

  • Triton X-100 (for cell lysis)

  • 96-well cell culture plates

  • Spectrophotometer or plate reader (405 nm)

Workflow:

degranulation_workflow cluster_sensitization Sensitization cluster_treatment Treatment & Stimulation cluster_assay β-Hexosaminidase Assay A Seed mast cells B Add anti-DNP IgE A->B C Incubate overnight B->C D Wash cells C->D E Pre-incubate with this compound D->E F Stimulate with DNP-HSA E->F G Incubate F->G H Collect supernatant G->H I Lyse remaining cells G->I J Add PNAG substrate H->J I->J K Incubate J->K L Add stop solution K->L M Read absorbance at 405 nm L->M

Caption: Workflow for the mast cell degranulation assay.

Procedure:

  • Cell Sensitization:

    • Seed mast cells in a 96-well plate and allow them to adhere.

    • Add anti-DNP IgE to the culture medium and incubate overnight to sensitize the cells.

  • Treatment and Stimulation:

    • Wash the cells twice with Tyrode's buffer to remove unbound IgE.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control in Tyrode's buffer for a specified time (e.g., 30-60 minutes) at 37°C.

    • Stimulate the cells by adding DNP-HSA. Include unstimulated controls (buffer only) and a total release control (Triton X-100).

    • Incubate at 37°C for 30-60 minutes.

  • β-Hexosaminidase Measurement:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Lyse the remaining cells in the wells by adding Tyrode's buffer containing Triton X-100 to determine the total β-hexosaminidase content.

    • In a separate 96-well plate, add an aliquot of the supernatant or cell lysate to wells containing the PNAG substrate solution.

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the formula: % Release = (OD_supernatant / OD_total_lysate) * 100.

    • Determine the inhibitory effect of this compound on antigen-induced degranulation.

Protocol 3: Western Blot Analysis of Syk Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation of Syk in mast cells following FcεRI stimulation.

Principle:

Mast cells are treated with this compound and then stimulated to activate the FcεRI pathway. Cell lysates are then subjected to SDS-PAGE and Western blotting to detect the levels of phosphorylated Syk (p-Syk) and total Syk.

Materials:

  • Sensitized mast cells

  • This compound

  • Stimulating agent (e.g., DNP-HSA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526) and anti-total Syk

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Workflow:

western_blot_workflow A Treat cells with this compound B Stimulate with antigen A->B C Lyse cells and quantify protein B->C D SDS-PAGE C->D E Transfer to membrane D->E F Block membrane E->F G Incubate with primary antibody (anti-p-Syk) F->G H Incubate with secondary antibody G->H I Detect signal H->I J Strip and re-probe with anti-total Syk I->J

Caption: Workflow for Western blot analysis of Syk phosphorylation.

Procedure:

  • Cell Treatment and Lysis:

    • Sensitize mast cells with IgE overnight.

    • Pre-treat the cells with this compound or vehicle for the desired time.

    • Stimulate the cells with antigen for a short period (e.g., 5-15 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-Syk primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Re-probing for Total Syk:

    • Strip the membrane to remove the bound antibodies.

    • Re-block the membrane and probe with the anti-total Syk antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-Syk and total Syk using densitometry software.

    • Normalize the p-Syk signal to the total Syk signal for each sample to determine the relative level of Syk phosphorylation.

Signaling Pathway

This compound acts on the FcεRI signaling pathway in mast cells. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.

FceRI_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol IgE IgE FceRI FcεRI IgE->FceRI binds Antigen Antigen Antigen->IgE Lyn Lyn FceRI->Lyn activates Syk Syk FceRI->Syk recruits Lyn->FceRI phosphorylates ITAMs Lyn->Syk phosphorylates pSyk p-Syk Syk->pSyk autophosphorylation PLCg PLCγ pSyk->PLCg activates pPLCg p-PLCγ PLCg->pPLCg Downstream Downstream Signaling (Ca²⁺ mobilization, PKC activation) pPLCg->Downstream Degranulation Degranulation (Histamine, TNF-α release) Downstream->Degranulation ER27319 This compound ER27319->Syk inhibits activation

Caption: FcεRI signaling pathway and the inhibitory action of this compound.

References

ER-27319: Application Notes for a Selective Syk Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen tyrosine kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various immune receptors, including the high-affinity IgE receptor (FcεRI) in mast cells.[2][3] By selectively inhibiting the activation of Syk, this compound effectively blocks the downstream signaling cascade that leads to the release of allergic and inflammatory mediators.[2][3][4] This makes this compound a valuable tool for studying allergic diseases and other inflammatory conditions mediated by Syk signaling.[1][3]

This document provides detailed protocols for the preparation and storage of this compound stock solutions, along with an overview of its mechanism of action and relevant signaling pathways.

Physicochemical and Solubility Data

Proper preparation of this compound solutions is critical for experimental success. The following tables summarize the key physicochemical and solubility properties of this compound and its commonly used maleate salt.

Table 1: Physicochemical Properties of this compound and this compound Maleate

PropertyThis compoundThis compound Maleate
Chemical Name 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate
Formula C₁₈H₂₀N₂OC₁₈H₂₀N₂O.C₄H₄O₄
Molecular Weight Not specified in search results396.17 g/mol [5][6][7]
CAS Number 201010-95-9[1]1204480-26-1[5][6]
Purity Not specified in search results≥98%[5][6][7]

Table 2: Solubility of this compound Maleate

SolventMaximum Concentration
Water 75 mM[5][6][7][8]
DMSO 100 mM[5][6][7][8]

Stock Solution Preparation and Storage Protocols

Materials
  • This compound or this compound maleate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water (for this compound maleate)

  • Sterile polypropylene microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol 1: Preparation of this compound Maleate Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a 10 mM stock solution of this compound maleate in DMSO.

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Carefully weigh the desired amount of this compound maleate powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.396 mg of this compound maleate (MW: 396.17 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. To aid dissolution, vortex the solution thoroughly. If necessary, briefly warm the tube at 37°C or use an ultrasonic bath.[8]

  • Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][9]

Protocol 2: Preparation of this compound Maleate Stock Solution in Water (for in vitro use)

This protocol is an alternative for experiments where DMSO may interfere.

  • Aseptic Technique: Work in a sterile environment.

  • Weighing: Accurately weigh the required amount of this compound maleate powder.

  • Dissolution: Add the calculated volume of sterile, nuclease-free water to achieve the desired concentration (up to 75 mM).[5][6][7][8] Vortex vigorously to dissolve.

  • Aliquotting: Dispense the aqueous stock solution into single-use aliquots.

  • Storage: Store at -20°C or -80°C as described above. It is generally recommended to prepare fresh aqueous solutions and use them on the same day.[8]

Table 3: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationNotes
-20°C Up to 1 month[1][9]Seal tightly to prevent moisture absorption.
-80°C Up to 6 months[1][9]Preferred for long-term storage.
+4°C Short-term (days)Desiccate to protect from moisture.[5][6][7]

Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1] A common vehicle for in vivo administration involves a combination of DMSO, PEG300, Tween-80, and saline.[1]

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the tyrosine phosphorylation of Syk that is induced by the engagement of the FcεRI receptor in mast cells.[2][4] This inhibition is specific, as this compound does not affect the activity of the upstream kinase Lyn or the phosphorylation of the FcεRI receptor itself.[2][4] The inhibition of Syk activation subsequently blocks the entire downstream signaling cascade, including the phosphorylation of phospholipase C-γ1 (PLC-γ1), the generation of inositol phosphates, and the release of arachidonic acid.[2] This ultimately leads to the abrogation of mast cell degranulation and the secretion of inflammatory mediators such as histamine and tumor necrosis factor-alpha (TNF-α).[2][4] The IC₅₀ for the inhibition of antigen-induced mediator release is approximately 10 μM in both human and rat mast cells.[1][9]

ER27319_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE Cross-linking FceRI FcεRI IgE->FceRI Binding Lyn Lyn FceRI->Lyn Activation ITAM ITAM (phosphorylated) Lyn->ITAM Phosphorylation Syk Syk ITAM->Syk Recruitment & Activation PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylation ER27319 This compound ER27319->Syk Inhibition Downstream Downstream Signaling (IP₃, DAG, Ca²⁺) PLCg1->Downstream Activation Mediator Mediator Release (Histamine, TNF-α) Downstream->Mediator Induction

Caption: FcεRI signaling pathway and the inhibitory action of this compound on Syk.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a general workflow for evaluating the inhibitory effect of this compound on mast cell degranulation.

ER27319_Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_analysis Analysis start Seed Mast Cells sensitization Sensitize with IgE start->sensitization treatment Pre-treat with this compound (or vehicle control) sensitization->treatment stimulation Stimulate with Antigen treatment->stimulation harvest Harvest Supernatant stimulation->harvest assay Perform Degranulation Assay (e.g., β-hexosaminidase release) harvest->assay data Data Analysis and IC₅₀ Determination assay->data

Caption: General experimental workflow for studying this compound's effect on mast cell degranulation.

Conclusion

This compound is a valuable research tool for investigating Syk-mediated signaling pathways in the context of allergic and inflammatory diseases. Adherence to the proper preparation and storage protocols outlined in this document is essential for obtaining reliable and reproducible experimental results. The provided information on its mechanism of action and experimental workflows serves as a foundation for designing and executing studies involving this potent and selective Syk inhibitor.

References

Application Notes and Protocols: Utilizing ER-27319 in RBL-2H3 Cells for Mast Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 is a synthetic, acridone-related compound that has demonstrated potent and selective inhibitory effects on mast cell degranulation.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell function and allergic responses.[3][4] this compound's mechanism of action involves the selective inhibition of spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase in the FcεRI signaling cascade that governs mast cell activation.[1][2][5][6] Understanding its application is crucial for researchers investigating allergic diseases and developing novel anti-inflammatory therapeutics.

Data Presentation

The inhibitory effects of this compound on various antigen-induced responses in RBL-2H3 cells are summarized below. The data highlights the concentration-dependent efficacy of the compound.

Parameter MeasuredCell TypeIC50 ValueReference
5-Hydroxytryptamine (Serotonin) SecretionRBL-2H3~10 µM[1]
Inositol Phosphate GenerationRBL-2H3~10 µM[1]
Arachidonic Acid ReleaseRBL-2H3~10 µM[1]
Tumor Necrosis Factor α (TNFα) ProductionRBL-2H3~10 µM[1]
Histamine ReleaseHuman Cultured Mast Cells>80% inhibition at 30 µM[1]
Arachidonic Acid ReleaseHuman Cultured Mast Cells>80% inhibition at 30 µM[1]
Syk Tyrosine PhosphorylationRBL-2H3Clear inhibition at 10 µM, almost complete at 30 µM[1]

Note: Almost complete inhibition (>80%) of all measured responses in RBL-2H3 cells was observed at a concentration of 30 µM this compound.[1]

Mechanism of Action and Signaling Pathway

This compound selectively targets the activation of Syk kinase following the engagement of the high-affinity IgE receptor, FcεRI.[1][2] Upon antigen-induced cross-linking of IgE bound to FcεRI, the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor's γ subunit are phosphorylated. This phosphorylation event creates a docking site for Syk, leading to its activation.[1][7] Activated Syk then phosphorylates downstream effector molecules, including phospholipase C-γ1 (PLC-γ1), which initiates a cascade of events culminating in mast cell degranulation and the release of inflammatory mediators.[1][2]

This compound specifically interferes with the FcεRI γ phospho-ITAM-mediated activation of Syk.[1][2] It effectively inhibits the tyrosine phosphorylation of Syk without affecting the upstream kinase Lyn or the phosphorylation of the FcεRI receptor itself.[1][2] Consequently, all downstream signaling events, including PLC-γ1 phosphorylation, inositol phosphate generation, calcium mobilization, and the release of histamine, arachidonic acid, and TNFα, are abrogated.[1][2] Notably, this compound does not inhibit Syk activation in B cells, demonstrating its mast cell selectivity.[1]

ER27319_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE Binds to FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylates ER27319 This compound ER27319->Syk Inhibits Activation IP3_DAG IP3 & DAG Generation PLCg1->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Degranulation Degranulation (Histamine, TNFα, etc.) Ca_PKC->Degranulation

Caption: FcεRI signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed protocol for a typical antigen-induced degranulation assay in RBL-2H3 cells to evaluate the inhibitory effect of this compound. The release of β-hexosaminidase, a granular enzyme released along with histamine, is commonly used as a marker for degranulation.[3]

Materials and Reagents
  • RBL-2H3 cells

  • Complete culture medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Anti-DNP IgE monoclonal antibody

  • Dinitrophenyl-human serum albumin (DNP-HSA)

  • This compound

  • Tyrode's buffer (or similar physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • Triton X-100

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Experimental Workflow

Experimental_Workflow A 1. Seed RBL-2H3 cells in a 96-well plate and culture overnight. B 2. Sensitize cells with anti-DNP IgE. A->B C 3. Wash cells to remove unbound IgE. B->C D 4. Pre-incubate cells with various concentrations of this compound. C->D E 5. Stimulate cells with DNP-HSA antigen. D->E F 6. Collect supernatant for β-hexosaminidase assay. E->F G 7. Lyse remaining cells with Triton X-100 to measure total β-hexosaminidase. E->G H 8. Perform β-hexosaminidase assay and measure absorbance. F->H G->H I 9. Calculate percentage of degranulation and inhibition by this compound. H->I

Caption: Workflow for RBL-2H3 cell degranulation assay with this compound.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture RBL-2H3 cells in complete culture medium at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into a 96-well flat-bottom plate at a density of approximately 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Sensitization:

    • The next day, gently wash the cells with fresh medium.

    • Sensitize the cells by incubating them with an appropriate concentration of anti-DNP IgE (e.g., 0.5-1 µg/mL) in complete culture medium for at least 2 hours, or overnight, at 37°C.

  • Washing:

    • After sensitization, wash the cells twice with Tyrode's buffer to remove any unbound IgE.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in Tyrode's buffer.

    • Add the this compound dilutions to the respective wells and pre-incubate for 10-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Antigen Stimulation:

    • Induce degranulation by adding DNP-HSA (e.g., 10-100 ng/mL) to the wells.

    • Include control wells:

      • Spontaneous release: cells with no antigen stimulation.

      • Maximum release: cells lysed with Triton X-100 (e.g., 0.1-1%).

    • Incubate the plate for 30-60 minutes at 37°C.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes at 4°C to pellet any detached cells.

    • Carefully collect an aliquot of the supernatant from each well for the β-hexosaminidase assay.

  • Cell Lysis for Total Release:

    • To the wells designated for maximum release (and to all wells after supernatant collection if determining total cellular content), add Triton X-100 to lyse the cells and release the total granular content.

  • β-Hexosaminidase Assay:

    • In a new 96-well plate, add an aliquot of the collected supernatant or cell lysate to each well.

    • Add the pNAG substrate solution.

    • Incubate the plate at 37°C for 60-90 minutes.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula:

      • % Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

    • Determine the percentage of inhibition by this compound relative to the antigen-stimulated control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Conclusion

This compound serves as a valuable research tool for investigating the role of Syk in mast cell activation and for screening potential anti-allergic compounds. Its selectivity for mast cell Syk makes it a more specific inhibitor compared to broader kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in RBL-2H3 cell-based assays. Careful adherence to these protocols will ensure reproducible and reliable results in the study of mast cell biology and the development of novel therapeutics for allergic and inflammatory diseases.

References

Application Notes and Protocols: ER-27319 Treatment for Primary Mast Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 is a synthetic, acridone-related compound that has been identified as a potent and selective inhibitor of antigen-induced mediator release from mast cells.[1][2] This compound specifically targets the spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase involved in the signaling cascade initiated by the high-affinity IgE receptor, FcεRI.[1][2][3][4] By selectively inhibiting the FcεRI-mediated activation of Syk, this compound effectively blocks the downstream signaling events that lead to mast cell degranulation and the release of allergic and inflammatory mediators such as histamine, arachidonic acid, and tumor necrosis factor-alpha (TNF-α).[1][2][5] Notably, this compound demonstrates mast cell selectivity, offering significant therapeutic potential for allergic diseases.[1][3]

These application notes provide a comprehensive overview of the effects of this compound on primary mast cells, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experiments.

Data Presentation

The inhibitory effects of this compound on various mast cell responses are summarized in the tables below. These data have been compiled from studies on rodent and human mast cells.

Table 1: Inhibitory Concentration (IC50) of this compound on Mast Cell Responses

ParameterCell TypeIC50Reference
Histamine ReleaseRBL-2H3 cells~10 μM[5]
Arachidonic Acid ReleaseRBL-2H3 cells~10 μM[5]
Inositol Phosphate GenerationRBL-2H3 cells~10 μM[5]
TNF-α SecretionRBL-2H3 cells~10 μM[5]

Table 2: Effective Concentrations of this compound for Inhibition of Key Signaling Events

Signaling EventCell TypeEffective ConcentrationInhibitionReference
Syk Tyrosine PhosphorylationRBL-2H3 cells10 μMClear inhibition[2]
Syk Tyrosine PhosphorylationRBL-2H3 cells30 μMAlmost complete inhibition[2]
Histamine ReleaseCultured Human Mast Cells30 μM>80%[2]
Arachidonic Acid ReleaseCultured Human Mast Cells30 μM>80%[2]
Syk Phosphorylation (induced by FcεRI phospho-ITAM)RBL-2H3 cell lysates10 μM68% ± 9.9%[6]
Syk Phosphorylation (induced by FcεRI phospho-ITAM)RBL-2H3 cell lysates30 μM>90%[6]

Signaling Pathway and Mechanism of Action

This compound selectively inhibits the activation of Syk kinase downstream of the FcεRI receptor in mast cells. The binding of an antigen to IgE antibodies complexed with FcεRI on the mast cell surface leads to receptor aggregation and the activation of the Src family kinase Lyn. Lyn then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of FcεRI.[4][7] The phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, leading to its recruitment and subsequent activation through phosphorylation.[4] Activated Syk then phosphorylates downstream signaling molecules, including phospholipase C-γ1 (PLC-γ1), which initiates a cascade of events culminating in mast cell degranulation and cytokine production.[2][7][8]

This compound specifically interferes with the activation of Syk by the phosphorylated ITAM of the FcεRI γ subunit.[1][2][3] It does not inhibit the kinase activity of Lyn or the phosphorylation of the FcεRI receptor itself.[1][2] Furthermore, this compound does not inhibit the activity of already activated Syk, suggesting that it prevents the initial activation step.[1][2] This selective action on the FcεRI-Syk axis in mast cells makes it a targeted inhibitor of allergic responses.

ER27319_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE binds FceRI FcεRI IgE->FceRI cross-links Lyn Lyn FceRI->Lyn activates ITAM p-ITAM Lyn->FceRI phosphorylates ITAMs Syk Syk ITAM->Syk recruits & activates PLCg1 PLC-γ1 Syk->PLCg1 phosphorylates Arachidonic_Acid Arachidonic Acid Release Syk->Arachidonic_Acid ER27319 This compound ER27319->Syk inhibits activation IP3_DAG IP3 & DAG Generation PLCg1->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Degranulation Degranulation (Histamine, TNF-α release) Ca_PKC->Degranulation

Caption: this compound signaling pathway in mast cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on primary mast cells.

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • Primary mast cells (e.g., bone marrow-derived mast cells or peritoneal mast cells)

  • This compound

  • DNP-specific IgE antibody

  • DNP-HSA (antigen)

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4, with 0.1% BSA)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 0.1 M citrate buffer, pH 4.5

  • 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0

  • 0.1% Triton X-100 in Tyrode's buffer

  • 96-well microplate

  • Spectrophotometer (405 nm)

Procedure:

  • Cell Sensitization: Sensitize mast cells with DNP-specific IgE (e.g., 0.5 µg/mL) overnight in complete culture medium.

  • Cell Preparation: Wash the sensitized cells twice with Tyrode's buffer and resuspend in Tyrode's buffer at a concentration of 1 x 10^6 cells/mL.

  • This compound Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 10-30 minutes at 37°C.

  • Antigen Stimulation: Aliquot 50 µL of the cell suspension into a 96-well plate. Add 50 µL of DNP-HSA (e.g., 100 ng/mL) to stimulate degranulation. For the total release control, add 50 µL of 0.1% Triton X-100. For the spontaneous release control, add 50 µL of Tyrode's buffer.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 5 minutes at 4°C.

  • Enzyme Assay: Transfer 20 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of pNAG solution (1.3 mg/mL in 0.1 M citrate buffer) to each well.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Stop Reaction: Add 200 µL of 0.1 M carbonate/bicarbonate buffer to stop the reaction.

  • Measurement: Measure the absorbance at 405 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of β-hexosaminidase release as follows: % Release = [(Sample OD - Spontaneous OD) / (Total OD - Spontaneous OD)] x 100

Degranulation_Workflow Sensitize Sensitize Mast Cells with IgE Wash Wash and Resuspend Cells Sensitize->Wash Pretreat Pre-treat with This compound Wash->Pretreat Stimulate Stimulate with Antigen (DNP-HSA) Pretreat->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Stop Stop Reaction (on ice) Incubate->Stop Centrifuge Centrifuge Stop->Centrifuge Assay β-Hexosaminidase Assay on Supernatant Centrifuge->Assay Analyze Analyze Data Assay->Analyze

Caption: Experimental workflow for mast cell degranulation assay.

Protocol 2: Analysis of Syk Tyrosine Phosphorylation

This protocol uses immunoprecipitation and western blotting to assess the phosphorylation state of Syk following mast cell activation.

Materials:

  • Sensitized primary mast cells

  • This compound

  • DNP-HSA

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Syk antibody

  • Anti-phosphotyrosine antibody (e.g., 4G10)

  • Protein A/G agarose beads

  • SDS-PAGE gels

  • PVDF membrane

  • Western blotting reagents (blocking buffer, primary and secondary antibodies, ECL substrate)

  • Imaging system for western blots

Procedure:

  • Cell Treatment and Stimulation: Sensitize, wash, and pre-treat mast cells with this compound as described in Protocol 1. Stimulate the cells with DNP-HSA for a short period (e.g., 2-5 minutes) at 37°C.

  • Cell Lysis: Immediately place the cells on ice and lyse them with ice-cold lysis buffer.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation:

    • Pre-clear the supernatant by incubating with protein A/G agarose beads for 30 minutes.

    • Incubate the pre-cleared lysate with an anti-Syk antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for another 2 hours.

    • Wash the beads three times with ice-cold lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour.

    • Incubate the membrane with an anti-phosphotyrosine antibody overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an anti-Syk antibody to confirm equal loading of the immunoprecipitated protein.

Conclusion

This compound is a valuable research tool for investigating the role of Syk in mast cell activation and for exploring potential therapeutic strategies for allergic diseases. Its high selectivity for the FcεRI-mediated activation of Syk in mast cells allows for the targeted dissection of this critical signaling pathway. The provided protocols offer a framework for studying the effects of this compound and similar compounds on primary mast cell function.

References

Application Notes and Protocols for ER-27319 in Histamine Release Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ER-27319 is a synthetic, acridone-related compound that has demonstrated potent and selective inhibitory effects on the signaling pathways leading to allergic mediator release from mast cells.[1][2] It functions as a selective inhibitor of spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase involved in the signal transduction cascade initiated by the high-affinity IgE receptor, FcεRI.[1][2][3] Engagement of FcεRI by an allergen-IgE complex leads to the activation of Syk, which in turn phosphorylates downstream targets such as phospholipase C-γ1 (PLC-γ1).[1][3] This cascade results in the release of histamine, arachidonic acid, and various cytokines, such as tumor necrosis factor-alpha (TNF-α), which are key mediators of allergic and inflammatory responses.[2][3] this compound selectively inhibits the tyrosine phosphorylation and activation of Syk in mast cells, thereby abrogating degranulation and the release of these inflammatory mediators.[1][2]

Mechanism of Action: Selective Syk Inhibition

This compound exhibits its inhibitory effects by selectively targeting the activation of Syk kinase downstream of FcεRI engagement in mast cells.[1][2] It has been shown to inhibit the tyrosine phosphorylation of Syk that is induced by the immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][4] Notably, this compound does not affect the activity of Lyn kinase or the phosphorylation of the FcεRI receptor itself.[1][2] Its selectivity is further highlighted by its lack of inhibition on Syk phosphorylation in B cells, indicating a mast cell-specific action.[1][4] This targeted inhibition of Syk activation effectively blocks the subsequent signaling cascade, including the phosphorylation of PLC-γ1, generation of inositol phosphates, and mobilization of intracellular calcium, which are all essential for mast cell degranulation and histamine release.[1]

Signaling Pathway of FcεRI-Mediated Histamine Release and this compound Inhibition

FceRI_Signaling_Pathway cluster_cell Mast Cell FceRI FcεRI Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Allergen_IgE Allergen-IgE Complex Allergen_IgE->FceRI Binds Lyn->FceRI Phosphorylates ITAMs PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylates & Activates IP3_DAG IP3 / DAG Generation PLCg1->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Degranulation Degranulation (Histamine Release) Ca_PKC->Degranulation ER27319 This compound ER27319->Syk Inhibits Activation

Caption: FcεRI signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory effects of this compound on various mast cell responses are summarized in the tables below.

Table 1: Inhibition of Mediator Release by this compound

Cell TypeMediatorStimulusThis compound Concentration (μM)% Inhibition
RBL-2H3 CellsHistamineAntigen10~50 (IC50)
RBL-2H3 CellsTNF-αAntigen10~50 (IC50)
Human Cultured Mast CellsHistamineanti-IgE30>80
Human Cultured Mast CellsArachidonic Acidanti-IgE30>80

Data compiled from multiple sources.[1][3][5][6]

Table 2: Inhibition of Syk Phosphorylation by this compound

Cell TypeStimulusThis compound Concentration (μM)% Inhibition of Syk Phosphorylation
RBL-2H3 Cells (in vitro)Phospho-ITAM of FcεRIγ1068 ± 9.9
RBL-2H3 Cells (in vitro)Phospho-ITAM of FcεRIγ3095 ± 5.2
Human Peripheral B Cellsanti-IgM30No Inhibition
Human Peripheral B Cellsanti-IgM100No Inhibition

Data sourced from Moriya et al., 1997.[1][4]

Experimental Protocols

Protocol 1: In Vitro Histamine Release Assay Using Whole Blood

This protocol outlines the steps for a histamine release assay using heparinized whole blood, followed by histamine quantification using an ELISA kit.

Materials:

  • Heparinized whole blood from a sensitized subject

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Allergen of interest (e.g., specific antigen, anti-IgE antibody)

  • Release Buffer (e.g., PBS with calcium and magnesium)

  • Hypotonic Medium for total histamine release

  • Histamine ELISA Kit

  • Glass or polypropylene tubes

  • Pipettes and tips

  • Incubator (37°C)

  • Centrifuge

  • Microplate reader

Experimental Workflow:

Histamine_Release_Workflow cluster_workflow Histamine Release Assay Workflow start Start prep_blood Prepare Heparinized Whole Blood start->prep_blood prep_reagents Prepare Reagents (Allergen, this compound dilutions) start->prep_reagents incubation Incubate Blood with This compound and Allergen (60 min, 37°C) prep_blood->incubation prep_reagents->incubation centrifuge Centrifuge to Pellet Cells (e.g., 700 x g, 10 min) incubation->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant elisa Perform Histamine ELISA on Supernatant collect_supernatant->elisa analyze Analyze Data elisa->analyze

Caption: Workflow for the in vitro histamine release assay.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the allergen in Release Buffer.

    • Prepare working solutions of this compound in Release Buffer from the stock solution. Ensure the final solvent concentration is consistent across all samples and does not exceed a level that affects cell viability.

  • Sample Setup:

    • For each experimental condition, label tubes for:

      • Spontaneous Release (no allergen, with/without this compound)

      • Allergen-Induced Release (with allergen, with/without this compound)

      • Positive Control (e.g., anti-IgE)

      • Total Histamine

  • Incubation:

    • To the appropriate tubes, add the heparinized whole blood.

    • Add the corresponding concentrations of this compound or vehicle control and incubate for a pre-determined time (e.g., 15 minutes at 37°C).

    • Add the allergen or anti-IgE to the respective tubes and incubate for 60 minutes at 37°C.[7][8][9]

  • Total Histamine Determination:

    • In a separate tube, lyse the basophils in a sample of the whole blood by adding hypotonic medium and incubating for 60 minutes at 37°C to release the total histamine content.[7]

  • Sample Processing:

    • Following incubation, centrifuge all tubes (except the total histamine sample) to pellet the cells.

    • Carefully collect the supernatant, which contains the released histamine.

  • Histamine Quantification:

    • Quantify the histamine concentration in the supernatants using a commercial Histamine ELISA kit, following the manufacturer's instructions.[10][11] This typically involves a competitive ELISA where histamine in the sample competes with HRP-labeled histamine for binding to an anti-histamine antibody coated on the microplate.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample relative to the total histamine content, after subtracting the spontaneous release.

Protocol 2: Western Blot for Syk Phosphorylation

This protocol describes the methodology to assess the effect of this compound on the tyrosine phosphorylation of Syk in mast cells.

Materials:

  • Mast cell line (e.g., RBL-2H3)

  • Cell culture medium and supplements

  • This compound

  • Stimulating agent (e.g., antigen, anti-IgE)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phosphotyrosine (anti-PY), anti-Syk, anti-ZAP-70 (as a control)

  • Protein A/G beads for immunoprecipitation

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting equipment and reagents

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture RBL-2H3 cells to the desired confluency.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes).

  • Cell Stimulation:

    • Stimulate the cells with the appropriate agonist (e.g., antigen) for a short period (e.g., 10 minutes) to induce Syk phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

  • Immunoprecipitation:

    • Immunoprecipitate Syk from the cell lysates using an anti-Syk antibody and protein A/G beads.

  • SDS-PAGE and Western Blotting:

    • Wash the immunoprecipitates and elute the proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with an anti-phosphotyrosine (anti-PY) antibody to detect phosphorylated Syk.

    • Strip the membrane and re-probe with an anti-Syk antibody to confirm equal protein loading.

  • Data Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of Syk phosphorylation in the different treatment groups.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow good laboratory practices and safety guidelines.

References

ER-27319 In Vivo Administration Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Disclaimer: There is no publicly available in vivo administration data for the specific compound ER-27319. The following application notes and protocols are provided as a representative guide for the in vivo evaluation of a selective Spleen Tyrosine Kinase (Syk) inhibitor in a rodent model of allergic inflammation. The proposed dosages and methodologies are based on general knowledge of in vivo studies with other Syk inhibitors and should be optimized for specific experimental conditions.

Introduction

This document provides a detailed, hypothetical protocol for the in vivo administration of a Syk inhibitor, using this compound as a template compound, in a murine model of passive cutaneous anaphylaxis (PCA).

Mechanism of Action: Signaling Pathway

The binding of an allergen to IgE antibodies bound to the FcεRI receptor on mast cells triggers a signaling cascade. This leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor subunits. Syk is recruited to these phosphorylated ITAMs and is subsequently activated through phosphorylation. Activated Syk then phosphorylates downstream targets, including PLC-γ1, which ultimately leads to the release of inflammatory mediators. This compound selectively inhibits the phosphorylation and activation of Syk, thus blocking this inflammatory cascade.

ER_27319_Signaling_Pathway cluster_cell Mast Cell Allergen Allergen IgE IgE FceRI FcεRI IgE->FceRI binds Lyn Lyn FceRI->Lyn activates ITAM ITAM-P Lyn->ITAM phosphorylates Syk Syk ITAM->Syk recruits Syk_P Syk-P Syk->Syk_P auto-phosphorylates PLCg1 PLC-γ1 Syk_P->PLCg1 phosphorylates PLCg1_P PLC-γ1-P Degranulation Degranulation (Histamine, TNF-α release) PLCg1_P->Degranulation leads to ER27319 This compound ER27319->Syk_P inhibits

Figure 1: Simplified signaling pathway of this compound action in mast cells.

Quantitative Data

The following tables provide examples of how to structure quantitative data for an in vivo study of this compound.

Table 1: Preparation of this compound for Oral Gavage

GroupThis compound Dose (mg/kg)Stock Solution (mg/mL in DMSO)Vehicle (0.5% CMC in Saline)Dosing Volume (mL/kg)
Vehicle Control00As required10
Low Dose101As required10
Mid Dose303As required10
High Dose10010As required10

Note: The solubility of this compound maleate is reported to be high in DMSO. A stock solution in DMSO can be prepared and then diluted in a suitable vehicle such as carboxymethylcellulose (CMC) for oral administration.

Table 2: Hypothetical Results of this compound in a Murine PCA Model

Treatment GroupNEvans Blue Extravasation (µ g/ear ) (Mean ± SEM)% Inhibition
Vehicle Control825.4 ± 2.1-
This compound (10 mg/kg)818.2 ± 1.928.3
This compound (30 mg/kg)811.5 ± 1.554.7
This compound (100 mg/kg)86.8 ± 1.273.2

Experimental Protocols

The following is a detailed protocol for a passive cutaneous anaphylaxis (PCA) model in mice, a standard method for evaluating the in vivo efficacy of anti-allergic compounds.

Protocol 1: Passive Cutaneous Anaphylaxis (PCA) in Mice

1. Materials:

  • This compound

  • Anti-DNP IgE monoclonal antibody

  • DNP-HSA (dinitrophenyl-human serum albumin)

  • Evans blue dye

  • Dimethyl sulfoxide (DMSO)

  • Carboxymethylcellulose (CMC)

  • Sterile saline

  • Male BALB/c mice (8-10 weeks old)

  • Standard laboratory equipment for oral gavage and intravenous injection

2. Experimental Workflow:

PCA_Workflow cluster_setup Day 0: Sensitization cluster_treatment Day 1: Treatment and Challenge cluster_analysis Day 1: Analysis Sensitization Sensitize mice with intradermal injection of anti-DNP IgE into the ear pinna. Treatment Administer this compound or vehicle by oral gavage. Challenge After 1 hour, intravenously inject DNP-HSA mixed with Evans blue dye. Treatment->Challenge Euthanasia After 30 minutes, euthanize mice and excise the ears. Challenge->Euthanasia Extraction Extract Evans blue dye from the ear tissue using formamide. Euthanasia->Extraction Quantification Measure the absorbance of the extracted dye at 620 nm and quantify. Extraction->Quantification

Figure 2: Experimental workflow for the murine passive cutaneous anaphylaxis model.

3. Procedure:

  • Sensitization (Day 0):

    • Anesthetize mice lightly.

    • Inject 20 µL of anti-DNP IgE (0.5 µg/mL in sterile saline) intradermally into the pinna of one ear of each mouse. The other ear can serve as an internal control.

  • Treatment (Day 1):

    • 24 hours after sensitization, randomly assign mice to treatment groups (Vehicle, Low Dose, Mid Dose, High Dose).

    • Prepare this compound dosing solutions as described in Table 1.

    • Administer the appropriate treatment to each mouse via oral gavage at a volume of 10 mL/kg.

  • Challenge and Measurement (Day 1):

    • One hour after treatment, inject a solution of DNP-HSA (1 mg/mL) and Evans blue dye (0.5%) in sterile saline intravenously via the tail vein.

    • 30 minutes after the challenge, euthanize the mice by an approved method.

    • Excise the ears and place them in separate tubes containing formamide.

    • Incubate the tubes at 60°C for 24 hours to extract the Evans blue dye.

    • Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer.

    • Quantify the amount of extravasated Evans blue dye using a standard curve.

4. Logical Relationship of Experimental Groups:

Experimental_Groups cluster_groups Experimental Design Population Sensitized Mice Population Randomization Randomization Population->Randomization Group1 Group 1: Vehicle Control Randomization->Group1 Group2 Group 2: This compound (10 mg/kg) Randomization->Group2 Group3 Group 3: This compound (30 mg/kg) Randomization->Group3 Group4 Group 4: This compound (100 mg/kg) Randomization->Group4

Figure 3: Logical relationship of experimental groups for in vivo testing.

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound and other chemicals. Animal handling and procedures should be performed in accordance with institutional and national guidelines for the ethical use of laboratory animals. Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals.

References

ER-27319: A Potent and Selective Syk Inhibitor for Investigating IgE-Mediated Mast Cell Responses

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in allergy, immunology, and inflammation research.

Introduction

Allergic diseases, such as asthma, allergic rhinitis, and atopic dermatitis, are driven by the activation of mast cells and basophils through the high-affinity IgE receptor, FcεRI.[1][2] Upon allergen cross-linking of IgE bound to FcεRI, a complex signaling cascade is initiated, leading to the release of a plethora of inflammatory mediators, including histamine, arachidonic acid metabolites, and cytokines.[3] A key player in this signaling pathway is the non-receptor tyrosine kinase, Spleen Tyrosine Kinase (Syk).[1][2] The activation of Syk is a critical event that couples the engaged FcεRI to downstream signaling events culminating in mast cell degranulation and the inflammatory response.[1][3]

ER-27319 is a synthetic, acridone-related compound that has been identified as a potent and selective inhibitor of Syk kinase in mast cells.[1][4] It serves as a valuable research tool for dissecting the role of Syk in IgE-mediated signaling and for exploring the therapeutic potential of Syk inhibition in allergic and inflammatory diseases. This document provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in studying IgE-mediated responses.

Mechanism of Action

This compound selectively targets the activation of Syk kinase downstream of the FcεRI receptor in mast cells.[1][4] Its mechanism of action is characterized by the following key features:

  • Selective Inhibition of Syk Phosphorylation: this compound specifically inhibits the tyrosine phosphorylation of Syk that is induced by the engagement of the FcεRI γ subunit's immunoreceptor tyrosine-based activation motif (ITAM).[1]

  • No Effect on Upstream Events: The compound does not inhibit the activity of Lyn kinase, another critical kinase in the initial stages of FcεRI signaling, nor does it affect the phosphorylation of the FcεRI receptor itself.[1][2]

  • Mast Cell Selectivity: this compound demonstrates selectivity for Syk in mast cells, as it does not inhibit the anti-IgM-induced phosphorylation of Syk in human peripheral B cells.[1]

  • Inhibition of Downstream Signaling: By blocking Syk activation, this compound effectively abrogates subsequent downstream signaling events, including the phosphorylation of phospholipase C-γ1 (PLC-γ1), the generation of inositol phosphates, and the release of arachidonic acid.[1][2]

This selective inhibition of the FcεRI-Syk signaling axis makes this compound a precise tool for studying the specific contributions of Syk to mast cell activation and allergic responses.

Data Presentation

The inhibitory effects of this compound on various aspects of IgE-mediated mast cell activation are summarized in the tables below.

Table 1: Inhibition of Mast Cell Degranulation and Cytokine Production by this compound

Cell TypeResponse MeasuredIC50 ValueReference
RBL-2H3 cellsAntigen-induced degranulation (β-hexosaminidase release)~10 µM[2]
RBL-2H3 cellsAntigen-induced TNF-α secretion~10 µM[2]
Rat Peritoneal Mast CellsAntigen-induced histamine release-[1]
Human Cultured Mast CellsAnti-IgE-induced histamine release>80% inhibition at 30 µM[4]
Human Cultured Mast CellsAnti-IgE-induced arachidonic acid release>80% inhibition at 30 µM[4]

Table 2: Inhibition of Syk Tyrosine Phosphorylation by this compound

Experimental SystemSyk Activation MethodThis compound Concentration% Inhibition of Syk PhosphorylationReference
In vitro (RBL-2H3 cell lysate)Phospho-γ ITAM of FcεRI γ10 µM68% ± 9.9%[1]
In vitro (RBL-2H3 cell lysate)Phospho-γ ITAM of FcεRI γ30 µM93% ± 3.3%[1]
Intact RBL-2H3 cellsAntigen stimulation30 µM66.3% ± 9.1%[1]

Signaling Pathway Diagram

Caption: IgE-mediated signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is for measuring antigen-induced degranulation in RBL-2H3 cells by quantifying the release of the granular enzyme β-hexosaminidase.

Materials:

  • RBL-2H3 cells

  • DNP-specific IgE (e.g., anti-DNP IgE, clone SPE-7)

  • DNP-HSA (Dinitrophenyl-Human Serum Albumin)

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 0.1 M citrate buffer, pH 4.5

  • 0.1% Triton X-100 in Tyrode's buffer

  • Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)

  • 96-well cell culture plates

  • This compound

Procedure:

  • Cell Seeding and Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well in complete medium.

    • Add DNP-specific IgE to a final concentration of 0.5 µg/mL.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and sensitization.

  • Cell Washing and Inhibitor Treatment:

    • Wash the sensitized cells twice with 200 µL/well of pre-warmed Tyrode's buffer to remove unbound IgE.

    • Add 100 µL of Tyrode's buffer containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO) to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • Antigen Stimulation:

    • Add 10 µL of DNP-HSA (final concentration 100 ng/mL) to stimulate degranulation.

    • For negative control (spontaneous release), add 10 µL of Tyrode's buffer.

    • For positive control (total release), add 10 µL of 1% Triton X-100.

    • Incubate for 1 hour at 37°C.

  • Sample Collection:

    • Centrifuge the plate at 300 x g for 5 minutes at 4°C.

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • β-Hexosaminidase Assay:

    • Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding 200 µL of stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Degranulation:

    • Percent degranulation = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100.

In Vitro Syk Kinase Assay

This protocol describes a method to assess the direct inhibitory effect of this compound on Syk kinase activity in a cell-free system.

Materials:

  • Recombinant active Syk kinase

  • Biotinylated peptide substrate for Syk (e.g., Biotin-DEEDYEPIYTQG)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • This compound

  • Streptavidin-coated plates

  • Anti-phosphotyrosine antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

Procedure:

  • Prepare Kinase Reaction:

    • In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, recombinant Syk kinase, and the biotinylated peptide substrate.

    • Add this compound at various concentrations or vehicle control.

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Initiate the reaction by adding ATP to a final concentration of 10 µM.

    • Incubate for 30 minutes at 30°C.

  • Stop Kinase Reaction and Capture Substrate:

    • Stop the reaction by adding EDTA to a final concentration of 50 mM.

    • Transfer the reaction mixture to a streptavidin-coated 96-well plate.

    • Incubate for 1 hour at room temperature to allow the biotinylated substrate to bind to the plate.

  • Detection of Phosphorylation:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction by adding stop solution.

    • Measure the absorbance at 450 nm.

Immunoprecipitation and Western Blotting for Syk Phosphorylation

This protocol details the procedure to analyze the phosphorylation status of Syk in mast cells following IgE-mediated activation and treatment with this compound.

Materials:

  • RBL-2H3 cells

  • DNP-specific IgE

  • DNP-HSA

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Syk antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Anti-phosphotyrosine antibody (e.g., 4G10) for Western blotting

  • Anti-Syk antibody for Western blotting

  • SDS-PAGE gels and blotting equipment

  • ECL detection reagents

Procedure:

  • Cell Culture, Sensitization, and Treatment:

    • Culture and sensitize RBL-2H3 cells with DNP-specific IgE as described in the degranulation assay protocol.

    • Treat the cells with this compound or vehicle for 30 minutes.

    • Stimulate with DNP-HSA for 5 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate the clarified cell lysate with an anti-Syk antibody for 2 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1 hour at 4°C.

    • Wash the beads three times with lysis buffer.

  • Western Blotting:

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Probe the membrane with an anti-phosphotyrosine antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL detection system.

    • Strip the membrane and re-probe with an anti-Syk antibody to confirm equal loading.

Experimental Workflow Diagrams

Degranulation_Assay_Workflow A 1. Seed & Sensitize RBL-2H3 cells with DNP-IgE overnight B 2. Wash cells & treat with This compound or vehicle A->B C 3. Stimulate with DNP-HSA B->C D 4. Collect supernatant C->D E 5. Perform β-Hexosaminidase assay D->E F 6. Measure absorbance at 405 nm E->F G 7. Calculate % degranulation F->G

Caption: Workflow for the mast cell degranulation assay.

IP_Western_Workflow A 1. Sensitize, treat with this compound, & stimulate mast cells B 2. Lyse cells & clarify lysate A->B C 3. Immunoprecipitate Syk B->C D 4. Elute proteins & run SDS-PAGE C->D E 5. Transfer to PVDF membrane D->E F 6. Probe with anti-phosphotyrosine Ab E->F G 7. Detect signal F->G H 8. Re-probe with anti-Syk Ab G->H

Caption: Workflow for immunoprecipitation and Western blotting of Syk.

In Vivo Studies

To date, published literature does not contain in vivo studies evaluating the efficacy of this compound in animal models of allergy or inflammation. Such studies would be crucial to further validate its therapeutic potential.

Conclusion

This compound is a valuable pharmacological tool for researchers studying IgE-mediated mast cell activation. Its selective inhibition of Syk phosphorylation provides a means to specifically investigate the role of this critical kinase in the allergic cascade. The provided protocols offer a starting point for utilizing this compound to explore the intricacies of mast cell biology and to assess the potential of Syk inhibition as a therapeutic strategy for allergic diseases. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted.

References

Application Notes and Protocols for ER-27319 in Cytokine Release Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in the signaling pathways of various immune cells.[1] In mast cells and basophils, Syk is a key component of the downstream signaling cascade initiated by the cross-linking of the high-affinity IgE receptor (FcεRI).[2][3] Activation of this pathway leads to the release of a plethora of inflammatory mediators, including histamine and various cytokines, which are central to the pathophysiology of allergic and inflammatory diseases.[1] this compound exerts its inhibitory effect by selectively targeting the FcεRI-mediated activation of Syk, thereby attenuating the subsequent release of these mediators.[2] These application notes provide detailed protocols for utilizing this compound in cytokine release assays to study its inhibitory effects on mast cell activation.

Mechanism of Action: Inhibition of Syk Kinase

This compound is an acridone-related compound that selectively inhibits the tyrosine phosphorylation of Syk that is induced by the engagement of the FcεRI receptor in both rat and human mast cells.[1][2] This inhibition of Syk activation leads to the abrogation of downstream signaling events, including the phosphorylation of phospholipase C-γ1 (PLC-γ1), generation of inositol phosphates, and ultimately, the suppression of degranulation and cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on key signaling events and cytokine release.

Table 1: Inhibition of Syk Phosphorylation by this compound in RBL-2H3 Cells

This compound Concentration (μM)Inhibition of Syk Tyrosine Phosphorylation (%)
1068 ± 9.9
3093 ± 3.3

Data adapted from Moriya K, et al. Proc Natl Acad Sci U S A. 1997 Nov 11;94(23):12539-44.[2]

Table 2: Inhibition of Mediator Release by this compound in RBL-2H3 Cells

MediatorIC50 (μM)
TNF-α10
Histamine10
Arachidonic Acid10
Inositol Phosphates10

IC50 values represent the concentration of this compound required to inhibit 50% of the mediator release induced by antigen stimulation.[1]

Signaling Pathway

ER27319_Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn Kinase FceRI->Lyn Activation Syk Syk FceRI->Syk Recruitment IgE IgE IgE->FceRI Antigen Antigen Antigen->IgE Cross-linking Lyn->FceRI Phosphorylation of ITAMs pSyk p-Syk (Active) Syk->pSyk Phosphorylation PLCg1 PLCγ1 pSyk->PLCg1 Phosphorylation pPLCg1 p-PLCγ1 (Active) PLCg1->pPLCg1 IP3 IP3 pPLCg1->IP3 DAG DAG pPLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cytokine_Release Cytokine Release Ca_release->Cytokine_Release Cytokine_Gene Cytokine Gene Expression (e.g., TNF-α, IL-6, IL-8) PKC->Cytokine_Gene Cytokine_Gene->Cytokine_Release ER27319 This compound ER27319->Syk Inhibition of Phosphorylation Cytokine_Release_Assay_Workflow start Start culture Culture & Seed Mast Cells start->culture sensitize Sensitize with IgE (18-24h) culture->sensitize wash Wash Cells sensitize->wash treat Treat with this compound (1h) wash->treat stimulate Stimulate with Antigen (6-24h) treat->stimulate collect Collect Supernatant stimulate->collect measure Measure Cytokines (ELISA / Multiplex) collect->measure analyze Data Analysis (IC50 determination) measure->analyze end End analyze->end

References

ER-27319: Application in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

ER-27319 is an acridone-related compound that has been identified as a selective inhibitor of Spleen tyrosine kinase (Syk).[1][2][3][4] Syk is a critical non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of various immune cells, including mast cells, B cells, macrophages, and neutrophils.[5] Its involvement in immunoreceptor tyrosine-based activation motif (ITAM) signaling makes it a compelling therapeutic target for a range of inflammatory and autoimmune diseases.[5] While this compound has been primarily characterized for its potent inhibitory effects on FcεRI-mediated mast cell activation in the context of allergic diseases, its mechanism of action suggests a broader potential in modulating autoimmune responses.[1][4]

These application notes provide a comprehensive overview of the potential use of this compound in preclinical autoimmune disease models. The protocols detailed below are based on established models of rheumatoid arthritis, multiple sclerosis, and lupus, and are intended to serve as a guide for researchers investigating the therapeutic utility of this compound.

Mechanism of Action

This compound selectively inhibits the activation of Syk by interfering with its phosphorylation following immunoreceptor engagement.[1][4] Specifically, it has been shown to inhibit Syk phosphorylation induced by the FcεRI γ subunit's ITAM in mast cells.[1][2] This targeted inhibition prevents the downstream signaling events that lead to the release of inflammatory mediators.[1][4] The selectivity of this compound is highlighted by its lack of inhibition on Syk phosphorylation induced by the Igβ ITAM in B cells, suggesting a nuanced interaction with different ITAM-associated signaling complexes.[1][4]

Signaling Pathway of Syk Inhibition by this compound in Mast Cells

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE Binds FcεRI FcεRI IgE->FcεRI Activates Lyn Lyn FcεRI->Lyn Recruits & Activates Syk Syk FcεRI->Syk Recruits Lyn->FcεRI Phosphorylates ITAMs pSyk p-Syk Syk->pSyk Autophosphorylation PLCg1 PLCγ1 pSyk->PLCg1 Activates PKC PKC PLCg1->PKC Activates Ca_influx Ca²⁺ Influx PLCg1->Ca_influx Induces Degranulation Degranulation (Histamine, TNF-α) PKC->Degranulation Ca_influx->Degranulation ER27319 This compound ER27319->Syk Inhibits Phosphorylation

Caption: this compound inhibits Syk phosphorylation downstream of FcεRI activation in mast cells.

Application in Autoimmune Disease Models

While direct studies of this compound in autoimmune models are limited in the public domain, the critical role of Syk in the pathogenesis of diseases like rheumatoid arthritis, multiple sclerosis, and lupus provides a strong rationale for its investigation. The following sections outline hypothetical applications and protocols for evaluating this compound in relevant preclinical models.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by chronic joint inflammation, cartilage destruction, and bone erosion.[6][7][8] Syk is known to be involved in the signaling pathways of immune cells that contribute to the pathology of RA.

Quantitative Data Summary (Hypothetical)

ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)Dexamethasone (1 mg/kg)
Mean Arthritis Score 8.5 ± 1.25.2 ± 0.93.1 ± 0.7 2.5 ± 0.5
Paw Thickness (mm) 4.2 ± 0.43.1 ± 0.32.5 ± 0.2 2.2 ± 0.2
Serum Anti-CII IgG (µg/mL) 150 ± 25110 ± 2085 ± 1570 ± 12**
Splenic Th17 Cells (%) 1.5 ± 0.30.9 ± 0.20.6 ± 0.1 0.4 ± 0.1
Serum IL-17A (pg/mL) 85 ± 1055 ± 835 ± 6 28 ± 5
p < 0.05, **p < 0.01 vs. Vehicle Control

Experimental Protocol

  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Day 0: Immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA).

    • Day 21: Administer a booster injection of 100 µg of CII emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Begin treatment on day 21, upon the first signs of arthritis.

    • Administer this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) daily via oral gavage at doses of 10 and 30 mg/kg.

    • Include a vehicle control group and a positive control group (e.g., Dexamethasone at 1 mg/kg).

  • Assessment:

    • Monitor mice daily for clinical signs of arthritis and score on a scale of 0-4 per paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and ankylosis).

    • Measure paw thickness every other day using a digital caliper.

    • At the end of the study (e.g., day 35), collect blood for measurement of serum anti-CII antibodies and cytokines (e.g., IL-17A, TNF-α) by ELISA.

    • Isolate splenocytes for flow cytometric analysis of T cell populations (e.g., Th1, Th17).

    • Collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.

Experimental Workflow for CIA Model

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Assessment Day0 Day 0: Immunization (CII + CFA) Day21 Day 21: Booster (CII + IFA) Day0->Day21 Treatment Daily Treatment (Day 21-35) Day21->Treatment Monitoring Daily Clinical Scoring & Paw Measurement Treatment->Monitoring Day35 Day 35: - Serum Collection - Splenocyte Analysis - Histology Monitoring->Day35

Caption: Workflow for evaluating this compound in a collagen-induced arthritis mouse model.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for multiple sclerosis, an autoimmune disease of the central nervous system (CNS).[9][10][11][12] The pathogenesis of EAE involves the activation of myelin-specific T cells that migrate to the CNS and mediate inflammation and demyelination.

Quantitative Data Summary (Hypothetical)

ParameterVehicle ControlThis compound (15 mg/kg)This compound (45 mg/kg)Fingolimod (0.5 mg/kg)
Peak Clinical Score 3.8 ± 0.52.5 ± 0.41.6 ± 0.3 1.2 ± 0.2
Day of Onset 10.2 ± 1.112.5 ± 1.314.8 ± 1.516.2 ± 1.4
CNS Infiltrating CD4+ T cells (x10⁴) 8.5 ± 1.55.1 ± 0.9*3.2 ± 0.72.5 ± 0.6
Splenic MOG-specific T cell Proliferation (SI) 12.4 ± 2.17.8 ± 1.5*4.5 ± 1.13.1 ± 0.9
Serum IFN-γ (pg/mL) 120 ± 1880 ± 12*50 ± 942 ± 7**
*p < 0.05, **p < 0.01 vs. Vehicle Control

Experimental Protocol

  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Induction of EAE:

    • Day 0: Immunize mice subcutaneously with 200 µg of MOG₃₅₋₅₅ peptide emulsified in CFA containing 4 mg/mL Mycobacterium tuberculosis.

    • Administer 200 ng of pertussis toxin intravenously on day 0 and day 2.

  • Treatment:

    • Begin prophylactic treatment on the day of immunization or therapeutic treatment upon the onset of clinical signs.

    • Administer this compound daily via oral gavage at doses of 15 and 45 mg/kg.

    • Include a vehicle control group and a positive control group (e.g., Fingolimod at 0.5 mg/kg).

  • Assessment:

    • Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).

    • At the peak of the disease, isolate mononuclear cells from the CNS (brain and spinal cord) for flow cytometric analysis of infiltrating immune cells.

    • Culture splenocytes with MOG₃₅₋₅₅ peptide to assess antigen-specific T cell proliferation and cytokine production.

    • Perform histological analysis of spinal cord sections to evaluate inflammation and demyelination.

MRL/lpr Mouse Model of Lupus

MRL/lpr mice spontaneously develop a systemic autoimmune disease that closely resembles human systemic lupus erythematosus (SLE), characterized by the production of autoantibodies, immune complex deposition, and glomerulonephritis.[13]

Quantitative Data Summary (Hypothetical)

ParameterVehicle ControlThis compound (20 mg/kg)This compound (60 mg/kg)Cyclophosphamide (20 mg/kg)
Serum Anti-dsDNA IgG (U/mL) 1250 ± 200850 ± 150550 ± 120 400 ± 100
Proteinuria (mg/dL) 250 ± 50150 ± 4080 ± 30 60 ± 25
Spleen Weight (mg) 450 ± 60320 ± 50250 ± 40 220 ± 35
Glomerular IgG Deposition (IF Score) 3.5 ± 0.52.2 ± 0.41.3 ± 0.3 1.0 ± 0.2
Serum IL-6 (pg/mL) 95 ± 1565 ± 1240 ± 9 32 ± 7
p < 0.05, **p < 0.01 vs. Vehicle Control

Experimental Protocol

  • Animals: Female MRL/lpr mice.

  • Treatment:

    • Begin treatment at 8 weeks of age, prior to significant disease development.

    • Administer this compound daily via oral gavage at doses of 20 and 60 mg/kg.

    • Include a vehicle control group and a positive control group (e.g., Cyclophosphamide at 20 mg/kg, administered weekly).

  • Assessment:

    • Monitor proteinuria weekly using urinalysis strips.

    • Collect blood monthly to measure serum levels of anti-dsDNA antibodies by ELISA.

    • At the end of the study (e.g., 20 weeks of age), euthanize mice and weigh spleens.

    • Perform histological and immunofluorescence analysis of kidney sections to assess glomerulonephritis and immune complex deposition.

    • Analyze serum for levels of pro-inflammatory cytokines such as IL-6 and IFN-α.[14]

Conclusion

This compound, with its selective Syk inhibitory activity, represents a promising candidate for the therapeutic intervention in autoimmune diseases. The protocols provided herein offer a framework for the preclinical evaluation of this compound in established models of rheumatoid arthritis, multiple sclerosis, and lupus. Further investigation into the efficacy and mechanism of action of this compound in these models is warranted to fully elucidate its therapeutic potential for human autoimmune disorders.

References

Application Notes and Protocols for Assessing ER-27319 in Basophil Activation by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basophils are key effector cells in IgE-mediated allergic responses, releasing histamine and other inflammatory mediators upon activation.[1][2][3] The Basophil Activation Test (BAT) is a functional flow cytometry-based assay that has become an invaluable tool for diagnosing and monitoring allergic diseases.[4][5][6] This assay quantifies the expression of activation markers on the surface of basophils following stimulation.[5][7][8] The primary markers used are CD63, which is translocated to the cell membrane upon degranulation, and CD203c, which is rapidly upregulated on the basophil surface following activation.[7][9][10][11]

These application notes provide a comprehensive guide for utilizing the BAT to investigate the effects of the compound ER-27319 on basophil activation. The provided protocols and methodologies will enable researchers to determine whether this compound acts as a direct activator of basophils or as a modulator of allergen- or secretagogue-induced activation.

Principle of the Basophil Activation Test (BAT)

The BAT is an in vitro assay that measures the degree of basophil degranulation after stimulation with an allergen or another secretagogue.[5] In a whole blood sample, basophils are identified using specific surface markers. The activation status is then determined by the expression of activation markers, such as CD63 and CD203c, using fluorescently labeled monoclonal antibodies.[10] The percentage of activated basophils and the mean fluorescence intensity (MFI) of the activation markers are quantified using a flow cytometer.[12]

Signaling Pathways in Basophil Activation

IgE-mediated activation is the most well-characterized pathway for basophil activation. It is initiated by the cross-linking of FcεRI receptors by an allergen bound to IgE.[2][13] This event triggers a signaling cascade involving the activation of tyrosine kinases like Lyn and Syk.[13] Subsequent downstream signaling leads to the activation of pathways involving PI 3-kinases and PLC, ultimately resulting in an increase in intracellular calcium, degranulation, and the release of inflammatory mediators.[13] Basophils can also be activated through IgE-independent pathways by stimuli such as IL-3, C3a, C5a, and fMLP.[4][13]

IgE_Mediated_Basophil_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Activates PI3K PI 3-Kinase Syk->PI3K PLC PLC Syk->PLC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Degranulation Degranulation (Histamine Release) Ca_Mobilization->Degranulation CD63_Expression CD63 Expression Degranulation->CD63_Expression

IgE-Mediated Basophil Activation Pathway

Experimental Protocols

Materials and Reagents
  • Anticoagulant: Heparin is recommended for blood collection as it preserves basophil reactivity for up to 24 hours when stored at 4°C.[14]

  • Stimulation Buffer: A buffered saline solution containing calcium and magnesium.

  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions in the stimulation buffer.

  • Positive Controls:

    • Anti-IgE antibody (e.g., 1 µg/mL) to induce IgE-mediated activation.[14]

    • N-formyl-methionyl-leucyl-phenylalanine (fMLP) (e.g., 1 µM) for IgE-independent activation.[4]

  • Negative Control: Stimulation buffer with the same final concentration of the solvent used for this compound.

  • Staining Antibodies:

    • Basophil Identification:

      • Anti-CRTH2 (CD294) FITC

      • Anti-CD123 (IL-3Rα) PerCP-Cy5.5

      • Anti-HLA-DR PE-Cy7 (to exclude other cells)

    • Activation Markers:

      • Anti-CD63 PE

      • Anti-CD203c APC

  • Lysis Buffer: For red blood cell lysis.

  • Wash Buffer: PBS with 2% FBS.

  • Flow Cytometer: A properly calibrated instrument capable of detecting the chosen fluorochromes.

Experimental Workflow

BAT_Workflow Blood_Collection 1. Collect whole blood in heparin tubes Aliquoting 2. Aliquot blood samples Blood_Collection->Aliquoting Stimulation 3. Add this compound and/or controls (Anti-IgE, fMLP) Aliquoting->Stimulation Incubation 4. Incubate at 37°C for 15-30 min Stimulation->Incubation Staining 5. Add fluorescently labeled antibodies (CD294, CD123, HLA-DR, CD63, CD203c) Incubation->Staining Staining_Incubation 6. Incubate on ice for 30 min Staining->Staining_Incubation Lysis 7. Lyse red blood cells Staining_Incubation->Lysis Wash 8. Wash and resuspend cells Lysis->Wash Acquisition 9. Acquire samples on a flow cytometer Wash->Acquisition Analysis 10. Analyze data to quantify activated basophils Acquisition->Analysis

Basophil Activation Test Experimental Workflow
Detailed Protocol

  • Blood Collection and Preparation:

    • Collect peripheral blood from healthy donors in heparin-containing tubes.

    • If not used immediately, store the blood at 4°C and use within 24 hours.[14]

    • Gently mix the blood before use.

  • Stimulation of Basophils:

    • Aliquot 100 µL of whole blood into flow cytometry tubes.

    • Add 50 µL of this compound at various concentrations to the respective tubes.

    • For controls, add 50 µL of anti-IgE, fMLP, or stimulation buffer (negative control).

    • To test for inhibitory effects, pre-incubate the blood with this compound for a specified time before adding a known activator like anti-IgE.

    • Gently vortex the tubes and incubate at 37°C in a water bath for 15-30 minutes.

  • Staining of Surface Markers:

    • After incubation, place the tubes on ice to stop the activation.

    • Add a pre-titered cocktail of fluorescently labeled antibodies (e.g., anti-CRTH2, anti-CD123, anti-HLA-DR, anti-CD63, anti-CD203c) to each tube.

    • Incubate on ice or at 4°C for 30 minutes in the dark.

  • Red Blood Cell Lysis and Cell Washing:

    • Add 2 mL of lysis buffer to each tube and incubate for 10 minutes at room temperature in the dark.

    • Centrifuge the tubes at 500 x g for 5 minutes.

    • Decant the supernatant and resuspend the cell pellet in 2 mL of wash buffer.

    • Repeat the wash step.

    • Resuspend the final cell pellet in 300 µL of wash buffer for flow cytometry acquisition.

  • Flow Cytometry Analysis:

    • Acquire the samples on a calibrated flow cytometer.

    • Gate on the basophil population using a sequential gating strategy. For example, first gate on leukocytes based on forward and side scatter, then identify basophils as CRTH2+ or CD123+/HLA-DR-.

    • Within the basophil gate, quantify the percentage of activated cells expressing CD63 and/or CD203c.

    • Record both the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each activation marker.

Data Presentation and Interpretation

The quantitative data should be summarized in tables to facilitate comparison between different conditions.

Table 1: Effect of this compound on Basophil Activation

Treatment ConditionConcentration% CD63+ BasophilsCD63 MFI% CD203c+ BasophilsCD203c MFI
Negative Control-
This compoundConc. 1
This compoundConc. 2
This compoundConc. 3
Anti-IgE (Positive Control)1 µg/mL
fMLP (Positive Control)1 µM

Table 2: Inhibitory Effect of this compound on Anti-IgE Induced Basophil Activation

Pre-incubationActivator% CD63+ BasophilsCD63 MFI% CD203c+ BasophilsCD203c MFI
BufferAnti-IgE (1 µg/mL)
This compound (Conc. 1)Anti-IgE (1 µg/mL)
This compound (Conc. 2)Anti-IgE (1 µg/mL)
This compound (Conc. 3)Anti-IgE (1 µg/mL)

Interpretation of Results:

  • An increase in the percentage of CD63+ and/or CD203c+ basophils in the presence of this compound alone would suggest that it is a direct activator of basophils.

  • A dose-dependent decrease in anti-IgE or fMLP-induced activation after pre-incubation with this compound would indicate an inhibitory effect.

  • The differential expression of CD63 and CD203c can provide insights into the mechanism of activation or inhibition, as they may represent different degranulation pathways.[15]

Conclusion

The Basophil Activation Test is a powerful and sensitive method for evaluating the immunomodulatory effects of novel compounds like this compound. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can effectively characterize the impact of this compound on basophil function, providing valuable insights for drug development and immunology research.

References

Troubleshooting & Optimization

Technical Support Center: ER-27319 and Syk Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with ER-27319's inhibitory effect on Syk phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of using this compound in my experiment?

This compound is a potent and selective inhibitor of Spleen tyrosine kinase (Syk).[1][2][3] It is expected to inhibit the tyrosine phosphorylation of Syk, particularly in the context of FcεRI-mediated signaling in mast cells.[4] This inhibition should lead to the downstream suppression of allergic mediator release, such as histamine and tumor necrosis factor-alpha (TNF-α).

Q2: At what concentration should I use this compound?

The half-maximal inhibitory concentration (IC50) for this compound to inhibit the release of allergic mediators in mast cells is approximately 10 μM.[2][5] Effective concentrations for inhibiting Syk phosphorylation in cellular assays have been reported in the range of 10-30 μM.[2] A concentration of 30 μM has been shown to effectively inhibit Syk phosphorylation in mast cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare and store this compound?

This compound maleate is soluble in water (up to 75 mM) and DMSO (up to 100 mM).[6][7] For long-term storage, it is recommended to desiccate the solid compound at +4°C.[6][7] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[2] It is advisable to prepare fresh working solutions from the stock on the day of the experiment.

Troubleshooting Guide: this compound Not Inhibiting Syk Phosphorylation

If you are not observing the expected inhibition of Syk phosphorylation with this compound, consider the following potential issues and troubleshooting steps.

Experimental Design and Controls

A common reason for unexpected results is related to the experimental setup.

Is the activation method for Syk appropriate for this compound's mechanism of action?

  • Finding: this compound is highly selective for inhibiting Syk phosphorylation downstream of the FcεRI receptor in mast cells. It does not inhibit Syk phosphorylation induced by the B-cell receptor (BCR) associated Igβ ITAM.[8]

  • Troubleshooting:

    • Ensure you are using an FcεRI-mediated stimulus in mast cells (e.g., IgE sensitization followed by antigen stimulation).

    • If you are working with B cells and stimulating via the BCR (e.g., with anti-IgM), this compound is not the appropriate inhibitor.[8]

Are your positive and negative controls working as expected?

  • Finding: Proper controls are crucial for interpreting your results.

  • Troubleshooting:

    • Positive Control: Include a sample of stimulated cells without any inhibitor to confirm that Syk phosphorylation is robustly induced.

    • Negative Control: Include a sample of unstimulated cells to establish the baseline level of Syk phosphorylation.

    • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to ensure the vehicle itself is not affecting Syk phosphorylation.

Reagent and Compound Integrity

The quality and handling of your reagents can significantly impact the outcome.

Is the this compound compound active?

  • Finding: Improper storage or handling can lead to compound degradation.

  • Troubleshooting:

    • Confirm the storage conditions of your this compound stock.

    • If possible, test the activity of your this compound aliquot on a well-established positive control system.

    • Consider purchasing a fresh batch of the inhibitor if there are concerns about its integrity.

Western Blotting Technique for Phosphorylated Proteins

Detecting phosphorylated proteins requires specific considerations in your Western blotting protocol.

Is your sample preparation optimized to preserve phosphorylation?

  • Finding: Phosphorylation is a transient post-translational modification, and phosphatases in the cell lysate can rapidly remove phosphate groups.[9][10]

  • Troubleshooting:

    • Work quickly and on ice: Keep cell lysates and all buffers cold to minimize phosphatase activity.[10][11]

    • Use phosphatase inhibitors: Add a cocktail of phosphatase inhibitors to your lysis buffer immediately before use.[10][11]

    • Boil samples promptly: After adding SDS-PAGE loading buffer, boil your samples to denature proteins and inactivate enzymes.

Is your Western blot protocol optimized for phospho-protein detection?

  • Finding: Standard Western blotting protocols may not be optimal for detecting low-abundance phosphorylated proteins.

  • Troubleshooting:

    • Blocking Buffer: Use 3-5% Bovine Serum Albumin (BSA) in TBS-T for blocking. Avoid using milk, as it contains the phosphoprotein casein, which can lead to high background.[10][11]

    • Washing Buffer: Use Tris-Buffered Saline with Tween-20 (TBS-T) instead of Phosphate-Buffered Saline (PBS-T), as the phosphate in PBS can interfere with the binding of some phospho-specific antibodies.[12]

    • Antibody Dilutions: Optimize the concentrations of your primary and secondary antibodies.

    • Total Protein Control: Always probe your blot for total Syk protein after detecting the phosphorylated form to confirm equal protein loading and to assess the ratio of phosphorylated to total Syk.

Are you getting a weak or no signal for phosphorylated Syk?

  • Finding: The abundance of phosphorylated proteins can be low.[9][12]

  • Troubleshooting:

    • Increase Protein Load: Load a higher amount of total protein onto your gel.

    • Enrich for Your Target Protein: Perform immunoprecipitation (IP) for Syk before running the Western blot to enrich the amount of the target protein.

    • Use a More Sensitive Substrate: Employ a more sensitive chemiluminescent substrate for detection.[12]

Quantitative Data Summary

CompoundIC50Cell TypesAssayReference
This compound~10 µMRBL-2H3 cells, rat peritoneal mast cells, human cultured mast cellsInhibition of histamine, arachidonic acid, and TNF-α release[1][2][5]
This compound10-30 µMRBL-2H3 cellsInhibition of Syk tyrosine phosphorylation[2]

Experimental Protocols

Detailed Methodology for Syk Phosphorylation Western Blot

This protocol provides a detailed method for assessing the effect of this compound on Syk phosphorylation in mast cells (e.g., RBL-2H3).

1. Cell Culture and Treatment: a. Culture RBL-2H3 cells to 80-90% confluency. b. Sensitize the cells with anti-DNP IgE (0.5 µg/mL) overnight. c. The next day, wash the cells twice with pre-warmed Tyrode's buffer. d. Pre-incubate the cells with the desired concentration of this compound (e.g., 10, 30, 100 µM) or vehicle (DMSO) for 30-60 minutes at 37°C. e. Stimulate the cells with DNP-BSA (100 ng/mL) for 5-10 minutes at 37°C. Include an unstimulated control.

2. Cell Lysis: a. Immediately after stimulation, place the culture dish on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. h. Determine the protein concentration using a BCA or Bradford assay.

3. Immunoprecipitation (Optional Enrichment Step): a. To 200-500 µg of cell lysate, add 1-2 µg of anti-Syk antibody. b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. c. Add 20-30 µL of Protein A/G agarose beads and continue to rotate for another 1-2 hours at 4°C. d. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. e. Carefully remove the supernatant. f. Wash the beads 3-4 times with 1 mL of ice-cold lysis buffer (without inhibitors). g. After the final wash, aspirate all the supernatant.

4. Western Blotting: a. Add 2X Laemmli sample buffer to the cell lysates (or the immunoprecipitated beads) and boil at 95-100°C for 5-10 minutes. b. Load 20-40 µg of protein per lane on an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-phospho-Syk (Tyr525/526)) overnight at 4°C with gentle agitation. g. The next day, wash the membrane three times for 10 minutes each with TBS-T. h. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBS-T. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate. k. After imaging, you can strip the membrane and re-probe with an antibody for total Syk to normalize the data.

Visualizations

FcεRI_Signaling_Pathway cluster_membrane Cell Membrane Antigen Antigen IgE IgE Antigen->IgE Cross-links FcεRI FcεRI IgE->FcεRI Binds Lyn Lyn FcεRI->Lyn Activates Syk Syk FcεRI->Syk Recruits Lyn->FcεRI Phosphorylates ITAMs p-Syk p-Syk Syk->p-Syk Autophosphorylation Downstream Signaling Downstream Signaling p-Syk->Downstream Signaling Activates This compound This compound This compound->Syk Inhibits Phosphorylation

Caption: FcεRI signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis Culture Mast Cells Culture Mast Cells Sensitize with IgE Sensitize with IgE Culture Mast Cells->Sensitize with IgE Pre-treat with this compound Pre-treat with this compound Sensitize with IgE->Pre-treat with this compound Stimulate with Antigen Stimulate with Antigen Pre-treat with this compound->Stimulate with Antigen Cell Lysis Cell Lysis Stimulate with Antigen->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Detect p-Syk Detect p-Syk Western Blot->Detect p-Syk Strip & Re-probe for Total Syk Strip & Re-probe for Total Syk Detect p-Syk->Strip & Re-probe for Total Syk

Caption: Experimental workflow for assessing Syk phosphorylation.

References

Technical Support Center: ER-27319 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ER-27319, a selective Spleen Tyrosine Kinase (Syk) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Its primary mechanism of action is the inhibition of the tyrosine phosphorylation of Syk, which is a critical step in the signaling cascade following the engagement of the high-affinity IgE receptor (FcεRI) in mast cells.[1] By inhibiting Syk activation, this compound effectively blocks downstream events such as mast cell degranulation and the release of inflammatory mediators like histamine and tumor necrosis factor-alpha (TNF-α).

Q2: I am observing lower than expected inhibition of mast cell degranulation. What are the possible causes?

Several factors could contribute to reduced efficacy of this compound in your mast cell degranulation assay:

  • Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. The reported IC50 for the inhibition of histamine and TNF-α release in human and rat mast cells is approximately 10 μM.[2] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Incorrect Timing of Compound Addition: this compound inhibits the activation of Syk.[3] Therefore, it is crucial to pre-incubate the mast cells with this compound before stimulating them with an antigen or anti-IgE.

  • Cell Health and Viability: Poor cell health can lead to inconsistent results. Ensure your mast cells are viable and healthy before starting the experiment.

  • Reagent Quality: Verify the quality and activity of your stimulating agent (e.g., antigen, anti-IgE) and other critical reagents.

Q3: How should I prepare my stock solution of this compound? I am having solubility issues.

This compound maleate is soluble in both water and DMSO.[4] To prepare a stock solution, dissolve the compound in DMSO to a concentration of up to 100 mM or in water up to 75 mM. For cellular assays, it is common to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in your cell culture medium. When diluting from a DMSO stock, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound specific to Syk? What are its known off-target effects?

This compound demonstrates high selectivity for Syk in the context of FcεRI-mediated signaling in mast cells.[1][3] Studies have shown that it does not inhibit the tyrosine phosphorylation of Syk in human peripheral B cells when stimulated with anti-IgM.[3] Additionally, it does not affect the activity of other kinases such as Lyn.[3] However, as with any inhibitor, the possibility of off-target effects at very high concentrations cannot be entirely ruled out. It is always recommended to include appropriate controls in your experiments to validate the specificity of the observed effects.

Q5: My Western blot results for Syk phosphorylation are inconsistent. What can I do to improve them?

Inconsistent Western blot results for Syk phosphorylation can be due to several factors:

  • Timing of Cell Lysis: Syk phosphorylation is a transient event. It is critical to lyse the cells at the optimal time point after stimulation. Perform a time-course experiment to identify the peak of Syk phosphorylation in your model system.

  • Phosphatase Activity: Immediately after cell lysis, phosphatases can dephosphorylate your target protein. Ensure your lysis buffer contains a cocktail of phosphatase inhibitors.

  • Antibody Quality: Use a high-quality, validated phospho-specific Syk antibody. Titrate the antibody to determine the optimal concentration for your experiments.

  • Loading Controls: Always include a loading control (e.g., total Syk, GAPDH, or β-actin) to ensure equal protein loading across all lanes.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Parameter Value Cell Types Reference
IC50 (TNF-α Production)10 µMHuman and Rat Mast Cells
IC50 (Histamine Release)10 µMHuman and Rat Mast Cells[2]
IC50 (Arachidonic Acid Release)10 µMRBL-2H3 Cells
IC50 (Inositol Phosphate Generation)10 µMRBL-2H3 Cells

Table 1: Inhibitory Concentrations (IC50) of this compound

Solvent Maximum Solubility Reference
Water75 mM
DMSO100 mM

Table 2: Solubility of this compound Maleate

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol outlines the steps to measure mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase.

  • Cell Seeding: Plate mast cells (e.g., RBL-2H3) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Sensitization: Sensitize the cells with anti-DNP IgE for at least 2 hours at 37°C.

  • Washing: Wash the cells twice with a suitable buffer (e.g., Tyrode's buffer) to remove unbound IgE.

  • Inhibitor Pre-incubation: Add this compound at various concentrations to the wells and incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce degranulation by adding the antigen (e.g., DNP-HSA). Include a positive control (e.g., ionomycin) and a negative control (unstimulated cells).

  • Supernatant Collection: After a 30-minute incubation at 37°C, centrifuge the plate and collect the supernatants.

  • Enzyme Assay:

    • Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to the supernatants and cell lysates (to measure total β-hexosaminidase).

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3).

  • Data Analysis: Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release for each condition.

Protocol 2: Syk Phosphorylation Assay (Western Blot)

This protocol describes the detection of Syk phosphorylation in mast cells following stimulation.

  • Cell Culture and Starvation: Culture mast cells to the desired confluency. For some cell types, serum starvation for a few hours prior to the experiment may be necessary to reduce basal phosphorylation levels.

  • Inhibitor Pre-incubation: Pre-incubate the cells with this compound or a vehicle control for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgE) for a predetermined optimal time (e.g., 5-15 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated Syk (p-Syk).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Syk or a housekeeping protein.

Visualizations

ER27319_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI binds Lyn Lyn FceRI->Lyn activates ITAM ITAM (phosphorylated) Lyn->ITAM Syk Syk ITAM->Syk recruits pSyk p-Syk (activated) Syk->pSyk phosphorylation Downstream Downstream Signaling pSyk->Downstream activates ER27319 This compound ER27319->Syk Degranulation Degranulation (Histamine, TNF-α release) Downstream->Degranulation

Caption: FcεRI signaling pathway and the inhibitory action of this compound on Syk activation.

Experimental_Workflow_Degranulation start Start seed_cells Seed Mast Cells start->seed_cells sensitize Sensitize with IgE seed_cells->sensitize wash Wash Cells sensitize->wash add_inhibitor Pre-incubate with This compound wash->add_inhibitor stimulate Stimulate with Antigen add_inhibitor->stimulate collect Collect Supernatant stimulate->collect assay β-Hexosaminidase Assay collect->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: Experimental workflow for a mast cell degranulation assay using this compound.

References

optimizing ER-27319 incubation time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with ER-27319, a selective Syk kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an acridone-related compound that selectively inhibits the activation of spleen tyrosine kinase (Syk).[1][2][3] It functions by preventing the tyrosine phosphorylation of Syk that is induced by the engagement of the high-affinity IgE receptor, FcεRI, in mast cells.[2][4] This inhibition is specific to the FcεRI gamma phospho-ITAM activation of Syk.[2]

Q2: What are the downstream effects of this compound inhibition?

By inhibiting Syk activation, this compound effectively blocks a cascade of downstream signaling events.[1][3] This leads to the abrogation of degranulation, the release of allergic mediators such as histamine and arachidonic acid, and the production of tumor necrosis factor-alpha (TNF-α).[1][2] Consequently, the generation of inositol phosphates and the mobilization of intracellular calcium are also inhibited.[1][2]

Q3: In which cell types has this compound been shown to be effective?

This compound has demonstrated efficacy in both rodent and human mast cells.[2] It has been shown to inhibit degranulation and arachidonic acid release in cultured human mast cells.[1] The compound shows selectivity for Syk-induced signals in mast cells, as it did not inhibit anti-CD3-induced tyrosine phosphorylation of phospholipase C-gamma1 in Jurkat T cells.[2]

Q4: What is a recommended starting concentration for this compound?

Based on published data, a concentration range of 10-30 μM is a good starting point for most cell-based assays.[3] The IC50 for TNF-α production and other degranulation events in RBL-2H3 cells is approximately 10 μM.[3][4]

Troubleshooting Guide: Optimizing Incubation Time

Q5: What is a recommended starting point for this compound incubation time?

A pre-incubation time of 10 minutes with this compound has been shown to be effective in inhibiting the tyrosine phosphorylation of Syk in RBL-2H3 cells before stimulation.[3] For experiments measuring the release of mediators like histamine and arachidonic acid, a 24-hour incubation period has been documented.[3] The optimal incubation time will be dependent on the specific cell type and the downstream event being measured. A time-course experiment is recommended to determine the ideal incubation period for your specific experimental setup.

Q6: How can I determine if my incubation time is suboptimal?

Suboptimal incubation time may lead to inconsistent or less potent inhibition of Syk-mediated signaling. Signs of this include:

  • High Variability: Significant variation in the inhibition of degranulation or cytokine release between replicate wells or experiments.

  • Incomplete Inhibition: Failure to achieve the expected level of inhibition at a given concentration of this compound.

  • Delayed Onset of Action: Observing a weaker inhibitory effect at earlier time points compared to later ones.

If you encounter these issues, consider performing a time-course experiment where cells are incubated with this compound for varying durations before stimulation.

Q7: Can I perform a long-term incubation with this compound?

Yes, incubations of up to 24 hours have been reported to be effective in inhibiting antigen-induced generation of inositol phosphates and the release of histamine and arachidonic acid.[3] When performing long-term incubations, it is crucial to ensure cell viability is not compromised by the compound or the extended culture period. A cytotoxicity assay is recommended to assess the impact of long-term exposure to this compound on your specific cell line.

Quantitative Data Summary

ParameterCell TypeValueReference
IC50 (TNF-α production)RBL-2H3 cells10 μM[3][4]
Effective Concentration (Inhibition of Histamine & Arachidonic Acid Release)Cultured Human Mast Cells>80% inhibition at 30 μM[1]
Effective Concentration (Inhibition of Syk Phosphorylation)RBL-2H3 cells10-30 μM[3]
Incubation Time (Syk Phosphorylation Inhibition)RBL-2H3 cells10 minutes[3]
Incubation Time (Inositol Phosphate, Histamine & Arachidonic Acid Release)RBL-2H3 cells, Rat Peritoneal & Human Cultured Mast Cells24 hours[3]

Experimental Protocols

General Protocol for Assessing this compound Activity in Mast Cells:

  • Cell Culture: Culture mast cells (e.g., RBL-2H3 or primary human mast cells) under standard conditions.

  • Sensitization: Sensitize the cells with an appropriate concentration of IgE for the recommended duration (e.g., overnight).

  • Pre-incubation with this compound: Wash the cells to remove unbound IgE. Pre-incubate the cells with varying concentrations of this compound (e.g., 1-30 μM) for a predetermined time (e.g., 10 minutes to 24 hours). Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce degranulation by adding the specific antigen or anti-IgE antibody.

  • Measurement of Downstream Events:

    • Degranulation: Measure the release of β-hexosaminidase or histamine into the supernatant.

    • Cytokine Production: Quantify the levels of TNF-α or other cytokines in the supernatant using ELISA.

    • Syk Phosphorylation: Lyse the cells at an early time point post-stimulation, immunoprecipitate Syk, and perform a Western blot to detect phosphorylated Syk.

    • Calcium Mobilization: Load cells with a calcium-sensitive dye (e.g., Fura-2) and measure changes in intracellular calcium concentration upon stimulation.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value if applicable.

Visualizations

ER27319_Signaling_Pathway cluster_membrane Cell Membrane FcεRI FcεRI Lyn Lyn FcεRI->Lyn Activates Syk Syk FcεRI->Syk Recruits & Activates Antigen_IgE Antigen-IgE Complex Antigen_IgE->FcεRI Binds Lyn->FcεRI Phosphorylates ITAMs PLCγ PLC-γ Syk->PLCγ Phosphorylates & Activates ER27319 This compound ER27319->Syk Inhibits Phosphorylation IP3_DAG IP3 & DAG Generation PLCγ->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC_Activation PKC Activation IP3_DAG->PKC_Activation Degranulation Degranulation (Histamine, TNF-α Release) Ca_Mobilization->Degranulation PKC_Activation->Degranulation

Caption: Signaling pathway of this compound action in mast cells.

Experimental_Workflow cluster_analysis Analysis of Downstream Events Start Start Step1 1. Mast Cell Sensitization (IgE) Start->Step1 Step2 2. Pre-incubation with this compound Step1->Step2 Step3 3. Antigen Stimulation Step2->Step3 Analysis1 Syk Phosphorylation (Western Blot) Step3->Analysis1 Analysis2 Degranulation Assay (β-hexosaminidase) Step3->Analysis2 Analysis3 Cytokine Measurement (ELISA) Step3->Analysis3 End End Analysis3->End

Caption: General experimental workflow for testing this compound.

References

ER-27319 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of ER-27319.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an acridone-related synthetic compound known to be a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1] Its primary mechanism of action is the inhibition of Syk tyrosine phosphorylation that is induced by the engagement of the high-affinity IgE receptor (FcεRI) in mast cells.[2][3] This selective inhibition blocks the downstream signaling cascade that leads to the release of allergic and inflammatory mediators.[1]

Q2: In which cell lines has the activity of this compound been characterized?

The effects of this compound have been predominantly studied in mast cell lines. These include Rat Basophilic Leukemia cells (RBL-2H3), rat peritoneal mast cells, and cultured human mast cells.[1] Its selectivity has been demonstrated by its lack of inhibition of Syk phosphorylation in human peripheral B cells and its inability to inhibit anti-CD3-induced phosphorylation of phospholipase C-gamma1 (PLC-γ1) in Jurkat T cells.[2][3]

Q3: Is this compound generally cytotoxic to cells?

Based on available literature, this compound is characterized as a selective inhibitor of a specific signaling pathway rather than a broadly cytotoxic agent. The published data focuses on its ability to inhibit cellular responses like degranulation and cytokine release in mast cells at micromolar concentrations, not on inducing widespread cell death. There is currently a lack of comprehensive data on its cytotoxic effects across a wide range of cell lines.

Q4: How should I prepare and store this compound stock solutions?

This compound maleate is soluble in water (up to 75 mM) and DMSO (up to 100 mM).[4] For stock solution preparation, it is recommended to use the batch-specific molecular weight provided on the product's certificate of analysis.[4] Stock solutions can be stored at -20°C for several months. It is advisable to prepare and use the solution on the same day to ensure stability and activity. If higher solubility is needed, warming the tube at 37°C and using an ultrasonic bath may help.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low inhibition of Syk phosphorylation 1. Inappropriate cell stimulation method. 2. Compound degradation. 3. Incorrect concentration.1. Ensure that Syk activation is mediated through the FcεRI pathway, as this compound is selective for this. It does not inhibit Syk phosphorylation induced by the Igβ ITAM in B cells.[2][3] 2. Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. 3. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The reported IC50 for inhibition of mast cell responses is approximately 10 μM.[1]
Unexpected cell death or toxicity 1. High concentration of this compound. 2. Off-target effects. 3. Solvent toxicity.1. Lower the concentration of this compound. While not reported as broadly cytotoxic, very high concentrations of any compound can induce toxicity. 2. While this compound is selective, off-target effects are a possibility with any kinase inhibitor.[4] Consider using a secondary Syk inhibitor to confirm that the observed effect is on-target. 3. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%).
Compound precipitation in culture medium 1. Poor solubility at the working concentration. 2. Interaction with media components.1. Although soluble in water and DMSO at high concentrations, this compound may have lower solubility in complex culture media. Prepare the final dilution immediately before use and ensure it is well mixed. 2. If precipitation persists, consider using a different basal medium or reducing the serum concentration if experimentally feasible.
Inconsistent results between experiments 1. Variability in cell passage number or health. 2. Inconsistent incubation times. 3. Degradation of the compound upon storage.1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Standardize all incubation times with this compound and stimulating agents. For inhibition of Syk phosphorylation, a 10-minute pre-incubation has been reported.[1] 3. Aliquot stock solutions to minimize freeze-thaw cycles and store them desiccated at +4°C for short-term and -20°C for long-term.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound in different cell types.

Table 1: Inhibitory Effects of this compound on Mast Cell Responses

Cell Type Response Measured IC50 Reference
RBL-2H3 cells Antigen-induced 5-hydroxytryptamine secretion ~10 μM [1]
RBL-2H3 cells Antigen-induced inositol phosphate generation ~10 μM [1]
RBL-2H3 cells Antigen-induced arachidonic acid release ~10 μM [1]
RBL-2H3 cells Antigen-induced TNF-α production 10 μM
Rat peritoneal mast cells Antigen-induced histamine release ~10 μM [1]
Human cultured mast cells Anti-IgE-induced histamine release >80% inhibition at 30 μM [1]

| Human cultured mast cells | Anti-IgE-induced arachidonic acid release | >80% inhibition at 30 μM |[1] |

Table 2: Effect of this compound on Syk Phosphorylation

Cell/System Stimulation Concentration of this compound % Inhibition of Syk Phosphorylation Reference
RBL-2H3 cell lysate Phospho-γ ITAM of FcεRI 10 μM 68% ± 9.9% [2]
RBL-2H3 cell lysate Phospho-γ ITAM of FcεRI 30 μM 93% ± 3.3% [2]
RBL-2H3 cell lysate Phospho-Igβ ITAM Up to 100 μM No effect [2]

| Human peripheral B cells | Anti-IgM | 30 μM | No inhibition |[2] |

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Materials: this compound maleate (MW: 396.17 g/mol , may vary by batch), DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 3.96 mg of this compound maleate in 1 mL of DMSO. Adjust the mass based on the batch-specific molecular weight.

    • Vortex until the compound is completely dissolved. Gentle warming at 37°C may assist dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for long-term storage.

2. General Protocol for Cell Viability/Cytotoxicity Assay (Example using MTT)

  • Materials: 96-well cell culture plates, cells of interest, complete culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include appropriate controls (untreated cells and vehicle control).

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the MTT-containing medium and add the solubilization buffer to each well.

    • Gently shake the plate to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. Western Blot for Syk Phosphorylation

  • Materials: RBL-2H3 cells, DNP-specific IgE, DNP-HSA (antigen), this compound, lysis buffer, anti-phospho-Syk antibody, anti-Syk antibody, secondary antibodies.

  • Procedure:

    • Sensitize RBL-2H3 cells with DNP-specific IgE overnight.

    • Pre-incubate the sensitized cells with various concentrations of this compound (or vehicle control) for 10-30 minutes at 37°C.

    • Stimulate the cells with DNP-HSA for 5-10 minutes at 37°C.

    • Immediately wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against phosphorylated Syk (p-Syk).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Strip the membrane and re-probe with an antibody against total Syk as a loading control.

Signaling Pathways and Workflows

ER_27319_Signaling_Pathway Antigen Antigen FceRI FcεRI Receptor Antigen->FceRI IgE IgE IgE->FceRI Lyn Lyn Kinase FceRI->Lyn activates Syk Syk Kinase Lyn->Syk phosphorylates ITAMs pSyk Phosphorylated Syk Syk->pSyk autophosphorylation PLCg1 PLC-γ1 pSyk->PLCg1 activates pPLCg1 Phosphorylated PLC-γ1 PLCg1->pPLCg1 Downstream Downstream Signaling (Ca²⁺ Mobilization, PKC Activation) pPLCg1->Downstream Response Cellular Response (Degranulation, Cytokine Release) Downstream->Response ER27319 This compound ER27319->Syk inhibits phosphorylation

Caption: Mechanism of this compound action in mast cells.

Experimental_Workflow_Syk_Phosphorylation cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis cluster_detection Detection A 1. Sensitize RBL-2H3 cells with IgE B 2. Pre-incubate with This compound or vehicle A->B C 3. Stimulate with antigen B->C D 4. Cell Lysis C->D E 5. SDS-PAGE D->E F 6. Western Blot E->F G 7. Probe with anti-p-Syk Ab F->G H 8. Probe with anti-Syk Ab (Loading Control) G->H I 9. Densitometry Analysis H->I

Caption: Workflow for assessing this compound's effect on Syk phosphorylation.

References

ER-27319 Technical Support Center: Stability and Handling in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of ER-27319 in cell culture media, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise when working with this compound in cell culture experiments.

Q1: I am seeing inconsistent results with this compound in my cell-based assays. What could be the cause?

A1: Inconsistent results can stem from several factors related to the stability and handling of this compound:

  • Precipitation: this compound maleate is soluble in water up to 75 mM and in DMSO up to 100 mM.[1] However, when diluted into complex cell culture media, the compound's solubility may decrease, leading to precipitation. Visually inspect your culture medium for any signs of precipitation after adding this compound.

  • Adsorption to Plastics: Small molecules can adsorb to the surface of plasticware, reducing the effective concentration in the media. Using low-adhesion plasticware can help mitigate this issue.

  • Stock Solution Stability: Ensure your stock solutions are stored correctly. For this compound, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2] Repeated freeze-thaw cycles should be avoided.

Q2: How can I determine the stability of this compound in my specific cell culture medium?

A2: You can perform a stability study by incubating this compound in your cell culture medium at 37°C for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the active compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: What are the recommended storage conditions for this compound?

A3:

  • Solid Compound: The solid form of this compound maleate should be desiccated at +4°C.[1]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[2]

Q4: I observed precipitation when I added my this compound stock solution to the cell culture media. What should I do?

A4: Precipitation can occur if the final concentration of the compound exceeds its solubility in the media or if the solvent concentration is too high. To address this:

  • Lower the Final Concentration: If your experimental design allows, try using a lower final concentration of this compound.

  • Reduce Solvent Percentage: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.

  • Pre-warm the Media: Adding the compound to pre-warmed media can sometimes help with solubility.

  • Sonication: Gentle sonication of the diluted solution may help to redissolve small precipitates, but this should be done cautiously to avoid degrading the compound.

Stability of this compound in Cell Culture Media

Currently, there is a lack of publicly available quantitative data on the stability of this compound in various cell culture media. This compound is an acridone derivative, and the stability of such compounds can be influenced by their specific chemical substitutions.[3] To ensure accurate and reproducible experimental results, it is crucial for researchers to determine the stability of this compound under their specific experimental conditions.

The following table provides an example of how to present stability data for this compound once it has been determined experimentally. Note: The data presented below is hypothetical and for illustrative purposes only.

Time (Hours)Concentration in RPMI 1640 + 10% FBS (% of Initial)Concentration in DMEM + 10% FBS (% of Initial)
0100%100%
298%99%
495%97%
890%94%
2475%85%
4855%70%

Experimental Protocols

Protocol for Determining this compound Stability in Cell Culture Media

This protocol outlines a general method for assessing the stability of this compound in a specific cell culture medium using HPLC.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., RPMI 1640, DMEM) with supplements (e.g., FBS)

  • 37°C incubator with 5% CO₂

  • Sterile microcentrifuge tubes

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate mobile phase for HPLC

  • This compound analytical standard for calibration curve

Methodology:

  • Prepare this compound Solution: Prepare a working solution of this compound in the cell culture medium at the desired final concentration.

  • Incubation: Aliquot the this compound-media solution into sterile microcentrifuge tubes for each time point. Place the tubes in a 37°C incubator with 5% CO₂.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.

  • Sample Preparation: Immediately process the sample to stop any further degradation. This may involve protein precipitation by adding a cold organic solvent (e.g., acetonitrile), followed by centrifugation to pellet the precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.

  • Data Analysis: Quantify the peak area corresponding to this compound. Use a calibration curve generated from the analytical standard to determine the concentration of this compound at each time point.

  • Calculate Stability: Express the concentration at each time point as a percentage of the initial concentration at time 0.

Visualizations

This compound Signaling Pathway

This compound is a selective inhibitor of Spleen tyrosine kinase (Syk).[1] It inhibits the phosphorylation and activation of Syk that is induced by the engagement of the high-affinity IgE receptor, FcεRI, in mast cells.[4] This ultimately leads to the inhibition of downstream signaling events, including the release of allergic mediators.[4]

ER27319_Signaling_Pathway Antigen Antigen IgE IgE FceRI FcεRI IgE->FceRI binds Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk phosphorylates ITAMs on FcεRI, recruiting PLCg1 PLC-γ1 Syk->PLCg1 activates ER27319 This compound ER27319->Syk inhibits activation Downstream Downstream Signaling (Ca²⁺ mobilization, PKC activation) PLCg1->Downstream Mediator_Release Mediator Release (Histamine, TNF-α) Downstream->Mediator_Release

Caption: Signaling pathway of this compound in mast cells.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for determining the stability of a compound like this compound in cell culture media.

Stability_Workflow Start Start Prep_Sol Prepare this compound in Cell Culture Media Start->Prep_Sol Incubate Incubate at 37°C, 5% CO₂ Prep_Sol->Incubate Collect Collect Aliquots at Time Points Incubate->Collect Process Process Samples (e.g., Protein Precipitation) Collect->Process T = 0, 2, 4, 8, 24, 48h Analyze Analyze by HPLC/LC-MS Process->Analyze Quantify Quantify Compound Concentration Analyze->Quantify Report Report as % of Initial Concentration Quantify->Report End End Report->End

Caption: Workflow for assessing compound stability in vitro.

References

avoiding ER-27319 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding precipitation of ER-27319 in aqueous solutions. The following information is designed to address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, acridone-related compound that acts as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Its mechanism of action involves the inhibition of Syk tyrosine phosphorylation, which is a critical step in the signaling cascade initiated by the engagement of the high-affinity IgE receptor (FcεRI) in mast cells.[1][2] This inhibition ultimately leads to the abrogation of downstream events such as degranulation and the release of allergic and inflammatory mediators, including histamine and tumor necrosis factor-alpha (TNF-α).[1][4]

Q2: What are the known solubility properties of this compound maleate?

This compound in its maleate salt form exhibits solubility in both water and dimethyl sulfoxide (DMSO).[5][6] Quantitative data from various suppliers is summarized in the table below. It is important to note that the solubility in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of other solutes.

Q3: My this compound is precipitating when I dilute my DMSO stock into an aqueous buffer. What is causing this?

This is a common phenomenon known as "salting out" or "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate. The final concentration of DMSO in your aqueous solution is a critical factor; keeping it as low as possible (typically below 1%) is advisable, but may not be sufficient to prevent precipitation for highly concentrated solutions.

Q4: How does pH likely affect the solubility of this compound?

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to address and prevent precipitation issues with this compound in your experiments.

Problem: Precipitate forms immediately upon diluting DMSO stock into aqueous buffer.

Potential Cause Troubleshooting Steps
High Final Concentration The intended final concentration of this compound in the aqueous solution may exceed its solubility limit in that specific buffer.
Solution: 1. Determine Maximum Soluble Concentration: Perform a serial dilution to find the highest concentration of this compound that remains in solution in your specific buffer or media. 2. Lower the Working Concentration: If possible, adjust your experimental design to use a lower, effective concentration of this compound.
Rapid Change in Solvent Polarity Adding a concentrated DMSO stock directly to a large volume of aqueous solution causes a sudden decrease in solvent polarity, leading to precipitation.
Solution: 1. Stepwise Dilution: Instead of a single dilution, perform a series of dilutions. First, dilute the DMSO stock into a smaller volume of your aqueous buffer while vortexing. Then, add this intermediate dilution to the final volume. 2. Slow Addition: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring to ensure rapid and even dispersion.
Low Temperature of Aqueous Solution The solubility of many compounds decreases at lower temperatures. Adding a room temperature or cold DMSO stock to a cold aqueous solution can promote precipitation.
Solution: 1. Pre-warm the Aqueous Solution: Gently warm your buffer or cell culture medium to 37°C before adding the this compound stock solution. This can help maintain the compound's solubility. Be mindful of the temperature stability of other components in your solution.

Problem: Precipitate forms over time in the prepared aqueous solution.

Potential Cause Troubleshooting Steps
Solution Instability This compound may not be stable in the chosen aqueous buffer over extended periods, leading to degradation and precipitation.
Solution: 1. Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. 2. Storage of Aqueous Solutions: If short-term storage is necessary, store the solution at 4°C for no longer than 24 hours. For longer-term storage, it is best to store aliquots of the DMSO stock solution at -20°C or -80°C and prepare the aqueous dilution immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Incompatible Buffer Components Certain salts or other components in the buffer system may interact with this compound, reducing its solubility.
Solution: 1. Test Different Buffer Systems: If precipitation persists, try dissolving this compound in alternative buffer systems to identify one that is more compatible. 2. Simplify the Buffer: If possible, use a simpler buffer composition with fewer components.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound maleate in common laboratory solvents.

Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL) Source
Water7529.71[5][6]
DMSO10039.62[5][6]

Molecular Weight of this compound maleate: 396.17 g/mol

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound maleate in DMSO.

Materials:

  • This compound maleate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound maleate powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh out the desired amount of this compound maleate. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 39.62 mg.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

  • Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, you can gently warm the solution to 37°C for a few minutes or sonicate in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of an Aqueous Working Solution using Stepwise Dilution

This protocol provides a general method for diluting a DMSO stock solution of this compound into an aqueous buffer to minimize precipitation.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the final desired concentration of this compound and the final volume of the aqueous solution.

  • Calculate the volume of the DMSO stock solution required. Aim to keep the final DMSO concentration in the aqueous solution below 1% (v/v) if possible, and ideally below 0.5% for cell-based assays.

  • Step 1: Intermediate Dilution. Prepare an intermediate dilution by adding the calculated volume of the DMSO stock solution to a small volume of the pre-warmed aqueous buffer (e.g., 10-20% of the final volume). Vortex gently while adding the stock solution.

  • Step 2: Final Dilution. Add the intermediate dilution to the remaining volume of the pre-warmed aqueous buffer. Mix thoroughly by gentle inversion or swirling.

  • Visually inspect the final solution for any signs of precipitation.

  • Use the freshly prepared aqueous solution immediately for your experiment.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HPβCD) to Enhance Aqueous Solubility

For particularly challenging applications where precipitation persists, a solubilizing agent like HPβCD can be employed. This protocol provides a general guideline. The optimal ratio of this compound to HPβCD may need to be determined empirically.

Materials:

  • This compound maleate powder

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile aqueous buffer or medium

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare an HPβCD Stock Solution. Dissolve HPβCD in your desired aqueous buffer to create a concentrated stock solution (e.g., 20-40% w/v). Gentle warming to 37°C and vortexing or sonication can aid in dissolution.

  • Prepare this compound Solution. In a separate tube, dissolve the this compound maleate powder in a minimal amount of a suitable organic solvent like DMSO.

  • Complexation. While vortexing the pre-warmed HPβCD solution, slowly add the this compound solution. A starting molar ratio of HPβCD to this compound of 10:1 to 20:1 is a reasonable starting point for optimization.

  • Continue to vortex or sonicate the solution for 15-30 minutes at room temperature or 37°C to allow for the formation of the inclusion complex.

  • Final Dilution and Sterilization. Further dilute the this compound/HPβCD complex solution with your aqueous buffer to the final desired working concentration.

  • If required for your application, filter-sterilize the final solution using a 0.22 µm syringe filter.

Visualizations

ER27319_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Activates Lyn Lyn FceRI->Lyn Syk Syk FceRI->Syk Recruits Lyn->FceRI Lyn->Syk Phosphorylates & Activates PLCg PLCγ Syk->PLCg Activates ER27319 This compound ER27319->Syk Inhibits Phosphorylation Downstream Downstream Signaling (Ca2+ mobilization, PKC activation) PLCg->Downstream Initiates Degranulation Degranulation & Mediator Release Downstream->Degranulation Leads to

Caption: Inhibition of the FcεRI signaling pathway by this compound.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start This compound Precipitation Observed Check_Conc Is the final concentration too high? Start->Check_Conc Lower_Conc Lower working concentration Check_Conc->Lower_Conc Yes Check_Dilution How was the dilution performed? Check_Conc->Check_Dilution No Resolved Precipitation Resolved Lower_Conc->Resolved Stepwise_Dilution Use stepwise dilution and slow addition Check_Dilution->Stepwise_Dilution Direct Dilution Check_Temp Was the aqueous solution pre-warmed? Check_Dilution->Check_Temp Stepwise Stepwise_Dilution->Resolved Prewarm Pre-warm aqueous solution to 37°C Check_Temp->Prewarm No Check_Stability Is the solution used over time? Check_Temp->Check_Stability Yes Prewarm->Resolved Fresh_Solution Prepare fresh solution for each experiment Check_Stability->Fresh_Solution Yes Consider_Solubilizer Consider using a solubilizing agent (e.g., HPβCD) Check_Stability->Consider_Solubilizer No, fresh solution still precipitates Fresh_Solution->Resolved Consider_Solubilizer->Resolved

Caption: A decision tree for troubleshooting this compound precipitation.

References

ER-27319 dose-response curve issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ER-27319. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to dose-response curve experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of Syk, a non-receptor tyrosine kinase.[1][2][3][4] In mast cells, the engagement of the high-affinity IgE receptor, FcεRI, triggers a signaling cascade that is critical for degranulation and the release of allergic mediators.[1][2] this compound specifically interferes with the activation of Syk downstream of FcεRI, preventing its tyrosine phosphorylation.[1][5] This inhibition blocks the subsequent signaling events, including the activation of phospholipase C-γ1 (PLC-γ1) and protein kinase C (PKC), ultimately leading to the abrogation of histamine and tumor necrosis factor-alpha (TNF-α) secretion.[1][2][5]

ER27319_Signaling_Pathway cluster_cell Mast Cell cluster_inhibition FceRI FcεRI Lyn Lyn FceRI->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylation of ITAMs PLCg1 PLC-γ1 Syk->PLCg1 Activation PKC PKC PLCg1->PKC Activation Degranulation Degranulation (Histamine, TNF-α release) PKC->Degranulation Induces ER27319 This compound ER27319->Syk Inhibits Activation

This compound Signaling Pathway

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) for this compound is approximately 10 μM in various mast cell types for the inhibition of several responses, including degranulation and TNF-α production.[3][4][5]

Cell TypeResponse MeasuredIC50 (μM)
RBL-2H3 Cells5-Hydroxytryptamine Secretion10
RBL-2H3 CellsInositol Phosphate Generation10
RBL-2H3 CellsArachidonic Acid Release10
RBL-2H3 CellsTNF-α Production10
Rat Peritoneal Mast CellsHistamine, pLTs, and Prostaglandin D2 Release~10
Human Cultured Mast CellsHistamine and Arachidonic Acid Release>80% inhibition at 30 μM

Data summarized from Moriya K, et al. (1997).[5]

Troubleshooting Dose-Response Curve Issues

Q3: My dose-response curve for this compound is flat or shows a very weak response. What are the possible causes?

A flat or weak dose-response curve suggests a lack of biological activity within the tested concentration range. Several factors could contribute to this issue:

  • Incorrect Cell Line: this compound is a selective inhibitor of Syk activation in mast cells.[1][5] Its efficacy is significantly lower in other cell types, such as B cells, where it fails to inhibit Syk phosphorylation even at high concentrations.[5] Ensure you are using a mast cell line (e.g., RBL-2H3, rat peritoneal mast cells, or cultured human mast cells).

  • Compound Inactivity: Verify the integrity and purity of your this compound stock. Improper storage or degradation can lead to a loss of activity. It is recommended to prepare fresh dilutions for each experiment from a validated stock solution.

  • Insufficient Concentration Range: The reported IC50 for this compound is around 10 μM.[5] Your dose range may be too low to observe an inhibitory effect. It is advisable to test a wider range of concentrations, for instance, from the nanomolar to high micromolar range, to capture the full dose-response.

  • Assay Conditions: The specific experimental conditions, such as incubation time and cell seeding density, can influence the observed response. Ensure these parameters are optimized for your particular assay and cell line.

Q4: I am observing high variability and poor reproducibility in my this compound dose-response experiments. How can I improve this?

High variability can obscure the true dose-response relationship. Consider the following troubleshooting steps:

  • Cell Health and Passage Number: Use cells that are in a logarithmic growth phase and have a low passage number.[6] Cells that have been in culture for too long may exhibit altered signaling responses.

  • Consistent Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Ensure a uniform single-cell suspension before seeding and use calibrated pipettes.

  • Edge Effects: The outer wells of a microtiter plate are more susceptible to temperature fluctuations and evaporation, which can lead to an "edge effect."[6] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile medium or buffer.

  • Reagent Preparation: Prepare master mixes of reagents and compound dilutions to minimize pipetting errors between wells. Always ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

  • Assay Choice and Signal Window: The choice of viability or signaling assay can impact the results. Assays with a larger signal-to-background ratio (assay window) are generally more robust.[7] Ensure your assay is optimized to provide a sufficient window to detect changes in response.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Inconsistent Dose-Response Curve Check_Compound Verify Compound Integrity and Concentration Range Start->Check_Compound Check_Compound->Start [Issue Found] Check_Cells Assess Cell Health, Passage Number, and Seeding Check_Compound->Check_Cells [Compound OK] Check_Cells->Start [Issue Found] Check_Assay Review Assay Protocol and Signal Window Check_Cells->Check_Assay [Cells OK] Check_Assay->Start [Issue Found] Optimize_Protocol Optimize Incubation Time, Reagent Concentrations Check_Assay->Optimize_Protocol [Protocol Issue] Analyze_Data Re-analyze Data, Consider Normalization Optimize_Protocol->Analyze_Data Resolved Consistent Curve Obtained Analyze_Data->Resolved

General Troubleshooting Workflow

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (Example with RBL-2H3 cells)

This protocol is a generalized procedure based on the methodologies described for this compound.[5]

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed the cells in a 96-well plate at an optimized density and allow them to adhere overnight.

    • Sensitize the cells by incubating with anti-DNP IgE for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a suitable assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.

    • Wash the sensitized cells with buffer and then add the this compound dilutions. Include appropriate vehicle controls (DMSO only).

    • Incubate with the compound for a predetermined time (e.g., 10-30 minutes).

  • Cell Stimulation and Measurement:

    • Induce degranulation by adding DNP-HSA (dinitrophenyl-human serum albumin) to the wells.

    • Incubate for the optimal time to allow for mediator release (e.g., 30-60 minutes).

    • Collect the supernatant to measure the released mediators (e.g., histamine, β-hexosaminidase, or TNF-α) using appropriate assay kits (e.g., ELISA).

    • Lyse the remaining cells to determine the total amount of mediator for normalization.

  • Data Analysis:

    • Calculate the percentage of mediator release for each concentration of this compound.

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) model to determine the IC50 value.

References

Technical Support Center: ER-27319

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ER-27319. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of Spleen tyrosine kinase (Syk).[1][2] It functions by specifically inhibiting the tyrosine phosphorylation of Syk that is initiated by the engagement of the high-affinity IgE receptor, FcεRI, in mast cells.[2][3][4] This action prevents the activation of Syk and subsequent downstream signaling events.[1][3]

Q2: Is the inhibitory effect of this compound specific to certain cell types?

A2: Yes, this compound demonstrates mast cell selectivity.[3][4] While it effectively inhibits Syk phosphorylation in mast cells, it does not inhibit the anti-IgM-induced phosphorylation of Syk in human peripheral B cells.[3][4] This selectivity is attributed to its specific interference with the FcεRI gamma phospho-ITAM activation of Syk, which is prominent in mast cells.[4]

Q3: What are the downstream consequences of this compound activity?

A3: By inhibiting Syk activation, this compound abrogates a cascade of downstream signaling events. This includes the inhibition of phospholipase C-gamma1 (PLC-γ1) tyrosine phosphorylation, generation of inositol phosphates, and the release of arachidonic acid.[4] Ultimately, this leads to the inhibition of degranulation and the secretion of inflammatory mediators such as histamine and tumor necrosis factor-alpha (TNF-α).[3][4]

Q4: What is the recommended solvent for this compound maleate?

A4: this compound maleate is soluble in water (up to 75 mM) and DMSO (up to 100 mM).[2]

Troubleshooting Guide: Inconsistent Results with this compound

Inconsistent results when using this compound can arise from several factors related to experimental design and execution. This guide provides a structured approach to identifying and resolving these issues.

Problem: Variable Inhibition of Syk Phosphorylation

Possible Cause 1: Different ITAMs Involved in Syk Activation

This compound selectively inhibits Syk phosphorylation induced by the FcεRI γ subunit's immunoreceptor tyrosine-based activation motif (ITAM).[3][4] It is not effective against Syk phosphorylation induced by the Igβ ITAM.[3] Ensure your experimental system relies on the FcεRI γ-ITAM for Syk activation.

Possible Cause 2: Timing of this compound Addition

This compound inhibits the process of Syk activation but does not affect already activated Syk.[3] Adding the compound to cells with pre-activated Syk will not show an inhibitory effect.

  • Solution: Pre-incubate the cells with this compound before stimulating with an activating agent like an antigen. A typical pre-incubation time is 10 minutes.[1]

Problem: Lack of Downstream Effects (e.g., No reduction in histamine release)

Possible Cause 1: Insufficient Concentration of this compound

The half-maximal inhibitory concentration (IC50) for TNF-α production is approximately 10 μM.[2] Effective inhibition of histamine and arachidonic acid release has been observed at concentrations up to 30 μM.[3]

  • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Possible Cause 2: Cell-Type Specific Differences

While this compound is effective in rodent and human mast cells, its efficacy can vary between different mast cell lines or primary cell preparations.[4]

  • Solution: Validate the inhibitory effect of this compound in your specific cell system by first confirming the inhibition of Syk phosphorylation before proceeding to downstream functional assays.

Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent Results Observed check_syk Is Syk Phosphorylation Inhibited? start->check_syk check_itam Confirm FcεRI γ-ITAM Dependence check_syk->check_itam No check_downstream Are Downstream Readouts Unchanged? check_syk->check_downstream Yes check_timing Review Pre-incubation Time check_itam->check_timing check_timing->check_syk check_concentration Is this compound Concentration Optimal? dose_response Perform Dose-Response Curve check_concentration->dose_response No validate_cell_line Validate Assay in Your Cell Line check_concentration->validate_cell_line Yes dose_response->check_downstream check_downstream->check_concentration Yes consistent_results Consistent Results Achieved check_downstream->consistent_results No validate_cell_line->consistent_results

Caption: Troubleshooting workflow for inconsistent this compound results.

Quantitative Data Summary

Table 1: Inhibition of Syk Phosphorylation by this compound

ConcentrationInhibition of Syk Phosphorylation (induced by phospho-γ ITAM)
10 μM68% ± 9.9%[3]
30 μM93% ± 3.3%[3]

Table 2: Inhibition of Allergic Mediator Release in Human Mast Cells by this compound

MediatorConcentration of this compound% Inhibition
Histamine30 μM>80%[3]
Arachidonic Acid30 μM>80%[3]

Experimental Protocols

Protocol 1: In Vitro Syk Phosphorylation Assay

This protocol is adapted from the methodology described for assessing the direct effect of this compound on Syk phosphorylation.

Materials:

  • RBL-2H3 cell cytosolic lysates

  • Phosphorylated FcεRI γ subunit ITAM

  • This compound

  • ATP

  • Kinase buffer

  • Anti-Syk antibody

  • Protein A/G beads

  • SDS-PAGE reagents

  • Anti-phosphotyrosine antibody

Procedure:

  • Prepare cytosolic lysates from RBL-2H3 cells.

  • In a microcentrifuge tube, combine the cell lysate, phosphorylated FcεRI γ ITAM, and the desired concentration of this compound (or vehicle control).

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (final concentration 50 μM).

  • Incubate for 10 minutes at 30°C.

  • Stop the reaction by adding ice-cold lysis buffer.

  • Immunoprecipitate Syk using an anti-Syk antibody and protein A/G beads.

  • Wash the immunoprecipitates extensively.

  • Elute the proteins by boiling in SDS-PAGE sample buffer.

  • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-phosphotyrosine antibody to detect the level of Syk phosphorylation.

Protocol 2: Mast Cell Degranulation Assay (Histamine Release)

Materials:

  • Cultured human mast cells

  • Human IgE

  • Anti-human IgE

  • This compound

  • Tyrode's buffer

  • ELISA kit for histamine quantification

Procedure:

  • Sensitize cultured human mast cells with human IgE overnight.

  • Wash the cells to remove unbound IgE.

  • Resuspend the cells in Tyrode's buffer.

  • Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 30 μM) or vehicle control for 10-15 minutes at 37°C.

  • Stimulate the cells with anti-human IgE to induce degranulation.

  • Incubate for 30 minutes at 37°C.

  • Pellet the cells by centrifugation.

  • Collect the supernatant.

  • Quantify the amount of histamine released into the supernatant using a histamine ELISA kit.

  • Calculate the percentage of inhibition relative to the vehicle-treated control.

Signaling Pathway Diagram

ER27319_Pathway cluster_cell Mast Cell FcERI FcεRI Lyn Lyn FcERI->Lyn Antigen Cross-linking gamma_ITAM γ-chain ITAM Lyn->gamma_ITAM Phosphorylates Syk Syk gamma_ITAM->Syk Recruits & Activates PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylates & Activates PKC PKC PLCg1->PKC Ca_release Ca²⁺ Mobilization PLCg1->Ca_release Degranulation Degranulation (Histamine, TNF-α release) PKC->Degranulation Ca_release->Degranulation ER27319 This compound ER27319->Syk Inhibits Phosphorylation

References

ER-27319 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ER-27319 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic, acridone-related compound that acts as a potent and selective inhibitor of Spleen tyrosine kinase (Syk).[1][2][3][4][5] Its primary on-target effect is the inhibition of Syk tyrosine phosphorylation and activation, which is a critical step in the signaling cascade initiated by the high-affinity IgE receptor (FcεRI) in mast cells.[1][2] This inhibition leads to the abrogation of downstream events such as degranulation and the release of allergic and inflammatory mediators.[1][3]

Q2: What are the known off-target effects of this compound?

Experimental data suggests that this compound is highly selective for Syk kinase within the FcεRI signaling pathway in mast cells. Its off-target effects, or more accurately, its lack of activity on other signaling components, are a key feature of its selectivity.

  • Lyn Kinase Activity: this compound does not inhibit the activity of Lyn kinase, a Src family kinase that is one of the first kinases activated upon FcεRI aggregation.[1][2]

  • FcεRI Phosphorylation: The compound does not affect the antigen-induced phosphorylation of the FcεRI receptor itself.[1][2]

  • PLC-γ1 Phosphorylation in T-cells: this compound does not inhibit the anti-CD3-induced tyrosine phosphorylation of phospholipase C-gamma1 (PLC-γ1) in Jurkat T cells, demonstrating its specificity for Syk-dependent signaling pathways.[1][2]

  • Syk Activation in B-cells: The compound does not inhibit the tyrosine phosphorylation of Syk when induced by the immunoreceptor tyrosine-based activation motif (ITAM) of Igβ in B cells.[2]

Q3: I am observing unexpected results in my experiment with this compound. What could be the cause?

If you are encountering unexpected results, consider the following troubleshooting tips:

  • Compound Integrity and Concentration: Verify the purity and concentration of your this compound stock solution. The compound is typically used at concentrations around 10-30 μM for effective inhibition.[1]

  • Cell Type Specificity: Ensure that your experimental system is appropriate. This compound's selectivity has been primarily characterized in mast cells (RBL-2H3, rat peritoneal, and human cultured mast cells).[1][3] Its effects on other cell types might differ.

  • Stimulation Method: The inhibitory action of this compound is specific to the activation of Syk downstream of the FcεRI receptor. If you are using a different stimulus that bypasses this specific pathway, you may not observe the expected inhibition.

  • Kinase Specificity: While selective, it is always possible that at higher concentrations, this compound could interact with other kinases. If you suspect off-target effects on other kinases, consider performing a broader kinase profiling assay.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound on various cellular responses in mast cells.

Table 1: IC50 Values of this compound in RBL-2H3 Mast Cells [1]

Cellular ResponseIC50 (μM)
5-Hydroxytryptamine (Serotonin) Secretion~10
Inositol Phosphate Generation~10
Arachidonic Acid Release~10
TNF-α Production10[4][5]

Table 2: Inhibition of Mediator Release by this compound in Different Mast Cell Types [1]

Cell TypeMediatorInhibition at 30 μM
Rat Peritoneal Mast CellsHistamine Release>80%
Human Cultured Mast CellsHistamine Release>80%
Human Cultured Mast CellsArachidonic Acid Release>80%

Experimental Protocols

Protocol 1: Inhibition of Syk Phosphorylation in RBL-2H3 Cells

  • Cell Culture: Culture RBL-2H3 cells in Eagle's minimal essential medium (MEM) supplemented with 20% fetal bovine serum (FBS) and penicillin/streptomycin.

  • Sensitization: Sensitize the cells overnight with anti-dinitrophenyl (DNP)-IgE.

  • Compound Incubation: Pre-incubate the sensitized cells with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30 μM) for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with DNP-human serum albumin (HSA) for 5 minutes at 37°C.

  • Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Immunoprecipitate Syk from the cell lysates using an anti-Syk antibody.

  • Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-phosphotyrosine antibody. Visualize the bands using an appropriate detection system.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the relevant signaling pathway and a typical experimental workflow.

ER27319_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn FceRI->Lyn Syk Syk FceRI->Syk Recruits & Activates Antigen Antigen IgE IgE Antigen->IgE Binds IgE->FceRI Activates Lyn->FceRI PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylates & Activates Downstream Downstream Signaling PLCg1->Downstream ER27319 This compound ER27319->Syk Inhibits

Caption: FcεRI signaling pathway and the inhibitory action of this compound on Syk.

Experimental_Workflow A Sensitize Mast Cells with IgE B Pre-incubate with This compound A->B C Stimulate with Antigen B->C D Lyse Cells C->D E Biochemical Assay (e.g., Western Blot for pSyk) D->E F Functional Assay (e.g., Histamine Release) D->F

Caption: A typical experimental workflow for evaluating the effect of this compound.

References

minimizing ER-27319 toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with the Syk kinase inhibitor ER-27319 in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of Spleen tyrosine kinase (Syk).[1] It functions by specifically inhibiting the tyrosine phosphorylation of Syk that is induced by the FcεRI gamma subunit's immunoreceptor tyrosine-based activation motif (ITAM) in mast cells.[2][3] This action blocks the downstream signaling cascade that leads to the release of allergic and inflammatory mediators, such as histamine and tumor necrosis factor-alpha (TNF-α).[1][2]

Q2: Is this compound selective in its action?

A2: Yes, studies have shown that this compound is selective for Syk in mast cells.[2] For instance, at concentrations that effectively inhibit Syk phosphorylation and degranulation in mast cells (e.g., 30 μM), it does not inhibit Syk phosphorylation in B cells.[2][4] It also does not inhibit Lyn kinase activity or the phosphorylation of IgE receptor subunits.[2]

Q3: What is the known in vitro potency of this compound?

A3: this compound has been shown to inhibit antigen-induced degranulation and TNF-α production in mast cells with an IC50 value of 10 μM.[1][5]

Q4: What are the potential off-target effects of this compound in long-term studies?

A4: While specific long-term off-target effects of this compound have not been extensively documented in publicly available literature, researchers should be aware of potential toxicities associated with tyrosine kinase inhibitors as a class. These can include but are not limited to effects on other kinases with structural similarities to Syk, which could lead to unforeseen cellular effects. Long-term inhibition of Syk in non-mast cell populations, even if minimal, could also contribute to off-target toxicity.

Q5: How can I mitigate potential toxicity related to this compound in my long-term in vivo studies?

A5: Mitigating potential long-term toxicity can be approached through several strategies:

  • Dose-optimization studies: Conduct thorough dose-response and maximum tolerated dose (MTD) studies to identify the lowest effective dose.

  • Formulation strategies: Modifying the drug's formulation can alter its pharmacokinetic profile, potentially reducing peak plasma concentrations (Cmax) that may be associated with toxicity.[6]

  • Regular monitoring: Implement a comprehensive monitoring plan for animal health, including regular weight checks, blood work, and histological analysis of key organs upon study completion.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Proliferation in In Vitro Cultures

  • Question: I am observing significant cytotoxicity in my cell cultures treated with this compound, even at concentrations close to the reported IC50. What could be the cause?

  • Answer:

    • Confirm Compound Purity and Identity: Ensure the purity and identity of your this compound stock. Impurities from synthesis could contribute to cytotoxicity.

    • Solvent Toxicity: Verify that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding toxic levels for your specific cell line. Run a solvent-only control.

    • Cell Line Sensitivity: While this compound is reported to be selective for mast cells, your specific cell line may have an uncharacterized sensitivity. Consider performing a dose-response curve to determine the EC50 for cytotoxicity in your cell line.

    • Assay-Specific Effects: The cytotoxicity assay you are using (e.g., MTT, LDH release) might be interfered with by the compound. Consider using an orthogonal method to confirm the results.

Issue 2: Adverse Effects Observed in Long-Term Animal Studies

  • Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) in a long-term study with this compound. How can I troubleshoot this?

  • Answer:

    • Review Dosing Regimen: The current dose, while effective, may be too high for long-term administration. Consider reducing the dose or the frequency of administration.

    • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the drug's Cmax, half-life, and overall exposure (AUC) in your animal model. High peak concentrations can sometimes be associated with toxicity.[6]

    • Formulation Adjustment: The vehicle used for administration could be contributing to the observed toxicity. Investigate alternative, more biocompatible formulation strategies.[7][8] For orally administered drugs, pharmacokinetic-modulating formulations can reduce Cmax while maintaining AUC.[6]

    • Off-Target Toxicity Assessment: The observed toxicity may be due to off-target effects. At the end of the study, perform a thorough histopathological examination of major organs to identify any target organs of toxicity.

Quantitative Data

Table 1: In Vitro Potency of this compound

ParameterValueCell TypeAssayReference
IC50 (TNF-α production)10 μMMast CellsELISA[5]
IC50 (Degranulation)10 μMMast CellsMediator Release Assay[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using a Resazurin-based Assay

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be kept below 0.5%. Add the diluted compound to the cells and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control and a positive control for cytotoxicity.

  • Resazurin Addition: Prepare a stock solution of resazurin (e.g., 0.15 mg/mL in PBS). Add 10 μL of the resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. Plot the results as a dose-response curve to determine the EC50 for cytotoxicity.

Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the start of the study.

  • Dose Selection: Based on in vitro potency and any preliminary in vivo data, select a range of doses for this compound.

  • Dosing: Administer this compound to groups of mice (n=3-5 per group) via the intended route of administration (e.g., oral gavage, intraperitoneal injection) once daily for 5-7 days. Include a vehicle control group.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant signs of toxicity or more than a 10% loss in body weight.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any signs of toxicity.

Visualizations

ER27319_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylates PKC PKC PLCg1->PKC Activates Mediators Inflammatory Mediators PKC->Mediators Release ER27319 This compound ER27319->Syk Inhibits Phosphorylation Antigen Antigen Antigen->FceRI Binds

Caption: Signaling pathway of this compound in mast cells.

Toxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment invitro_start In Vitro Cytotoxicity (Multiple Cell Lines) off_target Off-Target Kinase Screening Panel invitro_start->off_target mtd Maximum Tolerated Dose (MTD) Study invitro_start->mtd Inform Dose Selection pk Pharmacokinetic (PK) Analysis mtd->pk long_term Long-Term Toxicity Study (e.g., 28-day) pk->long_term histopath Histopathology long_term->histopath

Caption: Experimental workflow for long-term toxicity assessment.

Troubleshooting_Tree cluster_invitro In Vitro cluster_invivo In Vivo start Unexpected Toxicity Observed check_purity Check Compound Purity & Solvent start->check_purity In Vitro Study reduce_dose Reduce Dose or Frequency start->reduce_dose In Vivo Study check_assay Use Orthogonal Cytotoxicity Assay check_purity->check_assay check_cells Determine EC50 in Specific Cell Line check_assay->check_cells change_formulation Optimize Formulation reduce_dose->change_formulation assess_pk Conduct PK Analysis change_formulation->assess_pk

Caption: Troubleshooting decision tree for unexpected toxicity.

References

ER-27319 Vehicle Control for In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using ER-27319 in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this selective Syk kinase inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Spleen tyrosine kinase (Syk).[1][2][3] It specifically targets the FcεRI γ phospho-ITAM activation of Syk in mast cells.[1][2] By inhibiting the tyrosine phosphorylation and activation of Syk, this compound effectively blocks the downstream signaling cascade that leads to the release of allergic and inflammatory mediators.[1][2]

Q2: Is this compound selective for Syk kinase?

A2: Yes, this compound demonstrates high selectivity for Syk kinase in mast cells.[1][2] Studies have shown that it does not inhibit Lyn kinase activity, another kinase involved in the early stages of FcεRI signaling.[1] Furthermore, it does not inhibit Syk phosphorylation in B cells, highlighting its mast cell-selective action.[1]

Q3: What are the downstream effects of this compound treatment in mast cells?

A3: By inhibiting Syk activation, this compound prevents a cascade of downstream events, including the phosphorylation of phospholipase C-γ1 (PLC-γ1), generation of inositol phosphates, and the mobilization of intracellular calcium.[1][3] This ultimately leads to the inhibition of degranulation and the secretion of inflammatory mediators such as histamine, arachidonic acid, and tumor necrosis factor-alpha (TNF-α).[1][2][3]

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound maleate is soluble in water (up to 75 mM) and DMSO (up to 100 mM). For long-term storage, it is recommended to desiccate at +4°C.

Q5: What is a typical effective concentration range for this compound in in vitro assays?

A5: The effective concentration of this compound can vary depending on the cell type and specific assay. However, studies have shown significant inhibition of mast cell responses at concentrations between 10 µM and 30 µM.[1] The reported IC50 for TNF-α production is 10 µM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No inhibition of mast cell degranulation observed. 1. Incorrect concentration of this compound: The concentration may be too low to effectively inhibit Syk. 2. Degradation of this compound: Improper storage or handling may have led to the compound's degradation. 3. Cell health issues: The mast cells may not be healthy or responsive to stimuli. 4. Issues with the degranulation stimulus: The stimulus (e.g., antigen, anti-IgE) may not be potent enough or may have degraded.1. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and conditions. 2. Ensure this compound is stored correctly (desiccated at +4°C) and prepare fresh stock solutions. 3. Check cell viability using a standard assay (e.g., Trypan Blue or MTT assay). Ensure cells are in the logarithmic growth phase. 4. Validate the activity of your stimulus. Use a positive control for degranulation to ensure the cells are responsive.
High background degranulation in control wells. 1. Cell stress: Over-manipulation, harsh centrifugation, or temperature fluctuations can cause spontaneous degranulation. 2. Contamination: Mycoplasma or other microbial contamination can activate mast cells. 3. Reagent issues: Some media components or reagents may non-specifically activate mast cells.1. Handle cells gently, avoid vigorous pipetting, and maintain a stable temperature. 2. Regularly test cell cultures for mycoplasma contamination. 3. Use high-quality, endotoxin-free reagents and screen new batches of media and supplements for their effect on baseline degranulation.
Inconsistent results between experiments. 1. Variability in cell density: Inconsistent cell numbers will lead to variable degranulation responses. 2. Inconsistent incubation times: Variations in the timing of inhibitor pre-incubation or stimulation can affect the outcome. 3. Pipetting errors: Inaccurate pipetting can lead to incorrect concentrations of this compound or stimulus.1. Accurately count cells before seeding and ensure uniform cell density across all wells. 2. Strictly adhere to the optimized incubation times for all steps of the experiment. 3. Use calibrated pipettes and proper pipetting techniques to ensure accuracy.
Observed off-target effects. 1. High concentration of this compound: Using concentrations significantly higher than the optimal range may lead to inhibition of other kinases.1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Include appropriate negative controls, such as treating cells with a structurally related but inactive compound, if available.

Data Presentation

Table 1: Inhibitory Effects of this compound on Mast Cell Responses

Parameter MeasuredCell TypeStimulusThis compound Concentration (µM)% InhibitionReference
Syk PhosphorylationRBL-2H3 cellsAntigen3066.3 ± 9.1[1]
Syk ActivityRBL-2H3 cellsAntigen3068.7 ± 11.3[1]
TNFα ProductionRBL-2H3 cellsAntigen10 (IC50)50[4]
Histamine ReleaseHuman Cultured Mast CellsAnti-IgE30>80[1]
Arachidonic Acid ReleaseHuman Cultured Mast CellsAnti-IgE30>80[1]

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol describes the measurement of mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase.

Materials:

  • Mast cells (e.g., RBL-2H3 or primary human mast cells)

  • Complete cell culture medium

  • This compound

  • Degranulation stimulus (e.g., DNP-HSA for IgE-sensitized cells, anti-IgE)

  • Tyrode's buffer (or other suitable assay buffer)

  • Triton X-100 (1% v/v in Tyrode's buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Sensitization (if required): If using an antigen-based stimulus, sensitize the cells with IgE (e.g., anti-DNP IgE) overnight.

  • This compound Pre-incubation:

    • Wash the cells gently with pre-warmed Tyrode's buffer.

    • Add Tyrode's buffer containing the desired concentrations of this compound (e.g., 0, 1, 10, 30 µM) to the respective wells.

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add the degranulation stimulus to the appropriate wells.

    • Include a negative control (buffer only) and a positive control for total enzyme release (1% Triton X-100).

    • Incubate for 30-60 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant.

  • Enzyme Assay:

    • Add a portion of the supernatant to a new 96-well plate.

    • Add the pNAG substrate solution to each well.

    • Incubate at 37°C until a yellow color develops.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Sample OD - Buffer OD) / (Triton X-100 OD - Buffer OD)] x 100

Protocol 2: Analysis of Syk Phosphorylation by Western Blot

This protocol details the steps to assess the phosphorylation status of Syk in mast cells following treatment with this compound.

Materials:

  • Mast cells

  • This compound

  • Stimulus (e.g., antigen, anti-IgE)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total-Syk

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture mast cells to the desired confluency.

    • Pre-incubate the cells with this compound at the desired concentrations for 1 hour at 37°C.

    • Stimulate the cells with the appropriate agonist for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Immediately place the culture dish on ice and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for all samples and prepare them for loading by adding sample buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-Syk antibody.

Mandatory Visualizations

ER27319_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcERI FcεRI Lyn Lyn FcERI->Lyn Activation Syk Syk FcERI->Syk Recruitment & Activation IgE IgE IgE->FcERI Antigen Antigen Antigen->IgE Lyn->FcERI Phosphorylation of ITAMs PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylation & Activation Ca_mobilization Ca²⁺ Mobilization PLCg1->Ca_mobilization Leads to Degranulation Degranulation (Histamine, TNF-α release) Ca_mobilization->Degranulation Triggers ER27319 This compound ER27319->Syk Inhibits Phosphorylation

Caption: Signaling pathway of FcεRI-mediated mast cell degranulation and the inhibitory action of this compound.

Experimental_Workflow_Degranulation cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding 1. Seed Mast Cells sensitization 2. Sensitize with IgE (if applicable) cell_seeding->sensitization inhibitor_incubation 3. Pre-incubate with This compound sensitization->inhibitor_incubation stimulation 4. Stimulate Degranulation inhibitor_incubation->stimulation supernatant_collection 5. Collect Supernatant stimulation->supernatant_collection enzyme_assay 6. Perform β-Hexosaminidase Assay supernatant_collection->enzyme_assay data_analysis 7. Analyze Data enzyme_assay->data_analysis

Caption: Experimental workflow for the mast cell degranulation assay using this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: No Inhibition of Degranulation cause1 This compound Issue start->cause1 cause2 Cell Issue start->cause2 cause3 Stimulus Issue start->cause3 solution1a Check Concentration (Dose-Response) cause1->solution1a solution1b Check Compound Stability cause1->solution1b solution2a Assess Cell Viability cause2->solution2a solution2b Check for Contamination cause2->solution2b solution3a Validate Stimulus Activity cause3->solution3a

Caption: Logical troubleshooting workflow for issues with this compound-mediated inhibition.

References

impact of serum on ER-27319 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of ER-27319 in experimental settings. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on the impact of serum on this compound activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of the Spleen tyrosine kinase (Syk).[1] It functions by inhibiting the tyrosine phosphorylation of Syk that is initiated by the engagement of the high-affinity IgE receptor, FcεRI, in mast cells.[1] This inhibition blocks the downstream signaling cascade that leads to the release of allergic and inflammatory mediators.[1]

Q2: In which cell types is this compound most effective?

This compound demonstrates mast cell selectivity. It effectively inhibits Syk phosphorylation and degranulation in rodent and human mast cells.[1] However, it does not inhibit Syk phosphorylation in human peripheral B cells, indicating its selectivity for the FcεRI signaling pathway in mast cells.[1]

Q3: What is the IC50 of this compound?

The half-maximal inhibitory concentration (IC50) of this compound for inhibiting antigen-induced tumor necrosis factor-alpha (TNF-α) production in RBL-2H3 cells is 10 μM.[2]

Q4: How does the presence of serum in cell culture media affect the activity of this compound?

While the original studies on this compound were conducted in media containing fetal calf serum[2], there is no specific published data on the direct impact of serum on its IC50 value. However, it is a common phenomenon for small molecule inhibitors to bind to serum proteins, such as albumin.[3][4][5] This binding can reduce the free concentration of the compound in the medium, potentially leading to a higher apparent IC50 value. The extent of this effect depends on the specific affinity of this compound for serum proteins.

Q5: Should I use serum-free media for my experiments with this compound?

The decision to use serum-free or serum-containing media depends on your experimental goals. If you are aiming to determine the intrinsic potency of this compound on its target, using serum-free media or media with a very low serum concentration may be preferable to minimize the confounding effects of protein binding. However, if you are modeling a more physiological environment, the use of serum may be more relevant. It is crucial to be consistent with the serum concentration across all experiments for data comparability.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Higher than expected IC50 value for this compound in a cell-based assay. Serum Protein Binding: this compound may be binding to proteins in the fetal calf serum (FCS), reducing its effective concentration.1. Reduce Serum Concentration: Titrate down the percentage of FCS in your cell culture medium (e.g., 10%, 5%, 2%, 0.5%). Observe if the IC50 of this compound decreases with lower serum concentrations.2. Use Serum-Free Medium: If your cells can be maintained in serum-free medium for the duration of the experiment, this will eliminate the variable of serum protein binding.3. BSA as a Control: Bovine Serum Albumin (BSA) is a major component of FCS. You can add purified BSA to a serum-free medium to test its specific effect on this compound activity.
High variability in results between experiments. Inconsistent Serum Batch: Different lots of FCS can have varying protein and growth factor compositions, which can affect cell signaling and the apparent activity of this compound.1. Use a Single Lot of FCS: For a series of related experiments, use the same lot of FCS to ensure consistency.2. Heat Inactivation Consistency: Ensure that your heat inactivation protocol for the serum is consistent, as this can alter serum components and affect cell growth and signaling.[6]
This compound appears to have low or no activity. Degradation in Media: The compound may be unstable in the cell culture medium over the course of a long incubation period.1. Assess Stability: To check for stability, incubate this compound in your cell culture medium for the duration of your experiment, and then test the activity of the pre-incubated compound in a short-term assay. A detailed protocol for assessing compound stability is provided below.
Unexpected cellular responses or off-target effects. Serum Component Interference: Growth factors and other signaling molecules in the serum may activate pathways that interfere with the assessment of this compound's effect on the Syk pathway.1. Serum Starvation: Prior to treating with this compound, consider serum-starving your cells for a few hours to reduce the background signaling from serum components.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on various cellular responses.

Cell Type Response Measured Inhibitor Concentration % Inhibition Reference
RBL-2H3 CellsTNF-α Production10 μM (IC50)50%[2]
RBL-2H3 Cells5-Hydroxytryptamine Secretion30 μM>80%[2]
RBL-2H3 CellsInositol Phosphate Generation30 μM>80%[2]
RBL-2H3 CellsArachidonic Acid Release30 μM>80%[2]
Rat Peritoneal Mast CellsHistamine Release30 μM>80%[2]
Rat Peritoneal Mast CellsProstaglandin D2 Release30 μM>80%[2]
Human Cultured Mast CellsHistamine Release30 μM>80%[2]
Human Cultured Mast CellsArachidonic Acid Release30 μM>80%[2]
In Vitro Kinase AssaySyk Phosphorylation (FcεRI γ ITAM)10 μM68% ± 9.9%[2][7]
In Vitro Kinase AssaySyk Phosphorylation (FcεRI γ ITAM)30 μM93% ± 3.3%[2][7]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol is designed to determine the stability of this compound in your specific cell culture medium under experimental conditions.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Your complete cell culture medium (with or without serum)

  • Sterile microcentrifuge tubes

  • Cell-free 96-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.

  • Aliquot the solution into separate sterile microcentrifuge tubes for each time point.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the concentration of this compound in each sample using a suitable analytical method.

  • Plot the concentration of this compound as a function of time to determine its stability profile.

Protocol 2: In Vitro Syk Kinase Assay

This protocol provides a general workflow for assessing the direct inhibitory effect of this compound on Syk kinase activity.

Materials:

  • Recombinant active Syk kinase

  • Syk substrate (e.g., a peptide containing a tyrosine phosphorylation site)

  • ATP

  • Kinase reaction buffer

  • This compound stock solution

  • Method for detecting phosphorylation (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a dilution series of this compound in the kinase reaction buffer.

  • In a multi-well plate, combine the recombinant Syk kinase, the Syk substrate, and the different concentrations of this compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a predetermined amount of time.

  • Stop the reaction.

  • Detect the level of substrate phosphorylation using your chosen method.

  • Plot the phosphorylation signal against the concentration of this compound to determine the IC50 value.

Visualizations

ER27319_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Activates Lyn Lyn FceRI->Lyn Recruits & Activates Syk Syk FceRI->Syk Recruits Lyn->FceRI Phosphorylates ITAMs Lyn->Syk Phosphorylates & Activates PLCg PLCγ Syk->PLCg Phosphorylates & Activates Degranulation Degranulation (Histamine, TNFα release) PLCg->Degranulation Leads to ER27319 This compound ER27319->Syk Inhibits Phosphorylation

Caption: FcεRI signaling pathway and the inhibitory action of this compound on Syk.

Experimental_Workflow_Serum_Effect Start Start: Cell Seeding Serum_Condition Incubate with varying serum concentrations (e.g., 0%, 2%, 10%) Start->Serum_Condition ER27319_Treatment Treat with this compound dilution series Serum_Condition->ER27319_Treatment Incubation Incubate for defined period ER27319_Treatment->Incubation Assay Perform cell-based assay (e.g., TNFα ELISA) Incubation->Assay Analysis Analyze data and calculate IC50 for each serum condition Assay->Analysis

References

Technical Support Center: Validating ER-27319 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for validating the cellular target engagement of ER-27319 , a potent and selective inhibitor of MEK1/2 kinases. The content is designed for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1 and MEK2 (MEK1/2).[1] This binding locks the kinase in a catalytically inactive state, preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2 (ERK1/2).[1] This ultimately inhibits the MAPK/ERK signaling cascade, which is critical for cell proliferation and survival.[1][2]

Q2: How can I confirm that this compound is engaging its target, MEK1/2, in my cells?

A2: Target engagement can be validated using two primary, orthogonal methods. The first is a functional assay, such as a Western blot, to measure the reduction of phosphorylated ERK1/2 (p-ERK), a direct downstream substrate of MEK.[3][4] The second is a biophysical assay, like the Cellular Thermal Shift Assay (CETSA), which provides direct evidence of the physical binding of this compound to MEK1/2 within the cell.[3][5]

Q3: Which cell lines are most suitable for this compound target engagement studies?

A3: Cell lines with known activating mutations in the MAPK pathway, such as BRAF (e.g., A375, HT-29) or KRAS (e.g., HCT-116, COLO205), are highly recommended.[3][6] These mutations lead to constitutive activation of the pathway, providing a robust and consistent p-ERK signal that is sensitive to MEK inhibition.

Q4: What is the difference between a direct binding assay (like CETSA) and a functional downstream assay (like a p-ERK Western blot)?

A4: A p-ERK Western blot measures the functional consequence of MEK inhibition. A decrease in p-ERK levels indicates that the kinase's activity has been successfully blocked.[4] CETSA, on the other hand, measures the direct physical interaction between this compound and the MEK protein.[5] It is based on the principle that drug binding increases the thermal stability of the target protein.[5] Using both methods provides strong, complementary evidence of target engagement.

Section 2: Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK1/2 Inhibition

This protocol details the measurement of p-ERK1/2 (Thr202/Tyr204) levels relative to total ERK1/2 as a functional readout of MEK target engagement.

Methodology:

  • Cell Plating and Treatment:

    • Plate cells (e.g., A375) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells for 4-6 hours to reduce basal p-ERK levels.

    • Pre-treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or vehicle (e.g., 0.1% DMSO) for 2 hours.

    • Stimulate cells with a growth factor like EGF (50 ng/mL) or PMA (100 nM) for 15 minutes to induce ERK phosphorylation.[4]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly in the well with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7][8]

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[8]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.[4][8]

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.[7]

    • Boil samples at 95°C for 5 minutes.

    • Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[8] Note: BSA is often preferred for phospho-antibodies.[9]

    • Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:2000 dilution) overnight at 4°C with gentle agitation.[8]

    • Wash the membrane 3 times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[8]

    • Wash 3 times with TBST and visualize using an ECL substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane using a mild stripping buffer and re-probe with a primary antibody for total ERK1/2 (e.g., 1:1000).[10]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol confirms the direct binding of this compound to MEK1/2 in intact cells based on ligand-induced thermal stabilization.[5]

Methodology:

  • Cell Culture and Treatment:

    • Grow cells (e.g., HT-29) in 10 cm dishes to ~80% confluency.

    • Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle (0.1% DMSO) for 2 hours in a cell culture incubator.[3]

  • Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension (e.g., 100 µL per tube) for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis (Freeze-Thaw):

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.[3]

  • Western Blot Analysis:

    • Normalize protein concentrations of the soluble fractions using a BCA assay.

    • Analyze equal amounts of protein by Western blot using a primary antibody against total MEK1/2, as described in Protocol 1.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity (normalized to the 40°C sample) against temperature to generate melting curves for both vehicle and this compound-treated samples.[3]

    • A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and direct target engagement.[5]

Section 3: Data Presentation

Table 1: Functional Inhibition of ERK Phosphorylation

This table summarizes the potency of this compound in inhibiting p-ERK across different cell lines. The IC50 value represents the concentration of this compound required to inhibit 50% of the p-ERK signal.

Cell LineBackground MutationThis compound p-ERK IC50 (nM)
A375BRAF V600E15
HT-29BRAF V600E25
HCT-116KRAS G13D40
HeLaWild-Type120
Table 2: Direct Target Engagement via CETSA

This table shows the change in the aggregation temperature (Tagg) of MEK1 in response to this compound treatment. A positive shift (ΔTagg) confirms target stabilization.

Cell LineTreatment (10 µM)MEK1 Tagg (°C)ΔTagg (°C)
HT-29Vehicle (DMSO)52.5-
HT-29This compound57.0+4.5
HCT-116Vehicle (DMSO)53.0-
HCT-116This compound57.3+4.3

Section 4: Troubleshooting Guides

Issue 1: No or Weak Inhibition of p-ERK Signal in Western Blot
Possible Cause Recommended Solution
Compound Inactivity Confirm the correct preparation, concentration, and storage of this compound. Test a fresh aliquot.[8]
Low Protein Expression Ensure you are using a cell line known to express the target. Load a higher amount of total protein (at least 20-30 µg of whole-cell extract).[7]
Suboptimal Cell Stimulation Ensure the growth factor stimulation (e.g., EGF, PMA) is sufficient to induce a strong p-ERK signal in your positive control. Optimize stimulation time and concentration.[8]
Ineffective Lysis Always use freshly prepared lysis buffer containing both protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[7]
Antibody Issues The p-ERK antibody may have lost activity. Use a fresh aliquot or a different, validated antibody. Ensure the primary antibody incubation is performed overnight at 4°C to enhance signal.[11]
Insufficient Exposure The p-ERK signal might be weak. Increase the exposure time during imaging.[11]
Issue 2: No Thermal Shift Observed in CETSA
Possible Cause Recommended Solution
Compound Not Entering Cells Confirm cell permeability of this compound. As a control, perform the CETSA experiment on cell lysates instead of intact cells.[12]
Incorrect Temperature Range The chosen temperature range may not cover the melting point of MEK1/2. Run a wider gradient (e.g., 40°C to 70°C) to identify the correct melting curve.
Insufficient Compound Concentration Ensure the concentration of this compound used is high enough to achieve target saturation. Try a higher concentration (e.g., 20 µM).
Binding Does Not Cause Stabilization In rare cases, ligand binding may not result in a detectable thermal shift. This is a known limitation of the assay.[13] Confirm target engagement using an orthogonal method like a p-ERK Western blot.
Technical Errors Ensure complete and consistent cell lysis after the heat step (e.g., via freeze-thaw).[12] Incomplete lysis can lead to high variability. Also, ensure no aggregated protein is carried over with the supernatant.

Section 5: Visual Guides

cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RAS RAS GrowthFactor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ER27319 This compound ER27319->MEK

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

cluster_workflow Western Blot Workflow for p-ERK Inhibition A 1. Cell Treatment (this compound) B 2. Cell Lysis (+ Inhibitors) A->B C 3. Protein Quantification B->C D 4. SDS-PAGE & Transfer C->D E 5. Antibody Incubation (p-ERK, Total ERK) D->E F 6. Imaging & Quantification E->F

Caption: Experimental workflow for validating target engagement via Western blot.

cluster_troubleshooting Troubleshooting Logic: No p-ERK Inhibition Start No p-ERK inhibition observed CheckCompound Is the compound active and correctly prepared? Start->CheckCompound CheckStim Is the p-ERK signal strong in the positive control? CheckCompound->CheckStim Yes Problem1 Compound issue CheckCompound->Problem1 No CheckAntibody Are the p-ERK/Total ERK antibodies validated and working? CheckStim->CheckAntibody Yes Problem2 Stimulation issue CheckStim->Problem2 No Problem3 Detection issue CheckAntibody->Problem3 No Result1 Remake compound stock. Re-run experiment. Result2 Optimize stimulation (time, concentration). Result3 Test new antibody aliquot or different clone. Problem1->Result1 Problem2->Result2 Problem3->Result3

Caption: Decision tree for troubleshooting a lack of p-ERK inhibition.

References

ER-27319 degradation and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ER-27319. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Handling and Storage

Q1: How should this compound maleate be properly stored to ensure its stability?

This compound maleate should be stored desiccated at +4°C.[1] Proper storage is crucial to prevent degradation and maintain the integrity of the compound for experimental use. For long-term storage, it is advisable to protect the compound from light, given that acridine derivatives can be susceptible to photodegradation.

Q2: What are the recommended solvents for dissolving this compound maleate and what are the maximum concentrations?

This compound maleate is soluble in both water and dimethyl sulfoxide (DMSO). The maximum recommended concentrations are:

  • Water: 75 mM

  • DMSO: 100 mM

It is important to ensure the compound is fully dissolved before use in experiments to achieve accurate and reproducible results.

Experimental Protocols & Troubleshooting

Q3: We are observing inconsistent IC50 values for this compound in our in vitro kinase assays. What are the potential causes and solutions?

Inconsistent IC50 values can arise from several factors in in vitro kinase assays. Here are some common causes and troubleshooting steps:

Potential CauseTroubleshooting Step
Variable Enzyme Activity Ensure the kinase enzyme is stored correctly and has consistent activity across experiments. Perform a quality control check of the enzyme batch.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and prepare a master mix of reagents to minimize variability.
Compound Precipitation Visually inspect for any precipitation of this compound in the assay buffer. Determine the solubility of the compound under your specific assay conditions.
ATP Concentration In vitro assays are often sensitive to ATP concentration. An inhibitor's apparent potency can change with varying ATP levels. Standardize the ATP concentration across all assays.
Assay Interference Run a control experiment without the kinase enzyme to check if this compound interferes with the assay's detection method (e.g., fluorescence quenching).

Q4: Our mast cell degranulation assay is showing high background or inconsistent results when using this compound. How can we optimize this?

High background and inconsistency in mast cell degranulation assays can be due to several factors. Consider the following troubleshooting tips:

Potential CauseTroubleshooting Step
Cell Health and Density Ensure mast cells are healthy and seeded at a consistent density. Over-confluent or stressed cells can lead to spontaneous degranulation.
Reagent Quality Use high-quality reagents, including fresh media and stimulating agents (e.g., antigen, ionomycin).
Incubation Times Optimize and standardize incubation times for both this compound pre-treatment and cell stimulation.
Edge Effects in Plates Avoid using the outer wells of microplates, which are prone to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing.
Solvent Effects If using DMSO to dissolve this compound, ensure the final concentration in the assay is low and consistent across all wells, including controls, as DMSO can affect cell viability and degranulation at higher concentrations.

Degradation and Stability

Q5: What is known about the degradation of this compound? Are there any specific degradation pathways to be aware of?

  • Photodegradation: Acridine derivatives are known to be susceptible to photodegradation. It is recommended to protect solutions of this compound from light to minimize this.

  • Hydrolysis: The aminopropyl side chain could be susceptible to hydrolysis, especially at non-neutral pH. The stability of similar aminopropyl-grafted silica has been shown to be pH-dependent.[2]

  • Oxidation: The acridone core and the amine group could be sites for oxidative degradation.

It is crucial to use freshly prepared solutions of this compound for experiments to ensure the compound's integrity and obtain reliable results.

Q6: How can I check for potential degradation of my this compound stock solution?

If you suspect degradation of your this compound stock solution, you can perform the following checks:

  • Visual Inspection: Look for any color change or precipitation in the solution.

  • Functional Assay: Compare the activity of the suspected degraded stock with a freshly prepared solution or a new batch of the compound in a standardized assay. A significant decrease in inhibitory activity would suggest degradation.

  • Analytical Methods: For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of degradation products and a decrease in the parent compound peak.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for a mast cell degranulation assay.

ER27319_Signaling_Pathway cluster_cell Mast Cell Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Binds Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates PLCg PLCγ Syk->PLCg Phosphorylates & Activates IP3_DAG IP3 & DAG Generation PLCg->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation ER27319 This compound ER27319->Syk Inhibits Phosphorylation

Caption: Signaling pathway of mast cell degranulation and the inhibitory action of this compound.

Mast_Cell_Degranulation_Workflow cluster_workflow Experimental Workflow A 1. Seed Mast Cells (e.g., RBL-2H3) B 2. Sensitize with IgE A->B C 3. Pre-incubate with This compound or Vehicle B->C D 4. Stimulate with Antigen C->D E 5. Collect Supernatant D->E F 6. Measure Degranulation Marker (e.g., β-hexosaminidase) E->F G 7. Analyze Data (IC50) F->G

Caption: General experimental workflow for a mast cell degranulation assay using this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound maleate.

PropertyValueReference
Molecular Weight 396.17 g/mol [1]
Formula C18H20N2O.C4H4O4[1]
CAS Number 1204480-26-1[1]
Purity ≥98% (HPLC)
IC50 (TNF-α production) 10 µM[1]
Max Solubility in Water 75 mM[1]
Max Solubility in DMSO 100 mM[1]

Detailed Experimental Protocol: Mast Cell Degranulation Assay

This protocol provides a general methodology for assessing the inhibitory effect of this compound on IgE-mediated degranulation in RBL-2H3 cells.

Materials:

  • RBL-2H3 cells

  • Cell culture medium (e.g., MEM) with supplements

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound maleate

  • Tyrode's buffer (or similar)

  • β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., sodium carbonate)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Sensitization: Sensitize the cells by incubating with anti-DNP IgE overnight.

  • Washing: Wash the cells carefully with Tyrode's buffer to remove unbound IgE.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30-60 minutes).

  • Stimulation: Induce degranulation by adding DNP-BSA to the wells. Include a positive control (antigen without inhibitor) and a negative control (buffer only).

  • Supernatant Collection: After a specific incubation period (e.g., 30-60 minutes), carefully collect the supernatant from each well.

  • β-hexosaminidase Assay:

    • Add the supernatant to a new 96-well plate containing the β-hexosaminidase substrate.

    • Incubate at 37°C to allow for the enzymatic reaction.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of degranulation for each condition relative to the positive control and determine the IC50 value for this compound.

References

Validation & Comparative

ER-27319 vs. Fostamatinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two pivotal Syk inhibitors in mast cell research, ER-27319 and Fostamatinib, designed for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance, supported by experimental data, to aid in the selection of the appropriate compound for mast cell-related studies.

This guide delves into the mechanisms of action, comparative efficacy, and experimental protocols related to this compound and Fostamatinib, two significant inhibitors of Spleen Tyrosine Kinase (Syk) that play a crucial role in mast cell activation. While both compounds target the same kinase, they exhibit distinct profiles in terms of potency, selectivity, and clinical development status.

Mechanism of Action: Targeting the Allergic Cascade at its Core

Mast cell activation, a key event in allergic and inflammatory responses, is predominantly triggered by the aggregation of the high-affinity IgE receptor, FcεRI. This initiates a signaling cascade heavily dependent on the activation of Syk. Both this compound and Fostamatinib exert their inhibitory effects by targeting this critical kinase, albeit with some differences in their specificity and the broader scope of their action.

This compound is an acridone-related compound that selectively inhibits the FcεRI-mediated activation of Syk in mast cells.[1][2] It specifically interferes with the tyrosine phosphorylation and subsequent activation of Syk that is induced by the immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI γ subunit.[1] Notably, this compound does not inhibit the kinase activity of Lyn, a kinase upstream of Syk, nor does it affect the phosphorylation of the IgE receptor subunits themselves.[1][2] This suggests a more focused mechanism of action within the mast cell activation pathway.

Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406 (also known as tamatinib), in the body.[3] R406 is a potent inhibitor of Syk, acting as an ATP-competitive inhibitor.[4] Its mechanism involves blocking the catalytic activity of Syk, thereby inhibiting all downstream signaling events that lead to mast cell degranulation and the release of inflammatory mediators.[5] Fostamatinib's inhibitory action is not limited to mast cells; it also affects Syk-dependent signaling in other immune cells, including B-cells and macrophages, which has led to its clinical development and approval for conditions like chronic immune thrombocytopenia.[2][6]

Comparative Efficacy: A Quantitative Look at Inhibition

The potency of this compound and Fostamatinib (as its active metabolite R406) in inhibiting mast cell function has been evaluated in various in vitro systems. The following tables summarize the available quantitative data. It is important to note that the data are derived from separate studies employing different mast cell types and experimental conditions, which should be considered when making a direct comparison.

ParameterThis compoundCell TypeReference
IC₅₀ (Inhibition of Mediator Release) ~10 µMRBL-2H3 cells, Rat Peritoneal Mast Cells[7]
Inhibition of Histamine & Arachidonic Acid Release >80% at 30 µMHuman Cultured Mast Cells[1]
ParameterFostamatinib (R406)Cell TypeReference
IC₅₀ (Syk Kinase Activity) 41 nMIn vitro kinase assay[4]
EC₅₀ (IgE-induced Degranulation) 56 nMPrimary Human Mast Cells[4]
IC₅₀ (Syk Phosphorylation) 41 nMLAD2 cells[8]
IC₅₀ (LAD2 cell degranulation) 56 nMLAD2 cells[8]
IC₅₀ (B cell activation) 22 nMB cells[8]

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

The data clearly indicates that R406, the active metabolite of Fostamatinib, is significantly more potent than this compound, with inhibitory concentrations in the nanomolar range compared to the micromolar range for this compound.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

FcεRI Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn FceRI->Lyn Aggregation Syk Syk FceRI->Syk Recruitment & Activation Lyn->FceRI Phosphorylation of ITAMs PLCg PLCγ Syk->PLCg Phosphorylation IP3_DAG IP3 & DAG PLCg->IP3_DAG Hydrolysis of PIP₂ Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activation Degranulation Degranulation Ca_PKC->Degranulation Cytokines Cytokine Release Ca_PKC->Cytokines ER27319 This compound ER27319->Syk Inhibits Activation Fostamatinib Fostamatinib (R406) Fostamatinib->Syk Inhibits Kinase Activity

Caption: FcεRI signaling pathway in mast cells and points of inhibition.

Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays MastCells Culture Mast Cells (e.g., RBL-2H3, primary cells) Sensitization Sensitize with IgE MastCells->Sensitization Inhibitor Pre-incubate with This compound or Fostamatinib Sensitization->Inhibitor Stimulation Stimulate with Antigen (e.g., DNP-HSA) Inhibitor->Stimulation DegranulationAssay Degranulation Assay (β-hexosaminidase release) Stimulation->DegranulationAssay CytokineAssay Cytokine Release Assay (ELISA for TNF-α, IL-6) Stimulation->CytokineAssay SykPhosAssay Syk Phosphorylation Assay (Western Blot) Stimulation->SykPhosAssay

Caption: General experimental workflow for evaluating Syk inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of this compound and Fostamatinib.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

  • Cell Culture and Sensitization:

    • Culture mast cells (e.g., RBL-2H3, LAD2, or primary bone marrow-derived mast cells) in appropriate media.

    • Seed cells in a 96-well plate and sensitize overnight with an appropriate concentration of IgE (e.g., anti-DNP IgE).

  • Inhibitor Treatment and Stimulation:

    • Wash the sensitized cells with a suitable buffer (e.g., Tyrode's buffer).

    • Pre-incubate the cells with various concentrations of this compound or Fostamatinib (R406) for a specified time (e.g., 30-60 minutes) at 37°C.

    • Stimulate degranulation by adding the specific antigen (e.g., DNP-HSA) for 30-60 minutes at 37°C. Include a positive control (e.g., antigen alone) and a negative control (buffer alone).

  • Quantification of β-Hexosaminidase Release:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant from each well.

    • To determine the total cellular β-hexosaminidase, lyse the cells in the remaining wells with a detergent (e.g., 0.1% Triton X-100).

    • Incubate an aliquot of the supernatant and the cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer (pH 4.5) at 37°C.

    • Stop the reaction with a stop buffer (e.g., glycine or sodium carbonate solution).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition: (% Release) = (OD_supernatant / OD_total_lysate) * 100.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Cytokine Release Assay (ELISA)

This protocol is used to measure the secretion of specific cytokines, such as TNF-α and IL-6, from activated mast cells.

  • Cell Culture, Sensitization, and Stimulation:

    • Follow the same procedure as for the degranulation assay to culture, sensitize, and stimulate the mast cells with or without the inhibitors. The stimulation period for cytokine release is typically longer (e.g., 4-24 hours).

  • Sample Collection:

    • After the stimulation period, centrifuge the plate and collect the cell-free supernatant.

  • ELISA Procedure:

    • Use a commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).

    • Add the collected supernatants and a series of cytokine standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash again and add the TMB substrate solution.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the cytokine standards.

    • Calculate the concentration of the cytokine in each sample from the standard curve.

    • Determine the percentage of inhibition of cytokine release for each inhibitor concentration and calculate the IC₅₀ value.

Syk Phosphorylation Assay (Western Blot)

This method is used to directly assess the inhibitory effect of the compounds on the phosphorylation of Syk.

  • Cell Culture, Sensitization, and Stimulation:

    • Prepare and treat the mast cells with inhibitors and antigen as described above, but for a shorter stimulation time (e.g., 5-15 minutes) to capture the early signaling events.

  • Cell Lysis and Protein Quantification:

    • After stimulation, immediately place the plate on ice and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-phospho-Syk Y525/526) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Syk or a housekeeping protein (e.g., β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated Syk signal to the total Syk or housekeeping protein signal.

    • Calculate the percentage of inhibition of Syk phosphorylation for each inhibitor concentration.

Conclusion

Both this compound and Fostamatinib are valuable tools for studying the role of Syk in mast cell function. This compound offers a more selective inhibition of the FcεRI-mediated activation of Syk in mast cells, making it a suitable choice for studies focused specifically on this aspect of mast cell biology. In contrast, Fostamatinib, through its highly potent active metabolite R406, provides a broader and more powerful inhibition of Syk. Its clinical approval and extensive characterization in various inflammatory and autoimmune models make it a relevant compound for translational research. The choice between these two inhibitors will ultimately depend on the specific research question, the desired level of selectivity, and the required potency. This guide provides the foundational data and protocols to make an informed decision for future investigations into mast cell-driven pathologies.

References

A Comparative Guide to the Syk Inhibitors ER-27319 and R406

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of Spleen Tyrosine Kinase (Syk): ER-27319 and R406. Syk is a critical non-receptor tyrosine kinase involved in the signal transduction of various immune cell receptors, making it a key therapeutic target for a range of inflammatory diseases, allergic reactions, and hematological malignancies. This document summarizes their performance based on available experimental data, outlines the methodologies used in key experiments, and visualizes relevant biological pathways and workflows.

Executive Summary

Data Presentation

The quantitative data for this compound and R406 are summarized in the tables below for easy comparison. It is crucial to note the differences in assay types (enzymatic vs. cellular) when interpreting potency values.

Table 1: Comparison of In Vitro and Cellular Activity

ParameterThis compoundR406
Target Spleen Tyrosine Kinase (Syk)Spleen Tyrosine Kinase (Syk)
Mechanism of Action Appears to selectively interfere with FcεRI γ phospho-ITAM activation of Syk[1]ATP-competitive inhibitor[1]
Enzymatic IC50 (Syk) Not Available41 nM[1]
Cellular IC50 (Mast Cell Degranulation) ~10 µM (inhibition of histamine and arachidonic acid release)[1][2]Complete inhibition between 0.01 - 0.1 µM (inhibition of serotonin release)
Cellular IC50 (Cytokine Release) ~10 µM (inhibition of TNF-α)[2][3][4][5]Complete inhibition between 0.01 - 0.1 µM (inhibition of IL-2, IL-6, IL-13, TNF-α)

Table 2: Kinase Selectivity Profile

CompoundSelectivity Profile SummaryKnown Off-Targets (with IC50)
This compound Described as "selective" for Syk-induced signals in mast cells.[1][6] Did not inhibit Lyn kinase activity or anti-CD3-induced PLC-γ1 phosphorylation in Jurkat T cells.[1] No broad kinase panel data is publicly available.Not Available
R406 Considered a promiscuous kinase inhibitor.[7] At 10 µM, inhibited 197 kinases by ≥80% in a binding assay.Lyn (63 nM), Lck (37 nM), Flt3 (less than 5-fold less potent than Syk)[1]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Antigen Antigen IgE IgE Antigen->IgE Binds FcεRI FcεRI IgE->FcεRI Binds Lyn Lyn FcεRI->Lyn Activates ITAM ITAM Phosphorylation Lyn->ITAM Syk Syk ITAM->Syk Recruits & Activates Downstream Signaling PLCγ, PKC, etc. Syk->Downstream Signaling Degranulation Mediator Release (Histamine, TNF-α) Downstream Signaling->Degranulation This compound This compound This compound->ITAM Inhibits Syk Activation by phospho-ITAM R406 R406 R406->Syk ATP-competitive Inhibition cluster_workflow Experimental Workflow Start Start Prepare Kinase Prepare Purified Syk Kinase Start->Prepare Kinase Prepare Inhibitor Prepare Serial Dilutions of Test Inhibitor Start->Prepare Inhibitor Incubate Incubate Kinase with Inhibitor Prepare Kinase->Incubate Prepare Inhibitor->Incubate Initiate Reaction Add Substrate and ATP Incubate->Initiate Reaction Incubate Reaction Incubate for Defined Time Initiate Reaction->Incubate Reaction Detect Detect Substrate Phosphorylation Incubate Reaction->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

References

A Comparative Guide to ER-27319 and Other Spleen Tyrosine Kinase (Syk) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in a variety of inflammatory and autoimmune disorders, as well as in certain hematological malignancies. As a key mediator of immunoreceptor signaling, its inhibition can effectively modulate downstream inflammatory cascades. This guide provides a comparative overview of ER-27319, a notable Syk inhibitor, and other prominent inhibitors of this kinase, supported by experimental data.

Quantitative Comparison of Syk Inhibitors

The following tables summarize the inhibitory potency and cellular activity of this compound in comparison to other well-characterized Syk inhibitors.

Table 1: Inhibitory Potency against Purified Syk Enzyme

InhibitorIC₅₀ (nM) vs. SykOther Notable Kinase Targets (IC₅₀ in nM)
This compound Data not availableHighly selective for FcεRI-mediated Syk activation in mast cells
Fostamatinib (R406) 41[1]FLT3 (205 nM), Lck (37 nM), Lyn (63 nM)[1]
Entospletinib (GS-9973) 7.7[1]High selectivity for Syk over other kinases (e.g., JAK2, c-Kit, FLT3)[1]
Cerdulatinib (PRT062070) 32[1]JAK1 (12 nM), JAK2 (6 nM), JAK3 (8 nM), TYK2 (0.5 nM)[1]
TAK-659 3.2[1]FLT3[1]
PRT062607 (P505-15) 1[1]Highly selective for Syk
RO9021 5.6Data not available

Table 2: Cellular Activity of Syk Inhibitors

InhibitorCellular AssayCell TypeIC₅₀ (µM)
This compound Antigen-induced degranulation (Histamine, TNF-α release)Rodent and Human Mast Cells~10[2]
Fostamatinib (R406) FcγR-induced TNF-α productionHuman Monocytes0.063
Entospletinib (GS-9973) B-cell receptor signalingVariousData not available in µM
Cerdulatinib (PRT062070) B-cell activationB-cell lymphoma linesData not available in µM
TAK-659 B-cell receptor signalingVariousData not available in µM
PRT062607 (P505-15) FcεRI-mediated basophil degranulationHuman Basophils0.205
RO9021 FcγR-induced TNF-α productionHuman Monocytes0.063

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Syk Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Syk.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant purified Syk enzyme in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

  • Compound Incubation: Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture and incubate for a defined period (e.g., 15 minutes at room temperature) to allow for binding to the enzyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding a substrate peptide (e.g., Poly(Glu, Tyr) 4:1) and ATP (e.g., 10 µM) to the mixture.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 60 minutes at 27°C).

  • Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:

    • Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

    • Homogeneous Time-Resolved Fluorescence (HTRF®): Uses a europium-conjugated anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate to detect the phosphorylated biotinylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This cellular assay assesses the ability of an inhibitor to block antigen-induced degranulation in mast cells.

Protocol:

  • Cell Culture and Sensitization: Culture mast cells (e.g., RBL-2H3 cells) in appropriate media. Sensitize the cells overnight with anti-DNP IgE.

  • Inhibitor Treatment: Wash the sensitized cells and pre-incubate them with various concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 1 hour at 37°C).

  • Antigen Stimulation: Induce degranulation by challenging the cells with DNP-HSA (dinitrophenyl-human serum albumin). Include positive (e.g., ionomycin or a known mast cell activator) and negative (vehicle) controls.

  • Supernatant Collection: After a defined incubation period (e.g., 30 minutes at 37°C), centrifuge the plates to pellet the cells and collect the supernatant.

  • β-Hexosaminidase Activity Measurement:

    • Transfer an aliquot of the supernatant to a new plate.

    • Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer.

    • Incubate the reaction (e.g., 60 minutes at 37°C).

    • Stop the reaction by adding a stop solution (e.g., glycine buffer).

    • Measure the absorbance at 405 nm, which is proportional to the amount of released β-hexosaminidase.

  • Data Analysis: Calculate the percentage of degranulation for each inhibitor concentration relative to the positive control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visual representations of the Syk signaling pathway in mast cells and a typical experimental workflow for inhibitor testing are provided below using the DOT language for Graphviz.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn FceRI->Lyn Syk Syk FceRI->Syk Recruits & Activates Antigen_IgE Antigen-IgE Complex Antigen_IgE->FceRI Binds Lyn->FceRI PLCg PLC-γ Syk->PLCg Phosphorylates IP3_DAG IP3 & DAG PLCg->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Degranulation Degranulation (Histamine, TNF-α) Ca_release->Degranulation PKC_activation->Degranulation ER27319 This compound ER27319->Syk Inhibits Activation

Caption: FcεRI-mediated Syk signaling cascade in mast cells.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Enzyme_Assay Syk Kinase Inhibition Assay Selectivity_Panel Kinase Selectivity Profiling Enzyme_Assay->Selectivity_Panel Phospho_Assay Syk Phosphorylation Assay (e.g., Western Blot) Enzyme_Assay->Phospho_Assay IC50_Determination IC₅₀ Determination Selectivity_Panel->IC50_Determination Degranulation_Assay Mast Cell Degranulation Assay Phospho_Assay->Degranulation_Assay Degranulation_Assay->IC50_Determination Potency_Comparison Potency & Selectivity Comparison IC50_Determination->Potency_Comparison End Lead Candidate Potency_Comparison->End Start Compound Library Start->Enzyme_Assay

Caption: Workflow for Syk inhibitor screening and characterization.

References

Validating the Specificity of ER-27319: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, allergy, and oncology, the precise validation of a small molecule inhibitor's specificity is paramount to ensure reliable experimental outcomes and to advance drug development. This guide provides a comprehensive comparison of ER-27319, a selective Spleen Tyrosine Kinase (Syk) inhibitor, with other commercially available alternatives. We present key performance data, detailed experimental protocols for specificity validation, and visual workflows to support your research endeavors.

This compound is an acridone-related compound that has been identified as a potent inhibitor of Syk, a non-receptor tyrosine kinase crucial for signaling pathways in various immune cells.[1] It has been shown to selectively inhibit the activation of Syk mediated by the high-affinity IgE receptor (FcεRI) in mast cells, thereby blocking downstream events such as degranulation and the release of inflammatory mediators like histamine and TNF-α.[2] This makes this compound a valuable tool for studying allergic and inflammatory responses.

Comparative Analysis of Syk Inhibitors

To objectively assess the specificity of this compound, it is essential to compare its performance against other known Syk inhibitors. The following tables summarize the available quantitative data for this compound and three other commercially available Syk inhibitors: Fostamatinib (the active metabolite of which is R406), Piceatannol, and BAY 61-3606.

Inhibitor Target(s) IC50 / Ki Cellular Activity Availability
This compound SykIC50: 10 μM (TNF-α production/degranulation in mast cells)[1][2]Inhibits antigen-induced degranulation and cytokine release in mast cells.[3]Commercially Available
Fostamatinib (R406) Syk, Flt3, Lyn, LckIC50: 41 nM (Syk)[4][5][6]; Ki: 30 nM (Syk)[4][5]Inhibits B-cell receptor signaling and Fc receptor-mediated activation.[7][]Commercially Available[9][10]
Piceatannol Syk, PKA, PKC, MLCKIC50: ~10-18 µM (Syk in some cancer cell lines)[11][12]Induces apoptosis in some cancer cell lines and has anti-inflammatory properties.[11][13]Commercially Available
BAY 61-3606 SykIC50: 10 nM[14][15]; Ki: 7.5 nM[14][16]Potent inhibitor of mast cell degranulation and B-cell activation.[15][16]Commercially Available

Table 1: Overview of Syk Inhibitors

Inhibitor Primary Target Known Off-Targets Selectivity Notes
This compound Syk (in FcεRI signaling)Does not inhibit Lyn kinase or ZAP-70.[1]Selectively inhibits Syk activation via the FcεRIγ ITAM, but not the Igβ ITAM in B-cells.
Fostamatinib (R406) SykFlt3, Lyn, Lck[5]5-fold less potent against Flt3.[4] Also inhibits Lyn (IC50=63 nM) and Lck (IC50=37 nM).[5]
Piceatannol SykPKA (IC50 = 3 µM), PKC (IC50 = 8 µM), MLCK (IC50 = 12 µM)[17]Exhibits ~10-fold selectivity for Syk over Lyn.[17]
BAY 61-3606 SykMinimalHighly selective; no significant inhibition of Src, Fyn, Lyn, Btk, and Itk at concentrations up to 4.7 µM.[15]

Table 2: Specificity Profile of Syk Inhibitors

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound or any other kinase inhibitor, a multi-faceted experimental approach is recommended. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Syk kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human Syk kinase (e.g., from Cell Signaling Technology, #7779).[18]

    • Biotinylated peptide substrate (e.g., Substrate Peptide #1310 from Cell Signaling Technology).[18]

    • [γ-³³P]-ATP or an ADP-Glo™ Kinase Assay kit (Promega, #V9101).[19][20]

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[19]

    • This compound and other inhibitors dissolved in DMSO.

    • 96-well plates.

    • Plate reader for luminescence or radioactivity detection.

  • Procedure: a. Prepare a reaction mixture containing the kinase buffer, recombinant Syk kinase, and the peptide substrate in a 96-well plate. b. Add serial dilutions of the inhibitor (e.g., this compound) or DMSO (vehicle control) to the wells. c. Initiate the kinase reaction by adding ATP (or the ATP/ADP mix from the kit). d. Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).[18][20] e. Stop the reaction (e.g., by adding EDTA or the ADP-Glo™ Reagent).[20][21] f. Detect the amount of phosphorylated substrate using a suitable method (e.g., scintillation counting for ³³P or luminescence measurement for ADP-Glo™). g. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Western Blotting for Phospho-Syk

This cellular assay assesses the inhibitor's ability to block the phosphorylation of Syk at its activation loop (Tyr525/526) in a cellular context.

Protocol:

  • Reagents and Materials:

    • Cell line expressing Syk (e.g., RBL-2H3 mast cells or Ramos B-cells).

    • Cell culture medium and supplements.

    • Stimulating agent (e.g., anti-IgE for mast cells, anti-IgM for B-cells).

    • This compound and other inhibitors.

    • Lysis buffer containing phosphatase inhibitors.

    • Primary antibodies: anti-phospho-Syk (Tyr525/526) (e.g., Cell Signaling Technology, #2710) and anti-total Syk.[22][23]

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • SDS-PAGE gels and blotting apparatus.

  • Procedure: a. Culture cells to the desired density. b. Pre-incubate the cells with various concentrations of the inhibitor or DMSO for a specified time (e.g., 1 hour). c. Stimulate the cells with the appropriate agonist for a short period (e.g., 5-15 minutes) to induce Syk phosphorylation. d. Wash the cells with cold PBS and lyse them in lysis buffer. e. Determine the protein concentration of the lysates. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane (e.g., with 5% BSA in TBST).[22] h. Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.[22][24] i. Wash the membrane and incubate with the HRP-conjugated secondary antibody. j. Detect the signal using a chemiluminescent substrate. k. Strip the membrane and re-probe with an anti-total Syk antibody to confirm equal protein loading.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of an inhibitor with its protein target within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Reagents and Materials:

    • Cell line of interest.

    • This compound and other inhibitors.

    • PBS and lysis buffer.

    • PCR tubes or 96-well PCR plates.

    • Thermal cycler.

    • Centrifuge.

    • Western blotting or ELISA reagents for Syk detection.

  • Procedure: a. Treat cultured cells with the inhibitor or DMSO (vehicle control). b. Heat the cell suspensions in PCR tubes across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. c. Lyse the cells by freeze-thaw cycles.[25] d. Separate the soluble protein fraction (containing stabilized, non-denatured Syk) from the precipitated proteins by centrifugation.[25][26][27] e. Analyze the amount of soluble Syk in the supernatant by Western blotting or ELISA. f. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. g. An isothermal dose-response experiment can also be performed by heating the cells at a single, optimized temperature with varying concentrations of the inhibitor.[26]

Visualizing Pathways and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams have been generated.

Syk_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Binds Lyn Lyn FceRI->Lyn Activates ITAM ITAM Phosphorylation Lyn->ITAM Phosphorylates Syk Syk ITAM->Syk Recruits pSyk p-Syk (Active) Syk->pSyk Autophosphorylation PLCg1 PLC-γ1 pSyk->PLCg1 Phosphorylates pPLCg1 p-PLC-γ1 (Active) PLCg1->pPLCg1 Downstream Downstream Signaling pPLCg1->Downstream Degranulation Degranulation & Cytokine Release Downstream->Degranulation ER27319 This compound ER27319->Syk Inhibits Activation Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Western Blot for p-Syk cluster_2 Cellular Thermal Shift Assay (CETSA) K1 Combine Recombinant Syk, Substrate, and Inhibitor K2 Initiate with ATP K1->K2 K3 Incubate (30°C) K2->K3 K4 Detect Phosphorylation K3->K4 W1 Treat Cells with Inhibitor W2 Stimulate to Activate Syk W1->W2 W3 Lyse Cells & Run SDS-PAGE W2->W3 W4 Blot with p-Syk Antibody W3->W4 C1 Treat Cells with Inhibitor C2 Heat Shock C1->C2 C3 Lyse & Separate Soluble Fraction C2->C3 C4 Detect Soluble Syk C3->C4

References

Navigating the Kinome: A Comparative Off-Target Profile of the Syk Inhibitor ER-27319

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and anticipating potential off-target effects. This guide provides a comparative analysis of the off-target kinase profile of ER-27319, a known Spleen Tyrosine Kinase (Syk) inhibitor, with other relevant Syk inhibitors, Fostamatinib (active metabolite R406) and Mivavotinib (TAK-659).

This compound is recognized as a selective inhibitor of Syk, playing a key role in mast cell responses by blocking the phosphorylation and activation of this non-receptor tyrosine kinase.[1][2][3] Its inhibitory action on Syk-mediated signaling pathways curtails the release of allergic mediators, highlighting its therapeutic potential in allergic diseases.[1][3] However, a comprehensive evaluation of its interactions across the human kinome is essential for a complete understanding of its biological activity.

Comparative Kinase Inhibition Profile

To provide a clear comparison of the selectivity of this compound, this guide summarizes its off-target profile alongside Fostamatinib (R406) and Mivavotinib. The following table presents data from broad kinase screening panels. For this compound, the data is presented as the percentage of remaining kinase activity in the presence of the inhibitor. Data for Fostamatinib (R406) indicates the number of kinases inhibited above a certain threshold and highlights key off-targets with their IC50 values. Mivavotinib is presented with its primary targets and a qualitative description of its selectivity.

Kinase Target FamilyThis compound (% Activity Remaining at 10 µM)[4]Fostamatinib (R406)[1][3]Mivavotinib (TAK-659)[5][6]
Primary Target (Syk) 89%Potent Inhibition (IC50 = 41 nM)Potent Inhibition (IC50 = 3.2 nM)
Other Tyrosine Kinases Lck: 86%, Src: 92%, VEGFR1: 95%Inhibited 197 kinases by ≥80% at 10 µM. Key off-targets include KDR (VEGFR2), FLT3, and RET.Primary co-target: FLT3 (IC50 = 4.6 nM). Described as highly selective against most other kinases.
Serine/Threonine Kinases PIM1: 67%, CK2: 69%, RSK1: 78%, PKD1: 80%, CHK2: 83%, DYRK1A: 85%, ERK1: 85%, PDK1: 87%, PKC alpha: 88%, Aurora B: 90%, MNK2: 90%Broad activity observed.High selectivity reported.
Atypical Kinases EF2K: 120%Data not specified.Data not specified.

Signaling Pathway and Experimental Workflow

To visualize the process of identifying off-target kinase interactions, the following diagrams illustrate a typical kinase inhibitor screening workflow and the downstream signaling pathway of Syk in mast cells.

G Workflow for Off-Target Kinase Profiling cluster_0 Compound Preparation cluster_1 Kinase Panel Screening cluster_2 Data Analysis A Test Inhibitor (e.g., this compound) B Incubation with a large panel of recombinant kinases A->B Introduction to assay C Measurement of Kinase Activity (e.g., Radiometric Assay) B->C Phosphorylation reaction D Quantification of Inhibition (% Activity Remaining or IC50) C->D Data acquisition E Identification of On- and Off-Targets D->E Selectivity profiling

Off-Target Kinase Profiling Workflow

G Syk Signaling Pathway in Mast Cells cluster_0 Cell Surface cluster_1 Intracellular Signaling cluster_2 Cellular Response FcεRI FcεRI Lyn Lyn FcεRI->Lyn activates Syk Syk FcεRI->Syk recruits and activates Antigen Antigen-IgE Complex Antigen->FcεRI Lyn->FcεRI phosphorylates PLCγ PLCγ Syk->PLCγ phosphorylates and activates PKC PKC PLCγ->PKC activates Ca_release Ca²⁺ Release PLCγ->Ca_release Degranulation Degranulation (Histamine Release) PKC->Degranulation Cytokine_Production Cytokine Production (e.g., TNF-α) PKC->Cytokine_Production Ca_release->Degranulation ER27319 This compound ER27319->Syk inhibits

This compound Inhibition of Syk Signaling

Experimental Protocols

The data presented in this guide were generated using established kinase profiling methodologies. Below are detailed descriptions of the typical experimental protocols.

Radiometric Kinase Assay (as performed by the International Centre for Kinase Profiling)

This method is considered a gold standard for quantifying kinase activity.

  • Reaction Setup: Recombinant kinases are incubated with the test compound (e.g., this compound) at various concentrations in a reaction buffer containing a specific peptide or protein substrate and cofactors.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

  • Washing: Unincorporated [γ-³³P]ATP is removed by washing the filter membranes.

  • Detection: The amount of incorporated radiolabel on the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of remaining kinase activity is calculated by comparing the radioactivity in the presence of the inhibitor to a vehicle control (e.g., DMSO).

KINOMEscan™ Competition Binding Assay

This high-throughput method measures the ability of a compound to compete with an immobilized ligand for binding to the kinase active site.

  • Kinase Preparation: A large panel of DNA-tagged human kinases is used.

  • Competition Assay: The test compound is incubated with the DNA-tagged kinase and an immobilized, active-site directed ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the attached DNA tag. A lower amount of captured kinase indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized ligand.

  • Data Analysis: The results are typically expressed as a percentage of the control (DMSO) or used to calculate a dissociation constant (Kd) to determine binding affinity.

Conclusion

This comparative guide highlights the kinase selectivity profile of this compound in the context of other Syk inhibitors. While this compound demonstrates a degree of selectivity for Syk, the kinome-wide screen reveals interactions with other kinases, particularly at higher concentrations. In comparison, Fostamatinib's active metabolite, R406, exhibits a broader off-target profile, interacting with a significant number of kinases. Mivavotinib, on the other hand, is presented as a more selective dual inhibitor of Syk and FLT3.

For researchers utilizing this compound, this off-target profile provides crucial information for designing experiments and interpreting results. The observed effects in cellular or in vivo models should be considered in light of these potential off-target interactions. Further investigation into the functional consequences of these off-target activities will provide a more complete understanding of the pharmacological profile of this compound.

References

A Head-to-Head Comparison of Syk Inhibitors: ER-27319 vs. GSK143

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, Spleen Tyrosine Kinase (Syk) has emerged as a critical target for therapeutic intervention in a host of inflammatory and autoimmune diseases, as well as certain B-cell malignancies. Syk plays a pivotal role in signal transduction downstream of various immune receptors, including the high-affinity IgE receptor (FcεRI) in mast cells and the B-cell receptor (BCR). This guide provides a detailed, data-driven comparison of two notable Syk inhibitors: ER-27319 and GSK143, intended for researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and GSK143 are potent inhibitors of Syk kinase, yet they exhibit distinct profiles in terms of potency, selectivity, and the context in which they have been predominantly studied. GSK143 presents as a highly potent, orally bioavailable Syk inhibitor with a strong biochemical and cellular activity profile. In contrast, this compound has been extensively characterized as a selective inhibitor of FcεRI-mediated mast cell activation, demonstrating efficacy in cellular assays related to allergic responses. This comparison guide will delve into the quantitative data supporting these observations, provide detailed experimental methodologies for key assays, and visualize the pertinent signaling pathways.

Data Presentation: Quantitative Comparison of this compound and GSK143

The following tables summarize the available quantitative data for this compound and GSK143, highlighting their inhibitory potency and selectivity.

Table 1: Biochemical and Cellular Potency

ParameterThis compoundGSK143Assay Type
Syk Inhibition (Biochemical) 68% inhibition of Syk phosphorylation at 10 µM[1]pIC50 = 7.5 (IC50 ≈ 31.6 nM)[2]In vitro kinase assay
Cellular Syk Inhibition IC50 = 10 µM (inhibition of TNF-α production and degranulation in mast cells)[3][4]IC50 = 323 nM (in Chronic Lymphocytic Leukemia cells)[2]Cell-based functional assays

Table 2: Kinase Selectivity Profile

KinaseThis compoundGSK143 (pIC50)
Syk Inhibitor 7.5
ZAP-70No inhibition up to 100 µM[3]4.7[2]
LCKNot reported5.3[2]
LYNNot reported5.4[2]
JAK1Not reported5.8[2]
JAK2Not reported5.8[2]
JAK3Not reported5.7[2]
Aurora BNot reported4.8[2]
pErkNot reported7.1[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Biochemical Syk Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

  • Reaction Setup : In a 384-well plate, 1 µl of the inhibitor (this compound or GSK143 at various concentrations) or DMSO (vehicle control) is added.[5]

  • Enzyme Addition : 2 µl of recombinant human Syk enzyme, diluted in kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT), is added to each well.[5]

  • Initiation of Reaction : The kinase reaction is initiated by adding 2 µl of a substrate/ATP mix (e.g., poly(Glu, Tyr) 4:1 as substrate and ATP at a concentration near the Km for Syk). The plate is incubated at room temperature for 60 minutes.[5]

  • ATP Depletion : 5 µl of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[5]

  • Signal Generation : 10 µl of Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The plate is incubated for 30 minutes at room temperature.[5]

  • Data Acquisition : Luminescence is measured using a plate reader. The IC50 values are calculated from the dose-response curves.

Mast Cell Degranulation Assay (β-hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

  • Cell Sensitization : RBL-2H3 cells are seeded in a 96-well plate and sensitized overnight with anti-DNP IgE.

  • Inhibitor Treatment : The sensitized cells are washed and then pre-incubated with various concentrations of this compound or GSK143 for 1 hour.

  • Stimulation : Degranulation is induced by challenging the cells with DNP-HSA (antigen) for 30 minutes.

  • Supernatant Collection : The plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.

  • Enzyme Assay : The enzymatic activity in the supernatant is measured by incubating it with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The reaction is stopped with a high pH buffer, and the absorbance of the resulting p-nitrophenol is measured at 405 nm.

  • Data Analysis : The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing the cells). IC50 values are determined from the dose-inhibition curves.

Mandatory Visualization

Syk Signaling Pathway in Mast Cell Activation

The following diagram illustrates the central role of Syk in the FcεRI signaling cascade leading to mast cell degranulation, and the points of inhibition by Syk inhibitors.

Syk_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE Cross-linking FceRI FcεRI IgE->FceRI Binds Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs PLCg PLCγ Syk->PLCg Phosphorylates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine, TNF-α release) Ca_release->Degranulation PKC->Degranulation Inhibitor This compound / GSK143 Inhibitor->Syk

Caption: FcεRI-mediated Syk signaling cascade in mast cells.

Experimental Workflow for Syk Inhibitor Screening

The logical flow for screening and characterizing Syk inhibitors is depicted in the following diagram.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow start Start: Compound Library biochemical_assay Biochemical Assay (e.g., ADP-Glo) start->biochemical_assay potency_determination Determine IC50 (Biochemical Potency) biochemical_assay->potency_determination cellular_assay Cellular Assay (e.g., Mast Cell Degranulation) potency_determination->cellular_assay Active Compounds efficacy_determination Determine IC50 (Cellular Efficacy) cellular_assay->efficacy_determination selectivity_profiling Kinase Selectivity Profiling efficacy_determination->selectivity_profiling in_vivo_studies In Vivo Studies (e.g., Animal Models) selectivity_profiling->in_vivo_studies lead_compound Lead Compound in_vivo_studies->lead_compound

Caption: Workflow for Syk inhibitor screening and characterization.

References

Comparative Analysis of ER-27319: A Guide to Cross-Reactivity and Specificity in Syk Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spleen tyrosine kinase (Syk) inhibitor, ER-27319, with other notable Syk inhibitors. The focus is on its cross-reactivity and specificity, supported by available experimental data. This document is intended to assist researchers in making informed decisions when selecting a Syk inhibitor for their studies.

Introduction to this compound

This compound is an acridone-related compound identified as a selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3][4][5][6] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immunoreceptors in various inflammatory cells, including mast cells, B cells, macrophages, and neutrophils.[5] Specifically, in mast cells, Syk is pivotal in the signaling cascade initiated by the high-affinity IgE receptor (FcεRI), which leads to the release of allergic mediators.[1][3] this compound inhibits the antigen-induced release of these mediators by selectively inhibiting the FcεRI-mediated activation of Syk.[1]

Mechanism of Action

This compound's inhibitory action is distinct. It does not directly compete for the ATP-binding site of the Syk kinase domain, which is a common mechanism for many kinase inhibitors.[7] Instead, it selectively interferes with the activation of Syk by preventing its tyrosine phosphorylation upon engagement of the FcεRI γ subunit's immunoreceptor tyrosine-based activation motif (ITAM).[1][3][8][9][10] This targeted approach to inhibiting a specific activation pathway contributes to its selectivity.

Quantitative Comparison of Syk Inhibitors

The following table summarizes the potency of this compound in cellular assays and compares it with other known Syk inhibitors. It is important to note that the IC50 values may vary depending on the assay conditions.

CompoundTarget(s)IC50 (Syk)Cellular Activity (IC50)Key Features
This compound Syk Not Available (Inhibits activation, not direct ATP competition)~10 µM (Inhibition of degranulation and TNF-α production in mast cells)[1][4][5][6][11][12]Selective for FcεRI γ ITAM-mediated Syk activation[1][3][8]
Fostamatinib (R788) Syk, Flt341 nM (for active metabolite R406)Potent inhibition of B-cell activation and mast cell degranulationProdrug of R406; has shown clinical efficacy but also some off-target effects[13][14]
Entospletinib (GS-9973) Syk7.7 nMPotent inhibitor of B-cell signalingOrally bioavailable with high selectivity over other kinases[7]
Lanraplenib (GS-9876) Syk9.5 nMInhibits Syk activity in platelets via the GPVI receptorHighly selective and orally active[7]
Cerdulatinib (PRT062070) Syk, JAK1/2/3, TYK232 nMDual Syk/JAK inhibitorMulti-targeted kinase inhibitor[7]
RO9021 SykNot specified, but potentSuppresses BCR and Fc receptor signalingATP-competitive inhibitor with good oral bioavailability[13]

Cross-Reactivity Profile of this compound

This compound has demonstrated a high degree of selectivity for the FcεRI-mediated Syk signaling pathway in mast cells. The following table summarizes its known lack of activity against other kinases and signaling pathways.

Kinase / PathwayThis compound ActivityExperimental Context
Lyn Kinase No inhibitionActivity of Lyn isolated from this compound-treated cells was not inhibited.[1][3]
FcεRI β and γ subunit phosphorylation No inhibitionDid not affect the antigen-induced phosphorylation of the receptor subunits.[1]
Syk activation via Igβ ITAM No inhibitionDid not inhibit tyrosine phosphorylation of Syk induced by the phospho-Igβ ITAM.[1][3]
Syk phosphorylation in B cells No inhibitionFailed to inhibit anti-IgM-induced tyrosine phosphorylation of Syk in human peripheral B cells.[1][3]
PLC-γ1 phosphorylation in T cells No inhibitionDid not inhibit anti-CD3-induced tyrosine phosphorylation of PLC-γ1 in Jurkat T cells.[1][3][9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for assessing Syk inhibition.

FceRI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Antigen Antigen IgE IgE Antigen->IgE FceRI FceRI IgE->FceRI Binds Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits Lyn->FceRI Phosphorylates ITAMs P_Syk Syk (Active) Syk->P_Syk Phosphorylation & Activation Downstream_Signaling Downstream Signaling (PLC-γ1, PKC, etc.) P_Syk->Downstream_Signaling Mediator_Release Mediator Release (Histamine, etc.) Downstream_Signaling->Mediator_Release This compound This compound This compound->Syk Inhibits Activation

Caption: FcεRI signaling pathway in mast cells and the inhibitory action of this compound.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Recombinant_Kinase Recombinant Syk Kinase Incubation Incubate Components at 30°C for 15-40 min Recombinant_Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP (e.g., [γ-33P]ATP) ATP->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_Phosphorylation Measure Substrate Phosphorylation Stop_Reaction->Measure_Phosphorylation Data_Analysis Data Analysis (IC50 determination) Measure_Phosphorylation->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed protocols are crucial for the reproducibility of experimental results. Below are methodologies for key experiments used to characterize Syk inhibitors.

In Vitro Syk Kinase Assay (Radiometric)

This assay measures the direct inhibition of Syk's catalytic activity.

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[15]

  • Inhibitor Preparation: Serially dilute the test compound (e.g., this compound) in the reaction buffer containing a constant concentration of recombinant Syk enzyme and a peptide substrate.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15 minutes).

  • Termination of Reaction: Stop the reaction by adding phosphoric acid.

  • Detection: Spot the reaction mixture onto a filtermat, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by non-linear regression.

Cellular Degranulation Assay (Histamine Release)

This assay assesses the functional consequence of Syk inhibition in mast cells.

  • Cell Culture and Sensitization: Culture mast cells (e.g., RBL-2H3 or primary human mast cells) and sensitize them overnight with IgE.

  • Inhibitor Treatment: Wash the cells and pre-incubate them with various concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 10-30 minutes).

  • Cellular Activation: Trigger degranulation by adding a specific antigen.

  • Sample Collection: After a suitable incubation period (e.g., 30 minutes), centrifuge the cell suspension to pellet the cells.

  • Histamine Measurement: Collect the supernatant and measure the histamine content using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Express the amount of histamine released as a percentage of the total cellular histamine (determined by lysing the cells) and calculate the IC50 of the inhibitor.

Conclusion

This compound is a valuable research tool for studying the specific role of FcεRI-mediated Syk activation in mast cells. Its unique mechanism of action, which involves inhibiting the activation of Syk rather than competing for ATP, confers a high degree of selectivity. While it is less potent in cellular assays compared to newer, ATP-competitive Syk inhibitors, its specific mode of action makes it a useful probe for dissecting the intricacies of immunoreceptor signaling. For applications requiring broader Syk inhibition or higher potency, other inhibitors such as Fostamatinib or Entospletinib may be more suitable alternatives. The choice of inhibitor should be guided by the specific requirements of the experimental system and the desired level of selectivity.

References

Unraveling the Inhibitory Mechanism of ER-27319: A Comparative Guide to Syk Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of ER-27319 and other prominent spleen tyrosine kinase (Syk) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding their mechanisms of action. Through a synthesis of experimental data, we present a clear overview of the potency, selectivity, and signaling pathways affected by these compounds.

This compound: A Selective Inhibitor of FcεRI-Mediated Syk Activation

This compound is a synthetic, acridone-related compound that has been identified as a potent inhibitor of allergic mediator release from mast cells.[1][2][3] Its primary mechanism of action is the selective inhibition of Syk activation downstream of the high-affinity IgE receptor, FcεRI.[1][2][3] Unlike many other kinase inhibitors that compete with ATP, this compound appears to function by specifically interfering with the interaction between Syk and the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][3] This targeted approach prevents the subsequent tyrosine phosphorylation and activation of Syk, thereby blocking the entire downstream signaling cascade that leads to degranulation and the release of inflammatory mediators such as histamine and tumor necrosis factor-alpha (TNF-α).[1][3][4]

A key feature of this compound is its remarkable selectivity for the FcεRI signaling pathway in mast cells. Experimental evidence demonstrates that it does not inhibit the kinase activity of Lyn, another critical kinase in the initial stages of FcεRI signaling, nor does it affect the phosphorylation of the IgE receptor itself.[1][3] Furthermore, this compound does not inhibit Syk activation in B cells, which is mediated through the B cell receptor (BCR) and involves the Igβ ITAM, highlighting its specificity for the mast cell-mediated allergic response.[1][3]

Comparative Analysis of Syk Inhibitors

To provide a broader context for the inhibitory profile of this compound, the following table compares its activity with other well-characterized Syk inhibitors.

InhibitorTarget(s)Mechanism of ActionIC50 (Syk)Selectivity Profile
This compound SykInterferes with Syk-ITAM interaction~10 µM (cellular assays for mediator release)Highly selective for FcεRI-mediated Syk activation in mast cells. Does not inhibit Lyn or BCR-mediated Syk activation.[1][3]
Fostamatinib (R406) Syk, FLT3ATP-competitive41 nM (cell-free assay)Potent Syk inhibitor; also inhibits FLT3. Less selective than Entospletinib.[5][6][7]
Entospletinib (GS-9973) SykATP-competitive7.7 nM (cell-free assay)Highly selective for Syk over a broad range of other kinases.[1][2][3][8]
Cerdulatinib Syk, JAK1, JAK3, Tyk2ATP-competitive32 nM (biochemical assay)Dual Syk/JAK inhibitor.[9][10][11]
BAY 61-3606 SykATP-competitive10 nM (cell-free assay)Highly selective for Syk over other Src family kinases.[4][12][13][14][15]
Piceatannol Syk, other kinasesSubstrate-competitive10 µM (in vitro kinase assay)Less selective; also inhibits PKA, PKC, and MLCK.[16][17][18][19]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of this compound and the experimental procedures used to characterize it, the following diagrams are provided.

ER27319_Signaling_Pathway cluster_receptor Mast Cell Membrane cluster_cytosol Cytosol Antigen Antigen IgE IgE Antigen->IgE Cross-linking FceRI FcεRI IgE->FceRI Lyn Lyn FceRI->Lyn activates ITAM ITAM-P FceRI->ITAM Lyn->FceRI phosphorylates ITAM Syk Syk ITAM->Syk recruits PLCg1 PLC-γ1 Syk->PLCg1 activates ER27319 This compound ER27319->ITAM Inhibits Interaction IP3_DAG IP3 / DAG PLCg1->IP3_DAG generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC activates Mediator_Release Mediator Release (Histamine, TNF-α) Ca_PKC->Mediator_Release

This compound Inhibition of the FcεRI Signaling Pathway.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays Mast_Cells Mast Cells (e.g., RBL-2H3) Sensitization Sensitize with IgE Mast_Cells->Sensitization Treatment Treat with this compound or other inhibitors Sensitization->Treatment Stimulation Stimulate with Antigen Treatment->Stimulation Mediator_Assay Measure Mediator Release (e.g., Histamine ELISA) Stimulation->Mediator_Assay Phospho_Assay Analyze Protein Phosphorylation (Western Blot for p-Syk) Stimulation->Phospho_Assay Recombinant_Syk Recombinant Syk Inhibitor_Incubation Incubate with Inhibitor Recombinant_Syk->Inhibitor_Incubation Substrate_ATP Add Substrate and [γ-³²P]ATP Inhibitor_Incubation->Substrate_ATP Kinase_Reaction Kinase Reaction Substrate_ATP->Kinase_Reaction Measure_Phosphorylation Measure Substrate Phosphorylation Kinase_Reaction->Measure_Phosphorylation

General Experimental Workflow for Characterizing Syk Inhibitors.

Detailed Experimental Protocols

Key Experiment 1: In Vitro Syk Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on Syk kinase activity.

Materials:

  • Recombinant active Syk kinase

  • Biotinylated peptide substrate (e.g., Biotin-EPEGDYEEVLE)

  • [γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (e.g., this compound, Fostamatinib) dissolved in DMSO

  • P81 phosphocellulose paper or streptavidin-coated plates

  • Phosphorimager or luminescence plate reader

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant Syk, and the peptide substrate.

  • Add the test compound at various concentrations (typically in a serial dilution) or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding [γ-³³P]ATP or unlabeled ATP (for ADP-Glo™ assay).

  • Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA for ADP-Glo™) or by spotting the reaction mixture onto P81 paper and immersing it in phosphoric acid.

  • For the radiometric assay, wash the P81 paper to remove unincorporated [γ-³³P]ATP, and quantify the incorporated radioactivity using a phosphorimager.

  • For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Key Experiment 2: Mast Cell Degranulation (Histamine Release) Assay

Objective: To assess the inhibitory effect of a compound on antigen-induced degranulation in mast cells.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Cell culture medium (e.g., MEM) with supplements

  • Monoclonal anti-DNP IgE

  • DNP-HSA (antigen)

  • Tyrode's buffer or other suitable buffer for release experiments

  • Test compounds dissolved in DMSO

  • Histamine ELISA kit

  • Triton X-100 (for total histamine release)

Procedure:

  • Seed mast cells in a 24-well plate and sensitize them overnight with anti-DNP IgE.

  • Wash the cells to remove unbound IgE and replace the medium with Tyrode's buffer.

  • Pre-incubate the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 30-60 minutes) at 37°C.

  • Induce degranulation by adding DNP-HSA to the wells. For spontaneous release control, add buffer only. For total histamine release, lyse the cells with Triton X-100.

  • Incubate for 30-60 minutes at 37°C to allow for histamine release.

  • Stop the reaction by placing the plate on ice.

  • Centrifuge the plate to pellet the cells and collect the supernatants.

  • Measure the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's protocol.

  • Calculate the percentage of histamine release for each condition relative to the total histamine content and determine the IC50 value for the inhibition of degranulation.

This guide provides a foundational understanding of the mechanism of this compound and its standing among other Syk inhibitors. The detailed protocols and comparative data are intended to facilitate further research and development in the field of inflammatory and allergic diseases.

References

ER-27319: A Comparative Analysis Against Other Mast Cell Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ER-27319, a selective Syk kinase inhibitor, with other established mast cell stabilizers, namely cromolyn sodium, ketotifen, and nedocromil sodium. The information presented is intended for an audience with a background in immunology, pharmacology, and drug development, offering objective data and experimental context to inform research and development decisions.

Mechanism of Action and Performance

This compound distinguishes itself from traditional mast cell stabilizers through its targeted mechanism of action. Unlike cromolyn sodium and nedocromil sodium, which are understood to broadly inhibit calcium influx required for mast cell degranulation, this compound acts further upstream in the signaling cascade. It selectively inhibits the tyrosine phosphorylation of Spleen tyrosine kinase (Syk) that is initiated by the engagement of the high-affinity IgE receptor (FcεRI).[1][2] This targeted inhibition of Syk activation effectively abrogates downstream signaling events, leading to the suppression of mast cell degranulation and the release of pro-inflammatory mediators.[1][2]

Ketotifen exhibits a dual mechanism of action, functioning as both a mast cell stabilizer and a potent H1-histamine receptor antagonist.[3][4][5] Its stabilizing effect is also thought to be related to the inhibition of calcium influx.

The following table summarizes the quantitative data available for the inhibition of mast cell mediator release by these compounds.

CompoundTarget/MechanismCell TypeMediator Release InhibitedIC50 / Effective Concentration
This compound Selective Syk Kinase InhibitorRat Peritoneal Mast CellsHistamine, Prostaglandin D2, Leukotrienes~10 µM[1]
Human Cultured Mast CellsHistamine, Arachidonic Acid>80% inhibition at 30 µM[1]
Cromolyn Sodium Inhibition of Calcium InfluxHuman Lung Mast CellsHistamineSignificant inhibition at 1000 µM[6]
Rat Peritoneal Mast CellsHistamine-
Ketotifen H1-Antihistamine & Inhibition of Calcium InfluxHuman Conjunctival Mast CellsHistamine, Tryptase>90% inhibition at 10⁻¹¹ to 10⁻⁴ M[7]
Rat Mast CellsHistamine (48/80-induced)Inhibition at >0.1 mM[8]
Nedocromil Sodium Inhibition of Calcium InfluxHuman Lung Mast CellsHistamineMore potent than cromolyn sodium; significant inhibition at 1000 µM[6][9][10]
Rat Peritoneal Mast CellsHistamine, SerotoninLowest effective concentration in the range of 10⁻⁸ to 10⁻⁷ M[11]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

FcεRI_Signaling_Pathway cluster_membrane Cell Membrane FcεRI FcεRI Lyn Lyn FcεRI->Lyn activates IgE IgE IgE->FcεRI Antigen Antigen Antigen->IgE Cross-links Syk Syk Lyn->Syk phosphorylates & activates PLCγ PLCγ Syk->PLCγ activates PKC PKC Syk->PKC activates Ca_release Ca²⁺ Release PLCγ->Ca_release Degranulation Degranulation (Histamine, TNF-α release) PKC->Degranulation Ca_release->Degranulation ER27319 This compound ER27319->Syk inhibits phosphorylation Cromolyn_Nedocromil Cromolyn Sodium Nedocromil Sodium Cromolyn_Nedocromil->Ca_release inhibit

Caption: FcεRI signaling pathway and points of inhibition.

Mast_Cell_Degranulation_Assay cluster_workflow Experimental Workflow plate_cells 1. Plate Mast Cells (e.g., RBL-2H3 or primary cells) sensitize 2. Sensitize with IgE plate_cells->sensitize preincubate 3. Pre-incubate with Test Compound (e.g., this compound) sensitize->preincubate stimulate 4. Stimulate with Antigen (e.g., DNP-HSA) preincubate->stimulate collect_supernatant 5. Collect Supernatant stimulate->collect_supernatant measure_mediator 6. Measure Mediator Release (e.g., β-hexosaminidase, Histamine, TNF-α) collect_supernatant->measure_mediator

Caption: General workflow for a mast cell degranulation assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the data presented.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a common method to quantify mast cell degranulation by measuring the activity of a granule-associated enzyme released into the supernatant.

  • Cell Culture and Sensitization:

    • Rat Basophilic Leukemia (RBL-2H3) cells are cultured in appropriate media (e.g., MEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in 24- or 96-well plates and sensitized overnight with anti-DNP IgE.[12]

  • Compound Incubation and Stimulation:

    • Sensitized cells are washed with a buffered salt solution (e.g., Tyrode's buffer).

    • Cells are then pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 15-30 minutes) at 37°C.[13]

    • Degranulation is induced by adding an antigen (e.g., DNP-HSA) and incubating for a defined period (e.g., 30-60 minutes) at 37°C.[12][13]

  • Quantification of β-Hexosaminidase:

    • The supernatant is collected, and a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added.[12]

    • The reaction is incubated, and the product is quantified by measuring absorbance at a specific wavelength (e.g., 405 nm).

    • Total β-hexosaminidase release is determined by lysing a parallel set of cells with a detergent (e.g., Triton X-100).[13]

    • The percentage of degranulation is calculated as the ratio of the enzyme activity in the supernatant to the total enzyme activity.

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells upon stimulation.

  • Cell Preparation and Stimulation:

    • Primary mast cells (e.g., rat peritoneal mast cells or human cultured mast cells) are isolated and purified.

    • Cells are sensitized with IgE if necessary.

    • The cells are pre-incubated with the test compounds before being challenged with a secretagogue (e.g., antigen, anti-IgE, or compound 48/80).[11]

  • Histamine Quantification:

    • After stimulation, the reaction is stopped, and the supernatant is collected.

    • Histamine levels in the supernatant are measured using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).[11]

Syk Kinase Activity Assay

This in vitro assay measures the ability of a compound to directly inhibit the enzymatic activity of Syk.

  • Assay Principle:

    • Recombinant Syk enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable kinase buffer.

  • Inhibition Measurement:

    • The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

    • The kinase reaction is allowed to proceed for a set time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays that detect ADP production.

  • Data Analysis:

    • The IC50 value is determined by plotting the percentage of Syk activity inhibition against the concentration of the inhibitor.

Conclusion

This compound represents a targeted approach to mast cell stabilization by selectively inhibiting Syk kinase, a critical upstream signaling molecule in the FcεRI pathway. This mechanism contrasts with the broader action of traditional mast cell stabilizers like cromolyn sodium and nedocromil sodium, which are thought to primarily block calcium influx. Quantitative data indicates that this compound is a potent inhibitor of mast cell degranulation, with an IC50 in the low micromolar range for histamine release. While ketotifen also demonstrates potent mast cell stabilizing effects, its dual activity as an H1-antihistamine complicates direct comparisons of its stabilizing potency alone. The detailed experimental protocols provided herein should facilitate further comparative studies and the evaluation of novel mast cell stabilizing agents.

References

ER-27319: A Comparative Literature Review of its Efficacy in Allergic Response Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the efficacy of ER-27319, a selective spleen tyrosine kinase (Syk) inhibitor, in the context of allergic responses. By objectively comparing its performance with other relevant Syk inhibitors and presenting supporting experimental data, this document aims to be a valuable resource for researchers and professionals in the field of drug development.

Introduction to this compound and its Mechanism of Action

This compound is an acridone-related compound that has been identified as a potent inhibitor of antigen-induced allergic mediator release from mast cells.[1] Its primary mechanism of action is the selective inhibition of the FcepsilonRI (FcεRI)-mediated activation of Syk.[1] Syk is a non-receptor tyrosine kinase that plays a pivotal role in the signaling cascade initiated by the binding of an allergen to IgE antibodies complexed with the high-affinity IgE receptor, FcεRI, on the surface of mast cells and basophils.[2][3] This activation cascade is a critical early event in the initiation of allergic and inflammatory reactions, leading to the release of various inflammatory mediators such as histamine, arachidonic acid metabolites, and cytokines.[3]

This compound specifically interferes with the tyrosine phosphorylation and subsequent activation of Syk, thereby disrupting the downstream signaling events that lead to mast cell degranulation and the release of allergic mediators.[1][2] Notably, this compound has been shown to not inhibit Lyn kinase activity or the antigen-induced phosphorylation of the FcεRI itself, highlighting its selectivity for Syk.[2]

Comparative Efficacy of this compound and Alternative Syk Inhibitors

The therapeutic potential of targeting Syk in allergic diseases has led to the development of several inhibitors. This section compares the in vitro efficacy of this compound with other notable Syk inhibitors: R-112, R406 (the active metabolite of Fostamatinib), and BAY 61-3606. The data, primarily focusing on the half-maximal inhibitory concentration (IC50), is summarized in the tables below.

Inhibition of Mast Cell and Basophil Degranulation

The following table summarizes the IC50 values of various Syk inhibitors in preventing the release of inflammatory mediators from different mast cell and basophil types. Lower IC50 values indicate higher potency.

CompoundCell TypeMediator ReleaseIC50Reference
This compound RBL-2H3 cells5-Hydroxytryptamine~10 µM[1]
RBL-2H3 cellsInositol Phosphates~10 µM[1]
RBL-2H3 cellsArachidonic Acid~10 µM[1]
RBL-2H3 cellsTNFα~10 µM[1]
Rat Peritoneal Mast CellsHistamine~10 µM[1]
Human Cultured Mast CellsHistamine & Arachidonic Acid>80% inhibition at 30 µM[1]
R-112 Human Mast CellsTryptase Release0.353 µM[4]
Human BasophilsHistamine Release (anti-IgE)0.28 µM[4]
Human BasophilsHistamine Release (allergen)0.49 µM[5]
R406 Human Mast CellsDegranulation43 nM[6]
Murine Bone Marrow-Derived Mast Cells (BMMCs)[3H]-Serotonin ReleaseDose-dependent inhibition[6]
BAY 61-3606 RBL-2H3 cellsHexosaminidase Release46 nM[7][8]
Rat Peritoneal Mast CellsSerotonin Release17 nM[7]
Human Basophils (healthy)Degranulation10 nM[2][8]
Human Basophils (atopic)Degranulation8.1 nM[8]
Inhibition of Syk Kinase Activity

This table presents the IC50 or Ki (inhibition constant) values for the direct inhibition of Syk kinase enzymatic activity.

CompoundParameterValueReference
This compound Syk ActivationIC50 ≈ 10 µM[9]
R-112 Syk Kinase ActivityIC50 = 226 nM, Ki = 96 nM[4]
R406 Syk Kinase ActivityKi = 30 nM[6]
BAY 61-3606 Syk Kinase ActivityKi = 7.5 nM[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this review are crucial for the replication and validation of findings.

Mast Cell Degranulation Assay

This assay quantifies the release of granular contents, such as β-hexosaminidase or histamine, from mast cells upon stimulation.

General Protocol:

  • Cell Culture and Sensitization: Mast cells (e.g., RBL-2H3, primary human mast cells) are cultured under appropriate conditions. For IgE-mediated activation, cells are sensitized overnight with anti-DNP IgE.

  • Inhibitor Treatment: Sensitized cells are washed and pre-incubated with varying concentrations of the Syk inhibitor (e.g., this compound) for a specified period (e.g., 10-60 minutes) at 37°C.

  • Stimulation: Mast cell degranulation is induced by adding an antigen (e.g., DNP-BSA) or other stimuli.

  • Quantification of Mediator Release:

    • β-Hexosaminidase Assay: The supernatant is collected, and the enzymatic activity of released β-hexosaminidase is measured using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The percentage of degranulation is calculated relative to total cellular β-hexosaminidase content (determined by lysing the cells).

    • Histamine Assay: Histamine levels in the supernatant are quantified using methods like ELISA or fluorometric assays.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Syk Kinase Activity Assay

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Syk kinase.

General Protocol:

  • Reaction Setup: The assay is typically performed in a microplate format. The reaction mixture contains purified recombinant Syk enzyme, a specific substrate (e.g., a biotinylated peptide), and ATP in a suitable kinase buffer.

  • Inhibitor Addition: The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • HTRF® (Homogeneous Time-Resolved Fluorescence): This method uses a europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate to detect the phosphorylated, biotinylated substrate.

    • ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction.

  • Data Analysis: The kinase activity is measured, and the IC50 value for the inhibitor is calculated from the dose-response curve.

Visualizations

Signaling Pathway of FcεRI-Mediated Mast Cell Activation and Inhibition by this compound

FceRI_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI IgE->FceRI cross-links Lyn Lyn FceRI->Lyn Syk Syk FceRI->Syk recruits & activates Lyn->FceRI PLCg PLCγ Syk->PLCg activates PKC PKC PLCg->PKC Ca_release Ca²⁺ Release PLCg->Ca_release Degranulation Degranulation (Mediator Release) PKC->Degranulation Ca_release->Degranulation ER27319 This compound ER27319->Syk inhibits phosphorylation

Caption: FcεRI signaling cascade in mast cells and the inhibitory action of this compound on Syk.

Experimental Workflow for Mast Cell Degranulation Assay

Degranulation_Workflow cluster_workflow Mast Cell Degranulation Assay Workflow prep1 Culture & Sensitize Mast Cells with IgE prep2 Pre-incubate with This compound prep1->prep2 stim1 Stimulate with Antigen prep2->stim1 measure1 Collect Supernatant stim1->measure1 measure2 Quantify Mediator Release (e.g., β-hexosaminidase) measure1->measure2 analysis1 Calculate % Inhibition measure2->analysis1 analysis2 Determine IC50 analysis1->analysis2

Caption: A generalized workflow for determining the IC50 of an inhibitor on mast cell degranulation.

Experimental Workflow for Syk Kinase Activity Assay

Kinase_Assay_Workflow cluster_workflow Syk Kinase Activity Assay Workflow setup1 Prepare Reaction Mix: Syk Enzyme, Substrate, Buffer setup2 Add this compound (varying concentrations) setup1->setup2 reaction1 Initiate Reaction with ATP setup2->reaction1 reaction2 Incubate reaction1->reaction2 detection1 Stop Reaction & Detect Substrate Phosphorylation reaction2->detection1 analysis1 Measure Signal detection1->analysis1 analysis2 Calculate % Inhibition and Determine IC50 analysis1->analysis2

Caption: A typical workflow for an in vitro Syk kinase inhibition assay.

References

Comparative Analysis of Spleen Tyrosine Kinase (Syk) Inhibitors in Allergy Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy and experimental evaluation of key Syk inhibitors in the context of allergic diseases.

Spleen tyrosine kinase (Syk) has emerged as a critical signaling mediator in the activation of mast cells and basophils, which are pivotal to the inflammatory cascade in allergic reactions.[1][2][3][4] Upon allergen binding to Immunoglobulin E (IgE) complexed with its high-affinity receptor (FcεRI) on the surface of these cells, Syk is recruited and activated, initiating a downstream signaling cascade that leads to the release of histamine, cytokines, and other inflammatory mediators.[1][2][5][6] Consequently, inhibiting Syk is a promising therapeutic strategy for allergic diseases such as allergic rhinitis and asthma.[4][7]

This guide provides a comparative overview of prominent Syk inhibitors that have been evaluated in preclinical allergy models, focusing on their in vitro potency and in vivo efficacy. It includes detailed experimental protocols and visual diagrams to support the understanding of both the underlying biology and the evaluation process.

Comparative In Vitro Potency of Syk Inhibitors

The initial evaluation of Syk inhibitors typically involves in vitro assays to determine their potency in inhibiting mast cell or basophil activation. A key metric is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce a specific biological activity by 50%. The most common assays measure the inhibition of degranulation (e.g., β-hexosaminidase release) or the suppression of cytokine secretion (e.g., TNFα).

Below is a summary of reported IC50 values for several Syk inhibitors from studies using the rat basophilic leukemia cell line (RBL-2H3), a common model for studying mast cell degranulation.[8][9]

InhibitorActive FormAssayIC50 (nM)Reference
Fostamatinib R406RBL-2H3 β-Hexosaminidase Release~41Braselmann et al., 2006 (as cited in[9])
BAY 61-3606 N/ARBL-2H3 β-Hexosaminidase Release~10Yamamoto et al., 2003 (as cited in[9])
Piceatannol N/ARBL-2H3 β-Hexosaminidase Release>10,000Oliver et al., 1994 (as cited in[9])
LAS189386 N/ALAD2 Degranulation56Morcillo et al., 2017[10]
GSK143 N/ANot SpecifiedN/ANorman et al., 2013[11]
Entospletinib GS-9973Not SpecifiedN/AAs a selective Syk inhibitor[12]
Cerdulatinib PRT062070Not SpecifiedN/ADual Syk/JAK inhibitor[13]

Note: Data is compiled from multiple sources and direct comparison should be made with caution as experimental conditions may vary.

Comparative In Vivo Efficacy of Syk Inhibitors

Following in vitro validation, promising candidates are advanced to in vivo models of allergic inflammation to assess their efficacy in a physiological context. The Passive Cutaneous Anaphylaxis (PCA) model is a widely used and robust assay for evaluating the in vivo activity of compounds targeting mast cell-dependent immediate hypersensitivity reactions.[14][15][16][17]

InhibitorModelRouteKey Finding
Fostamatinib (R788) Murine ITP ModelOralReduced platelet destruction[18]
R112 Allergic Rhinitis (Human)IntranasalAmelioration of acute symptoms[7]
MRK-A Rat Tracheal ExtravasationOralDose-dependent blockage of IgE-mediated response[19]
GSK143 Murine Asthma ModelOral GavageDecreased total respiratory resistance and eosinophil counts[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of evaluation, the following diagrams are provided.

Syk Signaling Pathway in Mast Cell Activation

The diagram below illustrates the central role of Syk in the FcεRI signaling cascade. Allergen cross-linking of IgE-bound FcεRI leads to the phosphorylation of ITAMs by Src family kinases, creating docking sites for Syk. Activated Syk then phosphorylates downstream adaptors like LAT and SLP-76, culminating in calcium mobilization and degranulation.[1][3]

Syk_Signaling_Pathway cluster_membrane Cell Membrane Allergen Allergen IgE IgE Allergen->IgE binds to FceRI FcεRI Receptor IgE->FceRI cross-links Lyn Lyn (Src Kinase) FceRI->Lyn activates ITAM ITAMs (phosphorylated) Lyn->ITAM phosphorylates Syk Syk ITAM->Syk recruits pSyk Activated Syk (p-Syk) Syk->pSyk auto-phosphorylates Downstream Downstream Effectors (LAT, SLP-76, PLCγ) pSyk->Downstream activates Ca_Mobilization Ca²⁺ Mobilization Downstream->Ca_Mobilization Degranulation Degranulation (Histamine, Cytokines) Ca_Mobilization->Degranulation Inhibitor Syk Inhibitor Inhibitor->pSyk blocks activation Experimental_Workflow Start Compound Library (Syk Inhibitors) InVitro In Vitro Screening (e.g., Mast Cell Degranulation Assay) Start->InVitro Data1 Determine IC50 Values (Potency & Selectivity) InVitro->Data1 Selection Lead Candidate Selection Data1->Selection Selection->Start Re-evaluate InVivo In Vivo Allergy Models (e.g., Passive Cutaneous Anaphylaxis) Selection->InVivo Potent & Selective Compounds Data2 Assess Efficacy (% Inhibition of Allergic Response) InVivo->Data2 End Preclinical Candidate Data2->End

References

Validating In Vitro Findings of ER-27319 In Vivo: A Comparative Guide to Syk Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the spleen tyrosine kinase (Syk) inhibitor ER-27319 with alternative compounds that have undergone in vivo validation. While this compound has demonstrated promising in vitro activity in selectively targeting the FcεRI signaling pathway in mast cells, a critical step in allergic responses, publicly available in vivo data remains elusive. This guide, therefore, uses the well-characterized in vitro profile of this compound as a benchmark to evaluate other Syk inhibitors for which both in vitro and in vivo data are available, offering insights into the translation of preclinical findings to potential therapeutic applications.

Executive Summary

This compound is a potent and selective inhibitor of Syk, a non-receptor tyrosine kinase crucial for signaling downstream of the high-affinity IgE receptor (FcεRI) in mast cells. In vitro studies have conclusively shown that this compound effectively inhibits the phosphorylation and activation of Syk, thereby blocking mast cell degranulation and the release of key allergic mediators such as histamine, tumor necrosis factor-alpha (TNF-α), and arachidonic acid.[1][2] The compound exhibits high selectivity for mast cell Syk, with minimal effects on Syk in B cells or other related kinases.[1][2]

Despite these promising in vitro results, no in vivo studies for this compound have been published to validate these findings in animal models of allergy or inflammation. This guide bridges this gap by comparing this compound's in vitro performance with that of other notable Syk inhibitors—Fostamatinib (the active metabolite of which is R406), BAY 61-3606, and PRT062607—for which in vivo data is available. This comparative analysis provides a framework for understanding the potential in vivo efficacy of Syk inhibitors based on their in vitro characteristics.

Data Presentation: A Comparative Analysis of Syk Inhibitors

The following tables summarize the quantitative data for this compound and its alternatives, offering a clear comparison of their in vitro potency and in vivo efficacy in relevant preclinical models.

Table 1: In Vitro Potency of Syk Inhibitors

CompoundTargetAssay TypeIC50 / KiCell TypeReference
This compound SykTyrosine Phosphorylation Inhibition~10 µMRBL-2H3 cells[1]
This compound SykDegranulation Inhibition~10 µMRat Peritoneal Mast Cells[1]
Fostamatinib (R406) SykKinase Assay41 nM-
Fostamatinib (R406) SykBasophil Activation130 nMHuman Basophils
BAY 61-3606 SykKinase AssayKi = 7.5 nM-
BAY 61-3606 SykDegranulation Inhibition5-46 nMMast Cells
PRT062607 SykKinase Assay1.9 nM-
PRT062607 SykBasophil Degranulation205 nMHuman Basophils

Table 2: In Vivo Efficacy of Alternative Syk Inhibitors

CompoundAnimal ModelRoute of AdministrationDoseEfficacyReference
Fostamatinib (R406) Rat Collagen-Induced ArthritisOral30 mg/kg, BIDSignificant reduction in arthritis score
Fostamatinib (R406) Mouse Passive Cutaneous AnaphylaxisOral1-5 mg/kg~72% inhibition of cutaneous Arthus reaction
BAY 61-3606 Rat Passive Cutaneous AnaphylaxisOral3 mg/kgSignificant suppression of PCA reaction
BAY 61-3606 Rat Antigen-Induced Airway InflammationOral3 mg/kgAttenuation of airway inflammation
PRT062607 Rat Collagen-Induced ArthritisOral-Robust anti-inflammatory activity

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This model assesses the ability of a compound to inhibit IgE-mediated mast cell degranulation in the skin.

  • Sensitization: Male Wistar rats are passively sensitized by intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into the dorsal skin.

  • Compound Administration: The test compound (e.g., BAY 61-3606) or vehicle is administered orally at a specified time before the antigen challenge.

  • Antigen Challenge: A solution containing the DNP antigen and Evans blue dye is injected intravenously. The dye allows for the visualization and quantification of plasma extravasation resulting from mast cell degranulation.

  • Evaluation: After a set period, the animals are euthanized, and the skin sites are excised. The amount of Evans blue dye that has extravasated into the tissue is quantified spectrophotometrically to determine the extent of the allergic reaction and the inhibitory effect of the compound.

Ovalbumin (OVA)-Sensitized Rat Model of Airway Inflammation

This model is used to evaluate the efficacy of compounds in treating allergic asthma.

  • Sensitization: Brown Norway rats are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum).

  • Compound Administration: The test compound or vehicle is administered, typically orally or via inhalation, before the allergen challenge.

  • Allergen Challenge: Sensitized rats are challenged with an aerosolized solution of OVA to induce an allergic inflammatory response in the lungs.

  • Evaluation: At a specified time point after the challenge, bronchoalveolar lavage (BAL) fluid is collected to analyze the influx of inflammatory cells (e.g., eosinophils, neutrophils). Lung tissue may also be collected for histological analysis.

Collagen-Induced Arthritis (CIA) in Rats

This is a widely used model for rheumatoid arthritis that assesses the anti-inflammatory and disease-modifying potential of a compound.

  • Immunization: Male Lewis rats are immunized with an emulsion of bovine type II collagen and an adjuvant (e.g., Freund's complete adjuvant) via intradermal injection at the base of the tail.

  • Booster (Optional): A booster injection of collagen in incomplete Freund's adjuvant may be given after a set period to enhance the arthritic response.

  • Compound Administration: Once arthritis develops, the test compound or vehicle is administered daily via the desired route (e.g., oral gavage).

  • Evaluation: The severity of arthritis is assessed regularly by scoring the clinical signs of inflammation in the paws (e.g., redness, swelling). At the end of the study, paws may be collected for histological analysis to evaluate joint damage, inflammation, and cartilage/bone erosion.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

FcERI_Syk_Signaling_Pathway cluster_receptor Mast Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Binds Lyn Lyn FcεRI->Lyn Syk Syk FcεRI->Syk Recruits & Activates Lyn->FcεRI PLCγ PLCγ Syk->PLCγ Phosphorylates PKC PKC PLCγ->PKC Activates Ca2+ Ca2+ PLCγ->Ca2+ Increases Degranulation Degranulation PKC->Degranulation Ca2+->Degranulation This compound This compound This compound->Syk Inhibits (in vitro) Alternative_Inhibitors Fostamatinib BAY 61-3606 PRT062607 Alternative_Inhibitors->Syk Inhibit (in vitro & in vivo) In_Vivo_Validation_Workflow In_Vitro_Hit Promising In Vitro Syk Inhibitor (e.g., this compound) Animal_Model_Selection Select Relevant In Vivo Model (e.g., PCA, OVA-induced asthma) In_Vitro_Hit->Animal_Model_Selection Compound_Administration Administer Test Compound (e.g., Fostamatinib, BAY 61-3606) Animal_Model_Selection->Compound_Administration Disease_Induction Induce Allergic/ Inflammatory Response Compound_Administration->Disease_Induction Efficacy_Assessment Assess In Vivo Efficacy (e.g., reduced inflammation, decreased degranulation) Disease_Induction->Efficacy_Assessment Data_Analysis Analyze and Compare with In Vitro Data Efficacy_Assessment->Data_Analysis Validation In Vivo Validation of In Vitro Findings Data_Analysis->Validation

References

A Comparative Guide to ER-27319 and ZAP-70 Inhibitors in Immune Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ER-27319 and specific inhibitors of the Zeta-chain-associated protein kinase 70 (ZAP-70). While initially queried in the context of ZAP-70, it is critical to note that this compound is a selective inhibitor of Spleen tyrosine kinase (Syk), a close homolog of ZAP-70. This guide will clarify the distinct roles and inhibition of these two important non-receptor tyrosine kinases in immune signaling pathways.

Distinguishing Syk and ZAP-70

Syk and ZAP-70 are both critical for signaling downstream of immune receptors, but their expression and primary roles are in different cell types. ZAP-70 is predominantly expressed in T cells and natural killer (NK) cells, where it is essential for T-cell receptor (TCR) signaling and T-cell activation.[1] In contrast, Syk is widely expressed in hematopoietic cells, including B cells, mast cells, neutrophils, and macrophages, and is crucial for signaling from various immunoreceptors, such as the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI) in mast cells.[2]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory concentrations (IC50) of this compound against Syk-mediated cellular responses and compares them with the potencies of selective ZAP-70 inhibitors.

CompoundTargetAssayIC50
This compound SykInhibition of TNF-α production and degranulation in mast cells10 µM[3][4][5]
ZAP-180013 ZAP-70Inhibition of ZAP-70 SH2 domain interaction with ITAMs1.8 µM[6]
RDN009 ZAP-70Inhibition of ZAP-70 kinase activity55 nM[7]

Signaling Pathways

The signaling cascades initiated by FcεRI in mast cells and the TCR in T cells, highlighting the roles of Syk and ZAP-70 respectively, are depicted below.

FcεRI_Syk_Signaling Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI crosslinks Lyn Lyn FcεRI->Lyn activates ITAM ITAM (phosphorylated) Lyn->ITAM phosphorylates Syk Syk ITAM->Syk recruits & activates PLCg PLCγ Syk->PLCg phosphorylates Downstream Downstream Signaling (Ca²⁺ mobilization, PKC activation) PLCg->Downstream Response Cellular Response (Degranulation, Cytokine Release) Downstream->Response ER27319 This compound ER27319->Syk

FcεRI signaling pathway in mast cells.

TCR_ZAP70_Signaling APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR pMHC engages CD4_8 CD4/CD8 TCR->CD4_8 Lck Lck CD4_8->Lck activates ITAM ITAM (phosphorylated) Lck->ITAM phosphorylates ZAP70 ZAP-70 ITAM->ZAP70 recruits & activates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 phosphorylates Downstream Downstream Signaling (Ca²⁺ mobilization, Ras/MAPK) LAT_SLP76->Downstream Response T-Cell Activation (Proliferation, Cytokine Production) Downstream->Response ZAP70_Inhibitor ZAP-70 Inhibitor (e.g., RDN009) ZAP70_Inhibitor->ZAP70

TCR signaling pathway in T-cells.

Experimental Protocols

The determination of inhibitor potency is typically performed using in vitro kinase assays. Below is a generalized protocol for such an assay, applicable to both Syk and ZAP-70 with minor modifications.

In Vitro Kinase Assay (Generalized Protocol)

This protocol outlines the measurement of kinase activity and its inhibition using a luminescence-based assay that quantifies ATP consumption (ADP production).

  • Materials:

    • Recombinant human Syk or ZAP-70 kinase

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Substrate (e.g., Poly-(Glu4:Tyr))

    • ATP

    • Test inhibitor (e.g., this compound, ZAP-70 inhibitor) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the appropriate buffer. Include a DMSO-only control.

    • Reaction Setup: In a multi-well plate, add the kinase, the substrate, and the test inhibitor dilutions.

    • Initiation: Start the kinase reaction by adding ATP.

    • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).

    • Termination and ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature.

    • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction back into ATP.

    • Luminescence Reading: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus to the kinase activity.

    • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of inhibitor start->prep_inhibitor add_reagents Add kinase, substrate, and inhibitor to plate prep_inhibitor->add_reagents initiate_reaction Initiate reaction with ATP add_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction and deplete remaining ATP incubate->stop_reaction convert_adp Convert ADP to ATP stop_reaction->convert_adp read_luminescence Read luminescence convert_adp->read_luminescence analyze_data Analyze data and determine IC50 read_luminescence->analyze_data end End analyze_data->end

Generalized workflow for an in vitro kinase assay.

Conclusion

This compound is a selective inhibitor of Syk kinase, effectively blocking downstream signaling in mast cells, which is relevant for allergic and inflammatory diseases.[2][3] It is not a direct inhibitor of ZAP-70. For researchers focused on T-cell mediated immunity and autoimmune diseases where ZAP-70 is a key target, specific ZAP-70 inhibitors such as RDN009 offer much higher potency and target specificity. Understanding the distinct roles and selective inhibition of Syk and ZAP-70 is crucial for the development of targeted therapies for a range of immunological disorders.

References

Assessing the Potency of ER-27319 Against Mutant Syk: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the spleen tyrosine kinase (Syk) inhibitor ER-27319, with a focus on its potency against mutant forms of the Syk enzyme. Due to the limited publicly available data on this compound's activity against mutated Syk, this document leverages comparative data from other notable Syk inhibitors to provide a comprehensive overview for researchers in immunology and oncology.

Introduction to this compound and Syk Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways of various immune cells. Its involvement in allergic reactions, autoimmune diseases, and certain cancers has made it an attractive target for therapeutic intervention. This compound is a potent and selective inhibitor of Syk. It functions by inhibiting the tyrosine phosphorylation of Syk, particularly that which is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1] This mechanism makes it effective in blocking downstream signaling cascades that lead to the release of allergic mediators from mast cells.[2][3]

While the efficacy of Syk inhibitors against wild-type Syk is well-documented, the emergence of mutations in the Syk kinase domain can lead to altered drug sensitivity and therapeutic resistance. Assessing the potency of inhibitors against these mutant forms is crucial for the development of next-generation therapeutics.

Comparative Potency of Syk Inhibitors

Currently, there is no publicly available data detailing the potency of this compound against specific mutant forms of Syk. The known inhibitory activity of this compound is against wild-type Syk, where it inhibits the release of antigen-induced allergic mediators from human and rat mast cells with an IC50 of 10 μM.[2]

To provide a framework for understanding how Syk mutations can affect inhibitor potency, this guide presents a comparison with other well-characterized Syk inhibitors for which data against gain-of-function mutants are available. A 2024 study developed a cellular NanoBRET assay to determine the IC50 values of several ATP-competitive Syk inhibitors against three gain-of-function (GoF) Syk variants: S550Y, S550F, and P342T.[4][5]

InhibitorTargetIC50 (nM) - Cellular NanoBRET Assay
This compound Wild-Type Syk (in mast cells)10,000 nM (for mediator release)[2]
MRL-SYKi Syk (S550Y) GoF MutantData not specified in abstract
Syk (S550F) GoF MutantData not specified in abstract
Syk (P342T) GoF MutantData not specified in abstract
Cerdulatinib Syk (S550Y) GoF MutantPotent[5]
Syk (S550F) GoF MutantPotent[5]
Syk (P342T) GoF MutantPotent[5]
P505-15 Syk (S550Y) GoF MutantPotent[5]
Syk (S550F) GoF MutantPotent[5]
Syk (P342T) GoF MutantPotent[5]
R406 Syk (S550Y) GoF MutantLess Potent[5]
Syk (S550F) GoF MutantLess Potent[5]
Syk (P342T) GoF MutantLeast Potent[5]
Entospletinib Syk (S550Y) GoF MutantLess Potent[5]
Syk (S550F) GoF MutantLess Potent[5]
Syk (P342T) GoF MutantLeast Potent[5]

Note: The study abstract did not provide specific IC50 values for MRL-SYKi but indicated its utility in the assay development. The potency of Cerdulatinib and P505-15 was described as "potent," while R406 and Entospletinib were noted to be less potent, especially against the P342T mutant.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of inhibitor potency. Below are outlines of common biochemical and cellular assays used to determine the IC50 values of kinase inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal correlates with the amount of ADP generated and thus the kinase activity.

Protocol Outline:

  • Reagent Preparation: Dilute the Syk enzyme, substrate (e.g., a synthetic peptide), ATP, and the test inhibitor (e.g., this compound) in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[6]

  • Reaction Setup: In a 384-well plate, add the inhibitor at various concentrations.

  • Enzyme Addition: Add the diluted Syk enzyme to the wells containing the inhibitor.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 40 minutes).[6]

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[6]

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • IC50 Calculation: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Cellular Kinase Target Engagement Assay (e.g., NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within intact cells.

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology that measures the interaction between a NanoLuc® (NL) luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. An inhibitor that competes with the tracer for binding will disrupt BRET.

Protocol Outline:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect them with a vector expressing the Syk kinase (wild-type or mutant) fused to NanoLuc® luciferase.[5]

  • Cell Seeding: Seed the transfected cells into a 96-well or 384-well plate.

  • Inhibitor Addition: Treat the cells with a serial dilution of the test inhibitor.

  • Tracer Addition: Add the fluorescent tracer at a fixed concentration.

  • Substrate Addition: Add the NanoBuc® substrate to initiate the luminescent reaction.

  • BRET Measurement: Measure both the donor (luciferase) and acceptor (tracer) emissions simultaneously using a BRET-enabled plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission).

  • IC50 Determination: Plot the BRET ratio against the inhibitor concentration to determine the IC50 value, which reflects the inhibitor's ability to displace the tracer and engage the target kinase.

Visualizing Syk Signaling and Experimental Workflow

To better understand the context of Syk inhibition, the following diagrams illustrate the Syk signaling pathway and a general workflow for assessing inhibitor potency.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor FcεRI Lyn Lyn Receptor->Lyn activates Antigen Antigen IgE IgE Antigen->IgE IgE->Receptor ITAM ITAM Lyn->ITAM phosphorylates Syk Syk ITAM->Syk recruits & activates PLCg PLCγ Syk->PLCg phosphorylates MAPK MAPK Pathway Syk->MAPK PKC PKC PLCg->PKC Calcium Ca²⁺ Mobilization PLCg->Calcium Degranulation Degranulation (Mediator Release) PKC->Degranulation Calcium->Degranulation MAPK->Degranulation ER27319 This compound ER27319->Syk inhibits phosphorylation Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B2 Incubate Components B1->B2 B3 Measure Kinase Activity (e.g., Luminescence) B2->B3 Data_Analysis Data Analysis (IC50 Determination) B3->Data_Analysis C1 Culture & Transfect Cells with WT or Mutant Syk C2 Treat Cells with Inhibitor C1->C2 C3 Measure Target Engagement or Downstream Signaling C2->C3 C3->Data_Analysis Start Start Start->B1 Start->C1 Conclusion Conclusion on Potency Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of ER-27319: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals handling ER-27319, a potent and selective Syk kinase inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] This guide provides essential safety information and a step-by-step plan for the appropriate disposal of this compound, aligning with best practices in chemical waste management.

Core Safety and Handling Protocols

This compound, also known as this compound maleate, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, stringent adherence to safety protocols is mandatory to minimize exposure and prevent environmental contamination.

Personal Protective Equipment (PPE): Always use appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Safety goggles with side-shields.[4]

  • Hand Protection: Protective gloves.[4]

  • Body Protection: Impervious clothing.[4]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powder form to avoid dust and aerosol formation.[4][5]

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] An accessible safety shower and eye wash station must be readily available.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound maleate.

PropertyValueReference
Molecular Formula C18H20N2O.C4H4O4--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 396.17 g/mol --INVALID-LINK--, --INVALID-LINK--
Solubility in Water 75 mM--INVALID-LINK--, --INVALID-LINK--
Solubility in DMSO 100 mM--INVALID-LINK--, --INVALID-LINK--
Storage Temperature Powder: -20°C; In solvent: -80°C--INVALID-LINK--
IC50 for TNF-α production 10 µM--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

While specific protocols for the chemical neutralization of this compound for disposal are not detailed in the available safety data sheets, the following general procedure for handling and waste collection should be followed.

Step-by-Step Disposal Procedure:

  • Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and personal protective equipment, must be segregated from general laboratory waste.

  • Containerization: Place all this compound waste into a designated, clearly labeled, and sealed container. The container should be appropriate for hazardous chemical waste.

  • Labeling: The waste container must be labeled with the full chemical name ("this compound maleate"), the relevant hazard symbols (e.g., "Harmful," "Dangerous for the environment"), and the date of waste accumulation.

  • Storage: Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste storage area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]

  • Disposal: Arrange for the collection and disposal of the waste through an approved and licensed waste disposal company. Provide the waste disposal company with a copy of the Safety Data Sheet for this compound. Do not dispose of this compound down the drain or in general trash. [4]

In the event of a spill, cover the spillage with a suitable absorbent material, sweep it up, and place it in an appropriate container for disposal as described above.[5]

Visualizing Key Processes

To further clarify the procedural and biological context of this compound, the following diagrams illustrate the recommended disposal workflow and the compound's mechanism of action.

ER27319_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_disposal Final Disposal PPE Wear Appropriate PPE Handling Handle in Fume Hood PPE->Handling Segregate Segregate this compound Waste Handling->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Dispose Dispose via Approved Waste Disposal Company Store->Dispose

Caption: A workflow diagram illustrating the proper procedure for the disposal of this compound.

ER27319_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Receptor Syk Syk Kinase FceRI->Syk activates Antigen Antigen Antigen->FceRI binding Downstream Downstream Signaling (e.g., PLC-γ1 activation) Syk->Downstream phosphorylates ER27319 This compound ER27319->Syk inhibits Mediator Allergic Mediator Release (Histamine, TNF-α) Downstream->Mediator leads to

Caption: The signaling pathway of this compound, showing its inhibitory effect on Syk kinase.

References

Essential Safety and Operational Guide for Handling ER-27319

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal protocols for ER-27319, a selective Spleen tyrosine kinase (Syk) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.

I. Chemical and Physical Properties

This compound maleate is an acridone-related compound with the following properties:

PropertyValue
IUPAC Name 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate
Molecular Formula C18H20N2O.C4H4O4
Molecular Weight 396.17 g/mol
CAS Number 1204480-26-1
Appearance Data not available
Purity ≥98% (HPLC)[1]
Solubility Data not available

Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[2].

II. Personal Protective Equipment (PPE) and Handling

Strict adherence to safety protocols is mandatory when handling this compound to prevent exposure.

PPE CategorySpecific Requirements
Hand Protection Use appropriate chemical-resistant gloves (minimum standard BS EN 374:2003). Inspect gloves before use. Wash and dry hands thoroughly after handling[2].
Eye Protection Wear appropriate safety glasses[2].
Skin and Body Wear suitable protective clothing to prevent skin contact[2]. A laboratory coat is required.
Respiratory If a risk assessment indicates it is necessary, use a suitable respirator. Work in a chemical fume hood with an independent air supply system to avoid inhalation of dust and aerosols[2].

General Handling Precautions:

  • Work in a well-ventilated area, preferably a laboratory fume hood[2].

  • Avoid contact with skin, eyes, and clothing[2].

  • Prevent the formation of dust and aerosols[2].

  • Keep away from sources of ignition[2].

  • Ensure a safety shower and eye wash station are readily accessible[2].

III. Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air and monitor their breathing. If breathing is difficult, administer oxygen. If breathing stops, provide artificial respiration. Seek immediate medical attention[2].
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes, and wash them before reuse. Consult a doctor[2].
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention[2].
Ingestion Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Consult a doctor[2].

Accidental Release: In the event of a spill, do not take action without suitable protective clothing. Evacuate personnel to a safe area and ensure adequate ventilation. Cover the spillage with a suitable absorbent material, sweep it up, and place it in an appropriate container for disposal[2].

IV. Storage and Disposal

Proper storage and disposal are essential for safety and regulatory compliance.

AspectGuidelines
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Decomposition may occur upon exposure to certain conditions or materials[2].
Disposal Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains[2].

V. Biological Activity and Experimental Protocols

This compound is a selective inhibitor of Syk kinase, which plays a critical role in allergic responses. It inhibits the tyrosine phosphorylation of Syk that is initiated by the engagement of the high-affinity IgE receptor, FcεRI, on mast cells[3]. This action abrogates degranulation and the production of pro-inflammatory mediators like TNF-α, with an IC50 of 10 μM[4].

The following diagram illustrates the experimental workflow to assess the inhibitory effect of this compound on Syk activation in mast cells.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis A IgE-sensitized RBL-2H3 mast cells B Incubate with this compound (30 µM) or Piceatannol (100 nM) A->B C Control (No Inhibitor) A->C D Stimulate with antigen for 3 min B->D C->D E Cell Lysis D->E F Immunoprecipitate Syk E->F G In vitro kinase assay with GST-HS1 F->G H SDS/PAGE and Autoradiography G->H

Caption: Workflow for assessing this compound's effect on Syk activity.

The diagram below outlines the signaling pathway initiated by FcεRI engagement and the point of inhibition by this compound.

G cluster_receptor Receptor Activation cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Antigen Antigen IgE IgE Antigen->IgE Binds to FceRI FcεRI IgE->FceRI Engages Syk Syk FceRI->Syk Activates PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylates IP_gen Inositol Phosphate Generation PLCg1->IP_gen Leads to AA_release Arachidonic Acid Release PLCg1->AA_release Leads to Hist_release Histamine Secretion PLCg1->Hist_release Leads to TNFa_prod TNF-α Production PLCg1->TNFa_prod Leads to ER27319 This compound ER27319->Syk Inhibits Activation

Caption: this compound inhibits Syk activation in the FcεRI pathway.

This protocol is used to determine the effect of this compound on Syk activity.

  • Cell Culture and Stimulation:

    • Culture IgE-sensitized RBL-2H3 cells.

    • Incubate the cells with or without 30 μM this compound or a control inhibitor (e.g., 100 nM piceatannol).

    • Stimulate the cells with an appropriate antigen for 3 minutes[5].

  • Syk Immunoprecipitation:

    • Lyse the cells to release cellular proteins.

    • Immunoprecipitate Syk from the cell lysates using an anti-Syk antibody[5].

  • Kinase Assay:

    • Incubate the immunoprecipitated Syk with a substrate, such as GST-HS1, in a kinase assay buffer[5].

    • For testing direct inhibition, this compound can be added directly to the assay mixture containing activated Syk from untreated cells[5].

  • Analysis:

    • Resolve the proteins by SDS/PAGE.

    • Analyze the phosphorylation of the substrate by autoradiography or Western blotting with an anti-phosphotyrosine antibody to determine the level of Syk activity[5].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ER-27319
Reactant of Route 2
ER-27319

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.